AZ683
Description
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Structure
3D Structure
Properties
Molecular Formula |
C23H25F2N5O2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-(2,4-difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide |
InChI |
InChI=1S/C23H25F2N5O2/c1-3-32-21-12-19-15(11-20(21)30-8-6-29(2)7-9-30)22(16(13-27-19)23(26)31)28-18-5-4-14(24)10-17(18)25/h4-5,10-13H,3,6-9H2,1-2H3,(H2,26,31)(H,27,28) |
InChI Key |
IBHNEKVLDKCEQY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Alisertib's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alisertib (MLN8237) is a potent and selective, orally bioavailable, small-molecule inhibitor of Aurora Kinase A (AURKA), a key regulator of mitotic progression.[1][2] Its mechanism of action centers on the disruption of critical mitotic events, leading to cell cycle arrest, aneuploidy, and ultimately, apoptosis or senescence in cancer cells.[3] This technical guide provides a comprehensive overview of Alisertib's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism: Inhibition of Aurora Kinase A
Alisertib competitively binds to the ATP-binding pocket of AURKA, inhibiting its catalytic activity.[4] In enzymatic assays, Alisertib demonstrates high potency with an IC50 value of 1.2 nM for Aurora A.[1] It exhibits significant selectivity for AURKA over the structurally related Aurora Kinase B (AURKB), with an IC50 for AURKB of 396.5 nM, representing a greater than 200-fold selectivity in cell-free assays.[1] This selectivity is crucial as the inhibition of AURKB is associated with a different set of cellular phenotypes and toxicities.
Consequences of AURKA Inhibition
The primary consequence of Alisertib-mediated AURKA inhibition is the disruption of mitosis.[3] Specifically, it leads to:
-
Defective Spindle Assembly: Inhibition of AURKA disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation.[3]
-
Chromosome Misalignment: Treated cells exhibit a failure of chromosomes to properly align at the metaphase plate.[1]
-
Centrosome Separation Defects: AURKA is essential for centrosome maturation and separation, and its inhibition leads to abnormal centrosome numbers and function.
These mitotic disruptions trigger a cascade of cellular events, including:
-
G2/M Phase Cell Cycle Arrest: Cancer cells treated with Alisertib accumulate in the G2/M phase of the cell cycle.[5]
-
Endoreduplication and Polyploidy: Cells may undergo DNA replication without cell division, resulting in polyploidy.[6]
-
Apoptosis and Senescence: The accumulation of mitotic errors and genomic instability ultimately leads to programmed cell death (apoptosis) or a state of irreversible growth arrest (senescence).[6][7]
Quantitative Data
The anti-proliferative activity of Alisertib has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent efficacy.
Table 1: In Vitro Anti-proliferative Activity of Alisertib (IC50 Values)
| Cancer Type | Cell Line | IC50 (nM) | Citation(s) |
| Colon Cancer | HCT-116 | 15 - 40 | [1][8] |
| Glioblastoma | GBM10 | 30 - 150 | [2] |
| GBM6 | 30 - 150 | [2] | |
| GBM39 | 30 - 150 | [2] | |
| Hepatoblastoma | HuH-6 | 53,800 | [9] |
| Lymphoma | TIB-48 | >500 | [6] |
| CRL-2396 | >500 | [6] | |
| Multiple Myeloma | NCI-H929 | 62.5 - 125 | [7] |
| MM.1S | 62.5 - 125 | [7] | |
| U266 | 62.5 - 125 | [7] | |
| Ovarian Cancer | SKOV3 | 20,480 | [5] |
| OVCAR4 | 22,130 | [5] |
Table 2: In Vivo Antitumor Activity of Alisertib in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation(s) |
| Colon Cancer | HCT-116 | 3 mg/kg, once daily, oral | 43.3% | [1] |
| HCT-116 | 10 mg/kg, once daily, oral | 84.2% | [1] | |
| HCT-116 | 30 mg/kg, once daily, oral | 94.7% | [1] | |
| Lung Cancer | H460 | Not Specified | 91% | [2] |
Signaling Pathways Modulated by Alisertib
Alisertib's inhibition of AURKA instigates changes in several downstream signaling pathways that govern cell survival, proliferation, and death.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Alisertib treatment has been shown to suppress this pathway.[10][11][12] This is evidenced by decreased phosphorylation of key components including Akt and mTOR.[10] The downregulation of this pathway contributes to the anti-proliferative and pro-apoptotic effects of Alisertib.
p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and can mediate both apoptosis and survival. Alisertib has been shown to decrease the phosphorylation and activation of p38 MAPK in several cancer cell types.[12][13][14] Inhibition of p38 MAPK signaling by Alisertib appears to contribute to its pro-apoptotic and pro-autophagic effects.[13]
AMPK Pathway
The 5' AMP-activated protein kinase (AMPK) pathway is a critical sensor of cellular energy status and its activation can induce autophagy. Studies have shown that Alisertib treatment leads to the activation of AMPK, as indicated by increased phosphorylation.[10][12] This activation is another mechanism through which Alisertib promotes autophagy in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Alisertib.
Aurora Kinase A Inhibition Assay (In Vitro)
This assay determines the in vitro potency of Alisertib against purified Aurora Kinase A.
-
Reagents and Materials:
-
Purified recombinant Aurora A kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 5 mM beta-glycerophosphate)
-
ATP
-
Suitable substrate (e.g., histone H3)
-
Alisertib
-
Microplate
-
-
Procedure:
-
Prepare serial dilutions of Alisertib.
-
In a microplate, combine the Aurora A kinase, substrate, and Alisertib in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction.
-
Detect kinase activity by measuring substrate phosphorylation using methods such as Western blotting with a phospho-specific antibody or a luminescence-based assay that measures ATP consumption.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the Alisertib concentration.[15]
-
Cell Viability (MTT) Assay
This assay assesses the effect of Alisertib on cancer cell proliferation.
-
Reagents and Materials:
-
Cancer cell lines
-
Cell culture medium
-
96-well plates
-
Alisertib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Alisertib for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Alisertib on cell cycle distribution.
-
Reagents and Materials:
-
Cancer cell lines
-
Cell culture medium
-
Alisertib
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, cold) for fixation
-
DNA staining solution (e.g., propidium (B1200493) iodide with RNase A)
-
-
Procedure:
-
Treat cells with the desired concentrations of Alisertib (e.g., 0.1, 1, and 5 µM) for a specified time (e.g., 24, 48, or 72 hours).[5]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[5]
-
Wash the fixed cells with PBS.
-
Resuspend the cells in the DNA staining solution and incubate in the dark.
-
Analyze the samples using a flow cytometer to measure the fluorescence intensity of the DNA stain.
-
Use the resulting data to generate a histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by Alisertib.
-
Reagents and Materials:
-
Cancer cell lines
-
Alisertib
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
-
Procedure:
-
Treat cells with various concentrations of Alisertib (e.g., 0.1, 1, and 5 µM) for 24 hours.[10]
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 5-15 minutes at room temperature in the dark.[6]
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of specific proteins in the signaling pathways affected by Alisertib.
-
Reagents and Materials:
-
Alisertib-treated and control cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AURKA, anti-AURKA, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p38, anti-p38, anti-p-AMPK, anti-AMPK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse treated and untreated cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.[15][16]
-
Conclusion
Alisertib's primary mechanism of action is the selective inhibition of Aurora Kinase A, leading to mitotic disruption, cell cycle arrest, and the induction of apoptosis and autophagy in cancer cells. Its effects are mediated through the modulation of key signaling pathways, including the PI3K/Akt/mTOR, p38 MAPK, and AMPK pathways. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent in oncology. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced mechanisms of Alisertib and other AURKA inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Alisertib demonstrates significant antitumor activity in bevacizumab resistant, patient derived orthotopic models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Aurora Kinase A by Alisertib Reduces Cell Proliferation and Induces Apoptosis and Autophagy in HuH-6 Human Hepatoblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Alisertib promotes apoptosis and autophagy in melanoma through p38 MAPK-mediated aurora a signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
MLN8237 (Alisertib): A Deep Dive into its Selective Inhibition of Aurora Kinase A
For Researchers, Scientists, and Drug Development Professionals
Alisertib (B1683940) (MLN8237) is a potent, orally bioavailable, and selective small-molecule inhibitor of Aurora kinase A (AURKA), a key regulator of mitotic progression.[1][2][3] Its selectivity for AURKA over its closely related family member, Aurora kinase B (AURKB), is a critical attribute, contributing to its therapeutic window and defining its mechanism of action.[1][4][5] This technical guide provides an in-depth analysis of the selectivity profile of MLN8237, complete with quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Selectivity Profile
The selectivity of MLN8237 for Aurora A over Aurora B has been consistently demonstrated in both enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and dissociation constants (Ki) reported in the literature.
Table 1: In Vitro Enzymatic Inhibition
| Kinase | IC50 (nM) | Ki (nM) | Fold Selectivity (AURKB/AURKA) | Reference |
| Aurora A | 1.2 | 0.43 | >300 | [4][6][7][8][9] |
| Aurora B | 396.5 | - | [4][6][7][8] |
Table 2: Cell-Based Inhibition
| Cell Line | Assay Target | IC50 (nM) | Fold Selectivity (AURKB/AURKA) | Reference |
| HCT-116 | Aurora A Autophosphorylation | 6.7 | >200 | [4] |
| HCT-116 | Histone H3 Phosphorylation (AURKB) | 1,534 | [4] | |
| Various | Cell Proliferation | 15 - 469 | - | [7] |
The data clearly indicates that MLN8237 is significantly more potent against Aurora A than Aurora B. In enzymatic assays, this selectivity is over 300-fold.[10] This preferential inhibition is maintained in cellular contexts, with a selectivity of over 200-fold observed in HCT-116 colorectal cancer cells.[4][5][10][11]
Experimental Protocols
The determination of MLN8237's selectivity relies on robust and specific assays. Below are detailed methodologies for the key experiments cited.
Radioactive Flashplate Enzyme Assays
This method quantifies the direct inhibition of kinase activity in a cell-free system.
-
Objective: To determine the IC50 value of MLN8237 against purified Aurora A and Aurora B kinases.
-
Materials:
-
Recombinant human Aurora A and Aurora B kinases.
-
Biotinylated peptide substrate (e.g., LRRWSLG).
-
[γ-³³P]ATP.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween 20).
-
Streptavidin-coated FlashPlates.
-
MLN8237 at various concentrations.
-
-
Procedure:
-
The kinase, peptide substrate, and MLN8237 are pre-incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at 30°C).
-
The reaction is stopped by the addition of EDTA.
-
The reaction mixture is transferred to a streptavidin-coated FlashPlate, allowing the biotinylated peptide to bind.
-
The plate is washed to remove unbound [γ-³³P]ATP.
-
The amount of incorporated ³³P is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
High-Content Imaging-Based Cellular Assays
This method assesses the functional inhibition of Aurora kinases within a cellular environment by measuring the phosphorylation of their specific substrates.
-
Objective: To determine the cell-based IC50 values of MLN8237 for Aurora A and Aurora B.
-
Assay for Aurora A Activity:
-
Principle: Measures the autophosphorylation of Aurora A at Threonine 288 (p-AURKA), a marker of its activation.
-
Procedure:
-
Cells (e.g., HCT-116) are seeded in microplates.
-
Cells are treated with a range of MLN8237 concentrations for a specified duration.
-
Cells are fixed and permeabilized.
-
Cells are stained with a primary antibody specific for p-AURKA (Thr288) and a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Plates are imaged using a high-content imaging system.
-
Image analysis software quantifies the intensity of the p-AURKA signal per cell.
-
IC50 values are determined from the dose-response curve.
-
-
-
Assay for Aurora B Activity:
-
Principle: Measures the phosphorylation of Histone H3 at Serine 10 (pHH3), a direct substrate of Aurora B.[12]
-
Procedure:
-
Similar to the Aurora A assay, cells are seeded and treated with MLN8237.
-
Cells are fixed, permeabilized, and stained with a primary antibody against pHH3 (Ser10) and a corresponding secondary antibody.
-
Nuclei are counterstained.
-
Imaging and analysis are performed as described for the Aurora A assay.
-
IC50 values are calculated based on the reduction in the pHH3 signal.
-
-
Signaling Pathway and Mechanism of Action
Aurora A is a critical serine/threonine kinase that plays a pivotal role in mitotic entry and progression. Its functions include centrosome maturation and separation, and the formation of a bipolar spindle. Inhibition of Aurora A by MLN8237 disrupts these processes, leading to mitotic defects.
Caption: Signaling pathway of Aurora Kinase A and its inhibition by MLN8237.
Inhibition of Aurora A by MLN8237 leads to a cascade of cellular events, beginning with the disruption of proper mitotic spindle formation and chromosome alignment.[4] This results in an accumulation of cells in the G2/M phase of the cell cycle and can ultimately trigger apoptosis (programmed cell death).[13]
Experimental Workflow Visualization
The process of evaluating the selectivity of a kinase inhibitor like MLN8237 involves a multi-step workflow, from initial in vitro screening to more complex cellular and in vivo models.
Caption: General experimental workflow for assessing kinase inhibitor selectivity.
This workflow highlights the progression from initial biochemical potency and selectivity measurements to the confirmation of on-target effects in a more physiologically relevant cellular context, and finally to in vivo efficacy studies. The high selectivity of MLN8237 for Aurora A, as determined through these rigorous experimental approaches, underpins its clinical development as a targeted anti-cancer agent.
References
- 1. Targeting Aurora A kinase activity with the investigational agent alisertib increases the efficacy of cytarabine through a FOXO-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora A selective inhibitor MLN8237 suppresses the growth and survival of HTLV‐1‐infected T‐cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisertib (MLN8237), a selective Aurora-A kinase inhibitor, induces apoptosis in human tongue squamous cell carcinoma cell both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Alisertib in Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisertib (B1683940) (MLN8237) is a selective, orally bioavailable, small-molecule inhibitor of Aurora Kinase A (AURKA), a key regulator of mitotic progression.[1][2][3] Overexpression of AURKA is a common feature in a wide range of human cancers and is often associated with poor prognosis.[4][5] As a critical component of the cell division machinery, AURKA's functions include centrosome maturation and separation, bipolar spindle assembly, and the regulation of the spindle assembly checkpoint.[6][7] Dysregulation of AURKA activity can lead to chromosomal instability, aneuploidy, and ultimately, tumorigenesis.[4][5] Alisertib's targeted inhibition of AURKA disrupts these mitotic processes, leading to cell cycle arrest, apoptosis, and tumor growth inhibition, making it a promising therapeutic agent in oncology.[8][9][10] This technical guide provides an in-depth overview of the mechanism of action of Alisertib on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action
Alisertib exerts its anti-cancer effects by selectively binding to the ATP-binding pocket of AURKA, thereby inhibiting its kinase activity.[4][11] In enzymatic assays, Alisertib is a potent inhibitor of AURKA with an IC50 value of 1.2 nM and exhibits over 200-fold selectivity for AURKA over the closely related Aurora Kinase B (AURKB).[1][8][12] This inhibition prevents the autophosphorylation of AURKA at Threonine 288, a critical step for its activation.[4][11]
The inhibition of AURKA by Alisertib leads to a cascade of events that disrupt the normal progression of mitosis.[4][11][13] Key consequences include:
-
Defective Centrosome Separation and Spindle Formation: Alisertib treatment results in mitotic spindle abnormalities, including the formation of monopolar, bipolar, and multipolar spindles with misaligned chromosomes.[4][11][13]
-
G2/M Phase Arrest: Cells treated with Alisertib exhibit a significant increase in the population of cells in the G2/M phase of the cell cycle.[1][4][8] This arrest is a direct consequence of the disruption of mitotic entry and progression.
-
Induction of Apoptosis and Mitotic Catastrophe: The accumulation of mitotic errors due to AURKA inhibition triggers cellular surveillance mechanisms that can lead to programmed cell death (apoptosis) or mitotic catastrophe, a form of cell death that occurs during or after a faulty mitosis.[4][11][14]
-
Polyploidy: A portion of cells that escape immediate apoptosis may undergo mitotic slippage, exiting mitosis without proper cytokinesis, resulting in polyploid cells with a DNA content of 4N or greater.[4][13][15] These polyploid cells often subsequently undergo apoptosis or enter a state of senescence.[4][11]
Quantitative Data: Alisertib IC50 Values
The half-maximal inhibitory concentration (IC50) of Alisertib varies across different cancer cell lines, reflecting diverse sensitivities to AURKA inhibition.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H2171 | Small Cell Lung Cancer | 12.88 | [14] |
| IM-9 | Myeloma | 17.99 | [14] |
| NB14 | Neuroblastoma | 19.65 | [14] |
| OCI-LY-19 | B-cell Lymphoma | 21.08 | [14] |
| NB4 | Acute Myeloid Leukaemia | 21.73 | [14] |
| P32-ISH | Burkitt Lymphoma | 23.16 | [14] |
| SR | Lymphoid Neoplasm | 24.83 | [14] |
| OCI-LY7 | B-cell Lymphoma | 24.97 | [14] |
| DOHH-2 | B-cell Lymphoma | 25.14 | [14] |
| DEL | Lymphoid Neoplasm | 25.73 | [14] |
| BV-173 | Chronic Myeloid Leukaemia | 27.89 | [14] |
| A4-Fuk | B-cell Lymphoma | 28.42 | [14] |
| IMR-5 | Neuroblastoma | 28.70 | [14] |
| ATN-1 | T-cell Leukaemia | 29.84 | [14] |
| MHH-NB-11 | Neuroblastoma | 31.25 | [14] |
| JVM-3 | Lymphoid Neoplasm | 31.98 | [14] |
| HSC-39 | Stomach Cancer | 32.25 | [14] |
| 697 | Lymphoblastic Leukemia | 33.15 | [14] |
| CRO-AP2 | B-cell Lymphoma | 33.76 | [14] |
| MOLM-13 | Acute Myeloid Leukaemia | 33.97 | [14] |
| SUP-B15 | Lymphoblastic Leukemia | 35.08 | [14] |
| SUP-M2 | Anaplastic Large Cell Lymphoma | 35.12 | [14] |
| RS4-11 | Leukemia | 35.51 | [14] |
| BE-13 | Lymphoblastic Leukemia | 36.45 | [14] |
| EM-2 | Chronic Myeloid Leukaemia | 37.82 | [14] |
| HT29 | Colorectal Cancer | 49,310 (24h), 17,860 (48h) | [16] |
| Caco-2 | Colorectal Cancer | 88,800 (24h), 52,100 (48h) | [16] |
| Various Cancer Cell Lines | Various | 15 - 469 | [1][17] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 3 - 1710 | [12] |
Signaling Pathways and Experimental Workflows
Aurora Kinase A Signaling Pathway in Mitosis
The following diagram illustrates the central role of Aurora Kinase A in regulating key mitotic events. Alisertib's inhibitory action disrupts this pathway, leading to the observed effects on cell cycle progression.
Cellular Fates Following Alisertib Treatment
Inhibition of AURKA by Alisertib can lead to several distinct cellular outcomes, as depicted in the logical relationship diagram below.
Experimental Workflow for Evaluating Alisertib's Effects
A typical workflow for characterizing the effects of Alisertib on cell cycle progression is outlined below.
Detailed Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.[18][19][20]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow Cytometer
Procedure:
-
Cell Harvest: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, trypsinize and collect the cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to best resolve the G1 and G2/M peaks. Gate on single cells to exclude doublets and aggregates.
Western Blot Analysis of Cell Cycle Proteins
This protocol is for the detection of key cell cycle regulatory proteins following Alisertib treatment.[10][15][21][22]
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AURKA (Thr288), anti-Cyclin B1, anti-CDC2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with Alisertib, wash the cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol is for visualizing the mitotic spindle and chromosome alignment in cells treated with Alisertib.[23][24]
Materials:
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-γ-tubulin)
-
Fluorescently-labeled secondary antibodies (e.g., anti-mouse IgG-Alexa Fluor 488, anti-rabbit IgG-Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Seed cells on coverslips in a culture dish and allow them to adhere.
-
Treatment: Treat the cells with Alisertib for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Conclusion
Alisertib's targeted inhibition of Aurora Kinase A represents a rational and effective strategy for anti-cancer therapy. Its profound effects on cell cycle progression, leading to mitotic arrest and subsequent cell death, have been extensively documented. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to further elucidate the role of Alisertib and other AURKA inhibitors in cancer treatment. A thorough understanding of its mechanism of action is crucial for identifying predictive biomarkers of response and developing rational combination therapies to improve patient outcomes.[8][25][26]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Alisertib - Wikipedia [en.wikipedia.org]
- 3. Aurora kinase inhibitors in preclinical and clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 7. Drug: Alisertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. Randomized Phase II Study of Paclitaxel plus Alisertib versus Paclitaxel plus Placebo as Second-Line Therapy for SCLC: Primary and Correlative Biomarker Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Drug: Alisertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 15. benchchem.com [benchchem.com]
- 16. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Critical Role of Cyclin B1/Cdc2 Up-regulation in the Induction of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with 2-Methoxyestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Automated Immunofluorescence Staining for Analysis of Mitotic Stages and Division Orientation in Brain Sections | Springer Nature Experiments [experiments.springernature.com]
- 24. benchchem.com [benchchem.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. A phase II trial of the aurora kinase A inhibitor alisertib for patients with castration resistant and neuroendocrine prostate cancer: efficacy and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Alisertib: A Technical Guide for Solid Tumor Research
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alisertib (MLN8237) is a selective and potent, orally bioavailable, small-molecule inhibitor of Aurora A kinase (AAK), a key regulator of mitotic progression.[1] Overexpression and amplification of the AAK gene are implicated in the pathogenesis and progression of a multitude of solid tumors, making it a rational target for anticancer therapy.[1] Preclinical investigations have demonstrated that Alisertib induces cell cycle arrest, apoptosis, and tumor growth inhibition across a broad range of solid tumor models, both as a monotherapy and in combination with other anticancer agents.[2][3] This technical guide provides a comprehensive overview of the preclinical data for Alisertib in solid tumors, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
Alisertib is an ATP-competitive, reversible inhibitor of Aurora A kinase.[1] Its primary mechanism of action involves the disruption of mitotic progression. Inhibition of Aurora A leads to a cascade of cellular events including:
-
Inhibition of Centrosome Separation and Spindle Assembly: Alisertib treatment results in mitotic cells with abnormal mitotic spindles, including monopolar, bipolar, and multipolar spindles with misaligned chromosomes.[4][5]
-
Induction of G2/M Cell Cycle Arrest: By disrupting mitotic progression, Alisertib causes an accumulation of cells in the G2/M phase of the cell cycle.[2][6]
-
Induction of Apoptosis and Senescence: Prolonged mitotic arrest triggers cellular failsafe mechanisms, leading to apoptosis (programmed cell death) or cellular senescence (permanent growth arrest).[2][7] The induction of apoptosis in response to Alisertib can be dependent on p53 and p73 activity in some tumor types.[2]
-
Mitotic Slippage and Aneuploidy: Some cells may exit mitosis without proper chromosome segregation, a process known as mitotic slippage, resulting in tetraploid and aneuploid cells that may eventually undergo apoptosis.[4]
The following diagram illustrates the cellular consequences of Aurora A kinase inhibition by Alisertib.
In Vitro Studies
Alisertib has demonstrated potent anti-proliferative activity across a wide range of solid tumor cell lines.
Quantitative Data: In Vitro Anti-proliferative Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of Alisertib in various solid tumor cell lines.
| Tumor Type | Cell Line | IC50 (nmol/L) | Reference(s) |
| Colon Cancer | HCT-116 | 32 ± 10 | [3] |
| SW480 | 431 | [3] | |
| Glioblastoma | GBM6 | 30 - 95 | [8] |
| GBM10 | 30 - 95 | [8] | |
| GBM12 | 30 - 95 | [8] | |
| GBM39 | 30 - 95 | [8] | |
| Breast Cancer | Various TNBC | Not specified | [2] |
| Colorectal Cancer | 47 cell lines | 60 to > 5000 | [7] |
Experimental Protocols
-
Cell Seeding: Tumor cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of Alisertib or vehicle control for a specified period (e.g., 72 hours).
-
BrdU Labeling: Bromodeoxyuridine (BrdU), a synthetic nucleoside analog of thymidine, is added to the wells for the final hours of incubation.
-
Detection: After incubation, cells are fixed, and the incorporated BrdU is detected using a specific antibody conjugated to an enzyme (e.g., peroxidase). A colorimetric substrate is then added, and the absorbance is measured using a microplate reader. The IC50 values are calculated from the dose-response curves.[3]
-
Cell Lysis: Cells are treated with Alisertib or vehicle control for the desired time points. Subsequently, cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-Aurora A, total Aurora A, p53, p21). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]
In Vivo Studies
The anti-tumor efficacy of Alisertib has been evaluated in various preclinical in vivo models, including patient-derived xenografts (PDX).
Quantitative Data: In Vivo Anti-tumor Efficacy
The following table summarizes the in vivo efficacy of Alisertib in different solid tumor xenograft models.
| Tumor Type | Model | Treatment Regimen | Efficacy Endpoint | Result | Reference(s) |
| Colon Cancer | HCT-116 Xenograft | 3, 10, or 30 mg/kg, p.o., once daily for 3 weeks | Tumor Growth Inhibition (TGI) | 43.3%, 84.2%, and 94.7% TGI, respectively | [3] |
| Triple-Negative Breast Cancer | CU_TNBC_004 PDX (Alisertib-resistant) | 30 mg/kg, p.o., daily | TGI | 35.1% TGI | [2] |
| Glioblastoma | GBM10, GBM6, GBM39 Orthotopic Xenografts | 30 mg/kg/day, p.o. | Survival | Statistically significant prolongation of survival (p < 0.0001) | [8][10] |
| Upper Gastrointestinal Adenocarcinoma | FLO-1 Xenograft | 30 mg/kg, p.o., daily for 21 days | Tumor Volume Reduction | 76.6 ± 6.2% reduction | [11] |
| OE33 Xenograft | 30 mg/kg, p.o., daily for 21 days | Tumor Volume Reduction | 101.4 ± 5.6% reduction | [11] | |
| Colorectal Cancer | 21 PDX models | Not specified | TGI Index (TGII) | 7 models were sensitive (TGII < 20%), with 3 showing regression | [7][12] |
Experimental Protocols
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: Human tumor cell lines or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Treatment Administration: Alisertib is typically formulated for oral administration (p.o.) and given daily or on an intermittent schedule. The vehicle control is administered to the control group.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. For survival studies, animals are monitored until a predefined endpoint. Tumor growth inhibition (TGI) is calculated as a percentage.[2][3][8]
The general workflow for an in vivo efficacy study is depicted below.
Combination Therapies and Resistance
Combination Strategies
Preclinical studies have explored the combination of Alisertib with various other anticancer agents to enhance efficacy and overcome resistance.
-
With mTOR Inhibitors: In triple-negative breast cancer (TNBC) models, the combination of Alisertib with the TORC1/2 inhibitor TAK-228 resulted in decreased proliferation, cell-cycle arrest, and significant tumor growth inhibition in PDX models.[2][13][14] This combination is rational as mTOR signaling pathway enrichment has been linked to Alisertib resistance.[2]
-
With Chemotherapy: Alisertib has shown synergistic or additive effects when combined with standard chemotherapeutic agents like docetaxel (B913) in upper gastrointestinal adenocarcinoma models[11] and with irinotecan (B1672180) and temozolomide (B1682018) in neuroblastoma.[15][16][17]
-
With Endocrine Therapy: In endocrine-resistant breast cancer models, Alisertib has demonstrated excellent antitumor activity.[18]
-
With Radiation: Alisertib potentiates the effects of ionizing radiation in glioblastoma tumor stem-like cells.[9][19]
Mechanisms of Resistance
Resistance to Alisertib can be intrinsic or acquired. One identified mechanism of resistance involves the upregulation of the PI3K/Akt/mTOR signaling pathway.[2] In some TNBC models, resistance is associated with an increase in senescent cells and a decrease in apoptosis.[2]
The following diagram illustrates the rationale for combining Alisertib with an mTOR inhibitor.
Conclusion
Preclinical data strongly support the continued development of Alisertib as a therapeutic agent for a variety of solid tumors. Its potent anti-mitotic activity, demonstrated efficacy in numerous in vitro and in vivo models, and promising results in combination with other therapies highlight its clinical potential. Further research is warranted to identify predictive biomarkers of response and to optimize combination strategies to maximize its therapeutic benefit for patients with advanced solid tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisertib demonstrates significant antitumor activity in bevacizumab resistant, patient derived orthotopic models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective Aurora-A kinase inhibitor MLN8237 (alisertib) potently inhibits proliferation of glioblastoma neurosphere tumor stem-like cells and potentiates the effects of temozolomide and ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Combination of Alisertib, an Investigational Aurora kinase A inhibitor, and Docetaxel Promotes Cell Death and Reduces Tumor Growth in Pre-Clinical Cell Models of Upper Gastrointestinal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Phase I Study of the Aurora A Kinase Inhibitor Alisertib in Combination With Irinotecan and Temozolomide for Patients With Relapsed or Refractory Neuroblastoma: A NANT (New Approaches to Neuroblastoma Therapy) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. onclive.com [onclive.com]
- 19. researchgate.net [researchgate.net]
Alisertib-Induced Apoptosis: A Technical Guide to the Core Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisertib (B1683940) (MLN8237) is a selective, orally bioavailable, small-molecule inhibitor of Aurora Kinase A (AURKA), a key regulator of mitotic progression.[1][2] Its potent anti-tumor activity, demonstrated in a wide range of preclinical and clinical studies, is largely attributed to its ability to induce cell cycle arrest and, subsequently, apoptosis.[1][3] This technical guide provides an in-depth exploration of the core apoptotic pathways triggered by Alisertib, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: Induction of Mitotic Catastrophe and Apoptosis
Alisertib selectively binds to and inhibits the ATP-binding site of AURKA, preventing its autophosphorylation at Threonine 288 and subsequent activation.[4] This inhibition disrupts crucial mitotic processes, including centrosome maturation and separation, spindle assembly, and chromosome alignment.[5][6] The resulting mitotic errors lead to a state known as mitotic catastrophe, characterized by the formation of monopolar or multipolar spindles and misaligned chromosomes.[6][7] Cells arrested in this aberrant mitosis can have several fates: they may die directly through apoptosis, undergo aneuploid cytokinesis, or exit mitosis without cell division (a process called mitotic slippage), leading to the formation of polyploid cells that subsequently undergo apoptosis or senescence.[6][7]
The primary mechanism by which Alisertib exerts its cytotoxic effects is the induction of G2/M phase cell cycle arrest, which then triggers programmed cell death.[1][5][8]
Key Signaling Pathways in Alisertib-Induced Apoptosis
Alisertib-induced apoptosis is a complex process involving multiple interconnected signaling pathways. The primary pathways implicated are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often influenced by the p53 tumor suppressor protein and other signaling cascades such as PI3K/Akt/mTOR and MAPK pathways.
The Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a major route for Alisertib-induced apoptosis.[1][2] Inhibition of AURKA leads to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax, and the down-regulation of anti-apoptotic members like Bcl-2 and Bcl-xL.[2] This shift in the balance of Bcl-2 family proteins increases the permeability of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[1][2] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[1] Activated caspase-9 subsequently cleaves and activates effector caspases, primarily caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including PARP.[1][9]
dot
Caption: Intrinsic apoptosis pathway activated by Alisertib.
The Role of the p53 Pathway
The tumor suppressor protein p53 plays a significant, though not always essential, role in Alisertib-induced apoptosis.[8] AURKA can phosphorylate and promote the degradation of p53.[10] Therefore, inhibition of AURKA by Alisertib leads to the stabilization and accumulation of p53.[11] Activated p53 can then transcriptionally upregulate pro-apoptotic genes, including Bax and PUMA, further promoting the intrinsic apoptotic pathway.[1][11] Additionally, p53 can induce the expression of cell cycle inhibitors like p21, contributing to the G2/M arrest.[5][9] However, Alisertib can also induce apoptosis in p53-deficient cancer cells, often through the activation of the p53-related protein p73, highlighting a p53-independent mechanism of action.[8][10][12]
dot
Caption: p53-dependent and -independent apoptosis induction.
Involvement of Other Signaling Pathways
-
PI3K/Akt/mTOR Pathway: Alisertib has been shown to suppress the PI3K/Akt/mTOR signaling pathway in various cancer cells.[1][5][13] This pathway is a critical regulator of cell survival and proliferation, and its inhibition by Alisertib likely contributes to the pro-apoptotic and pro-autophagic effects of the drug.
-
p38 MAPK Pathway: The role of the p38 MAPK pathway in Alisertib's mechanism is cell-type dependent. In some cancer cells, Alisertib inhibits p38 MAPK signaling, and this inhibition can enhance Alisertib-induced apoptosis.[9][13]
-
AMPK Pathway: Alisertib can activate the 5' AMP-activated protein kinase (AMPK) signaling pathway, which is a key sensor of cellular energy status.[1][13] AMPK activation can promote catabolic processes like autophagy and can also contribute to apoptosis under certain conditions.
Quantitative Data on Alisertib-Induced Apoptosis
The pro-apoptotic efficacy of Alisertib has been quantified in numerous studies across various cancer cell lines. The following tables summarize key findings.
Table 1: IC50 Values of Alisertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H929 | Multiple Myeloma | ~62.5-125 | [4] |
| MM.1S | Multiple Myeloma | ~62.5-125 | [4] |
| U266 | Multiple Myeloma | ~62.5-125 | [4] |
| HT29 | Colorectal Cancer | Not specified | [5] |
| Caco-2 | Colorectal Cancer | Not specified | [5] |
| AGS | Gastric Cancer | Not specified | [1] |
| NCI-N87 | Gastric Cancer | Not specified | [1] |
| DAOY | Glioblastoma | Not specified | [2] |
| SKOV3 | Ovarian Cancer | Not specified | [14] |
| OVCAR4 | Ovarian Cancer | Not specified | [14] |
| REH | Leukemia | Not specified | [13] |
| HCT116 | Colorectal Cancer | ~60 | [15] |
Table 2: Alisertib-Induced Apoptosis Rates in Cancer Cell Lines
| Cell Line | Cancer Type | Alisertib Concentration (µM) | Treatment Duration (h) | Apoptosis Rate (% of cells) | Reference |
| A375 | Melanoma | 5 | 24 | Increased Caspase-3/PARP activation | [9] |
| skmel-5 | Melanoma | 5 | 24 | Increased Caspase-3/PARP activation | [9] |
| NCI-H929 | Multiple Myeloma | 0.0625 - 0.125 | 48-72 | ~40-50% | [4] |
| MM.1S | Multiple Myeloma | 0.0625 - 0.125 | 48-72 | ~40-50% | [4] |
| DAOY | Glioblastoma | 0.1 | 24 | Not specified | [2] |
| DAOY | Glioblastoma | 1 | 24 | Not specified | [2] |
| DAOY | Glioblastoma | 5 | 24 | Not specified | [2] |
| REH | Leukemia | 1 | 24 | ~2-fold increase | [13][16] |
| REH | Leukemia | 5 | 24 | ~3-fold increase | [13][16] |
| HCT116 | Colorectal Cancer | Not specified | 48 | Increased | [11] |
| LS123 | Colorectal Cancer | Not specified | 48 | Increased | [11] |
| GP5D | Colorectal Cancer | Not specified | 48 | Increased | [11] |
| COLO678 | Colorectal Cancer | Not specified | 48 | Increased | [11] |
Experimental Protocols
The investigation of Alisertib-induced apoptosis relies on a set of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Quantification of Apoptosis by Annexin V/Propidium Iodide Staining
This is the most common method to quantify the percentage of apoptotic cells.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC or PE) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., A375, skmel-5, NCI-H929) in 6-well plates at a density of 1.5–3 × 10^5 cells/mL.[4][9] Treat cells with varying concentrations of Alisertib (e.g., 0.1, 1, 5 µM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).[4][9]
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., PE Annexin V) and 5 µL of a viability stain (e.g., 7-AAD or PI).[9]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
dot
Caption: Workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates. This is crucial for examining the modulation of key players in the apoptotic pathways, such as caspases, Bcl-2 family proteins, and p53.
Protocol:
-
Cell Lysis: After treatment with Alisertib, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p53, anti-p21) overnight at 4°C. A loading control, such as anti-β-actin or anti-GAPDH, should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control.
Conclusion
Alisertib effectively induces apoptosis in a broad range of cancer cell types through the disruption of mitotic processes, leading to G2/M arrest and the activation of multiple pro-apoptotic signaling pathways. The intrinsic mitochondrial pathway, often modulated by the p53 tumor suppressor protein, plays a central role. Furthermore, Alisertib's influence on other critical cell signaling networks, such as the PI3K/Akt/mTOR and MAPK pathways, contributes to its overall anti-cancer efficacy. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of Alisertib.
References
- 1. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisertib: a review of pharmacokinetics, efficacy and toxicity in patients with hematologic malignancies and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alisertib promotes apoptosis and autophagy in melanoma through p38 MAPK-mediated aurora a signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. oncotarget.com [oncotarget.com]
- 12. Aurora kinase A inhibition leads to p73-dependent apoptosis in p53-deficient cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
The Discovery and Development of Alisertib: A Technical Guide
Alisertib (MLN8237) is a selective and potent oral inhibitor of Aurora A kinase (AURKA), a key regulator of mitotic progression.[1] Overexpression of AURKA is implicated in the pathogenesis of various human malignancies, making it a compelling target for cancer therapy. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of Alisertib, tailored for researchers, scientists, and drug development professionals.
Data Presentation
In Vitro Potency and Selectivity
Alisertib has demonstrated potent inhibitory activity against Aurora A kinase in both cell-free and cell-based assays. It exhibits significant selectivity for Aurora A over Aurora B kinase.
| Assay Type | Target | IC50 (nM) | Notes |
| Cell-free assay | Aurora A | 1.2 | Highly potent inhibition in a cell-free system. |
| Cell-free assay | Aurora B | 396.5 | Over 200-fold selectivity for Aurora A over Aurora B.[2] |
| Cell-based (HeLa) | Aurora A | - | - |
| Cell-based (HeLa) | Aurora B | 1,534 | High selectivity maintained in a cellular context. |
| Cell-based (HCT-116) | - | - | 200-fold higher selectivity for Aurora A over Aurora B in this colorectal cancer cell line.[3] |
Preclinical Efficacy: In Vitro Cell Proliferation
Alisertib has shown broad anti-proliferative activity across a diverse range of cancer cell lines.
| Cell Line | Cancer Type | Alisertib IC50 (nmol/L) |
| HCT-116 | Colorectal Cancer | 15 - 469 (range) |
| Multiple Myeloma | Multiple Myeloma | 3 - 1,710[2] |
| CRL-2396 | Peripheral T-cell Lymphoma | 80 - 100[4] |
| TIB-48 | Peripheral T-cell Lymphoma | 80 - 100[4] |
Preclinical Efficacy: In Vivo Xenograft Models
In vivo studies using human tumor xenograft models in mice have demonstrated the anti-tumor activity of Alisertib.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Notes |
| HCT-116 | Colorectal Cancer | 3 mg/kg, once daily | 43.3[5] | Dose-dependent tumor growth inhibition observed.[5] |
| HCT-116 | Colorectal Cancer | 10 mg/kg, once daily | 84.2[5] | |
| HCT-116 | Colorectal Cancer | 30 mg/kg, once daily | 94.7[5] | |
| Various | Diverse | 30 mg/kg | >76 | Broad anti-tumor activity across a diverse set of xenograft models.[5] |
| Multiple Myeloma | Multiple Myeloma | 15 mg/kg | 42[2] | |
| Multiple Myeloma | Multiple Myeloma | 30 mg/kg | 80[2] |
Clinical Trial Data: Phase I Dose Escalation
Phase I studies have established the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of Alisertib.
| Trial ID / Reference | Patient Population | Combination Agent | MTD/RP2D of Alisertib | Dose-Limiting Toxicities (DLTs) |
| NCT01923337 | Advanced Solid Tumors | Irinotecan | 20 mg twice daily (days 1-3 and 8-10 of a 21-day cycle)[6] | Diarrhea, dehydration, neutropenia[6] |
| Phase I (TAK-228) | Refractory Solid Tumors | TAK-228 | 30 mg twice daily (days 1-7 of a 21-day cycle)[7] | - |
| Phase I (Gemcitabine) | Advanced Solid Tumors | Gemcitabine | 50 mg twice daily[8][9] | Neutropenia[8] |
Clinical Trial Data: Phase II Efficacy
Phase II trials have evaluated the efficacy of Alisertib in various hematological and solid tumors.
| Trial ID / Reference | Cancer Type | Treatment Arm(s) | Overall Response Rate (ORR) (%) | Median Progression-Free Survival (PFS) (months) |
| Friedberg et al., 2014 | Relapsed/Refractory Aggressive B- and T-cell NHL | Alisertib 50 mg twice daily for 7 days in 21-day cycles[10] | 27[1][10] | - |
| TBCRC041 (NCT02860000) | Endocrine-Resistant Advanced Breast Cancer | Alisertib Monotherapy (50 mg on days 1-3, 8-10, 15-17 of a 28-day cycle)[11] | 19.6[11] | 5.6[11] |
| TBCRC041 (NCT02860000) | Endocrine-Resistant Advanced Breast Cancer | Alisertib + Fulvestrant[11] | 20.0[11] | 5.4[11] |
| ALISCA-Lung1 | Extensive-Stage Small-Cell Lung Cancer | Alisertib Monotherapy or in combination with paclitaxel | 21-22[12] | - |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a general method to determine the in vitro potency of Alisertib against Aurora A kinase.
-
Reagents and Materials:
-
Purified recombinant Aurora A kinase.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).
-
[γ-³³P]ATP.
-
Substrate peptide (e.g., Kemptide).
-
Alisertib (serial dilutions).
-
P81 phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of Alisertib in the kinase buffer.
-
In a microplate, combine the recombinant Aurora A kinase, substrate peptide, and Alisertib.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the Alisertib concentration.
-
Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the effect of Alisertib on cancer cell proliferation.
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well plates.
-
Alisertib (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Alisertib for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cell Cycle Analysis via Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with Alisertib.
-
Reagents and Materials:
-
Cancer cell lines.
-
Complete cell culture medium.
-
Alisertib.
-
Phosphate-buffered saline (PBS).
-
70% ethanol (B145695) (ice-cold).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells and treat with Alisertib or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle and chromosome alignment in Alisertib-treated cells.
-
Reagents and Materials:
-
Cells grown on coverslips.
-
Alisertib.
-
PBS.
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody against α-tubulin.
-
Fluorescently labeled secondary antibody.
-
DAPI (4′,6-diamidino-2-phenylindole) for DNA staining.
-
Antifade mounting medium.
-
Fluorescence microscope.
-
-
Procedure:
-
Treat cells grown on coverslips with Alisertib or vehicle for the desired time.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
-
Incubate with the primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the DNA with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and analyze the morphology of the mitotic spindle and chromosome alignment.
-
Mandatory Visualization
Caption: The Aurora A Kinase signaling pathway during the G2/M phase of the cell cycle.
Caption: A representative workflow for the discovery and development of a kinase inhibitor.
References
- 1. Probe ALISERTIB | Chemical Probes Portal [chemicalprobes.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Activation of Aurora-A Kinase by Protein Partner Binding and Phosphorylation Are Independent and Synergistic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Pharmacodynamics of Alisertib (MLN8237): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo pharmacodynamics of Alisertib (B1683940) (MLN8237), a selective Aurora A kinase (AAK) inhibitor. The information presented herein is collated from preclinical studies and is intended to serve as a comprehensive resource for professionals in the field of oncology drug development.
Core Mechanism of Action
Alisertib is an ATP-competitive and reversible inhibitor of Aurora A kinase, demonstrating over 200-fold greater selectivity for Aurora A than for the structurally related Aurora B kinase in cellular assays.[1][2][3] Aurora A is a critical regulator of mitotic progression, playing essential roles in centrosome maturation, spindle assembly, and chromosome segregation.[4][5] Inhibition of Aurora A by alisertib leads to a cascade of mitotic defects, including improper chromosomal alignment and disruption of spindle organization, ultimately resulting in mitotic arrest and apoptosis in cancer cells.[6][7][8]
Signaling Pathway
The primary mechanism of alisertib involves the direct inhibition of Aurora A kinase activity. This disruption of the normal mitotic process is the key driver of its antitumor effects.
In Vivo Antitumor Activity
Alisertib has demonstrated broad antitumor activity across a diverse range of preclinical cancer models, including solid tumors and hematologic malignancies.[1][6] Efficacy has been observed in xenograft models of colon cancer, multiple myeloma, bladder cancer, and pediatric cancers, among others.[4][7][9][10]
Summary of Tumor Growth Inhibition (TGI)
The following tables summarize the quantitative data on tumor growth inhibition from various in vivo studies.
Table 1: Alisertib Monotherapy in Solid Tumor Xenograft Models
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| HCT-116 (Colon) | 3 mg/kg, QD, 21 days | 43.3% | [1] |
| HCT-116 (Colon) | 10 mg/kg, QD, 21 days | 84.2% | [1] |
| HCT-116 (Colon) | 30 mg/kg, QD, 21 days | 94.7% (Tumor Stasis) | [1] |
| Multiple Models | 30 mg/kg, QD | >76% in all models tested | [1] |
| T24 (Bladder) | 30 mg/kg, QD, 4 weeks | Arrest of tumor growth | [9] |
| LS141 (Liposarcoma) | 30 mg/kg, days 7, 14, 21 | Efficient tumor growth suppression | [11] |
Table 2: Alisertib Monotherapy in Hematologic Malignancy Xenograft Models
| Tumor Model | Dosing Schedule | Outcome | Reference |
| OCI-LY19 (Lymphoma) | 20 mg/kg, BID | 106% TGI (Regression) | [1] |
| OCI-LY19 (Lymphoma) | 30 mg/kg, QD | 106% TGI (Regression) | [1] |
| MM1.S (Multiple Myeloma) | 7.5 mg/kg, QD, 21 days | Significant tumor growth inhibition | [4] |
| MM1.S (Multiple Myeloma) | 15 mg/kg, QD, 21 days | Significant tumor growth inhibition | [4] |
| MM1.S (Multiple Myeloma) | 30 mg/kg, QD, 21 days | Significant tumor growth inhibition | [4] |
| Acute Lymphoblastic Leukemia (ALL) | MTD and 0.5x MTD | Objective responses | [10] |
Pharmacodynamic Biomarkers
The in vivo activity of alisertib can be monitored through various pharmacodynamic biomarkers that reflect its mechanism of action.[1][12]
-
Increased Mitotic Index: Inhibition of Aurora A kinase leads to a transient mitotic delay, resulting in an accumulation of cells in the M-phase of the cell cycle. This can be quantified by staining for markers such as phospho-histone H3 (pHisH3).[1][13]
-
Spindle and Chromosomal Abnormalities: Alisertib treatment causes a dose-dependent increase in mitotic spindle defects and chromosome misalignment.[1][2] These can be visualized and quantified using immunofluorescent staining for α-tubulin and DNA.[1]
-
Apoptosis Induction: The mitotic catastrophe induced by alisertib ultimately leads to programmed cell death. Apoptosis can be measured in tumor tissues by TUNEL assay or by staining for cleaved PARP.[4][9][11]
-
Proliferation Inhibition: The antiproliferative effects of alisertib can be non-invasively measured using 18F-3′-fluoro-3′-deoxy-l-thymidine positron emission tomography (FLT-PET), which has been shown to correlate with tumor stasis.[1][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. The following sections outline the key experimental protocols cited in the literature.
General In Vivo Efficacy Studies
A representative workflow for a xenograft efficacy study is depicted below.
-
Animal Models: Studies typically utilize immunodeficient mice (e.g., nude or SCID) to allow for the engraftment of human tumor xenografts.[1][4][9] All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.[1]
-
Tumor Cell Implantation: Human tumor cell lines are cultured and then implanted into the mice, either subcutaneously in the flank or intravenously for disseminated disease models.[1][9]
-
Drug Formulation and Administration: For oral administration, alisertib is commonly formulated in 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate and administered by gavage.[1]
-
Dosing Regimens: Dosing can be once daily (QD) or twice daily (BID) for a specified period, typically around 21 consecutive days.[1][4]
-
Efficacy Assessment: Antitumor activity is primarily assessed by measuring tumor volumes with calipers over the course of the treatment.[1][4] For hematologic models, bioluminescent imaging is often used to measure tumor burden.[1] Tumor growth inhibition (TGI) is calculated at the end of the treatment period.[1]
Pharmacodynamic Assays
-
Immunofluorescent Staining: To assess mitotic index, spindle bipolarity, and chromosome alignment, excised tumors are fixed, sectioned, and stained with specific antibodies.[1]
-
TUNEL Assay: To detect apoptosis, tumor sections are analyzed using the TdT-mediated dUTP nick end labeling (TUNEL) assay.[4][9]
-
FLT-PET Imaging: For non-invasive measurement of proliferation, mice are imaged using 18F-3′-fluoro-3′-deoxy-l-thymidine positron emission tomography (FLT-PET).[1][2]
Conclusion
The in vivo pharmacodynamic profile of alisertib (MLN8237) is well-characterized, demonstrating potent, mechanism-based antitumor activity across a wide range of preclinical models. Its selective inhibition of Aurora A kinase leads to predictable and quantifiable effects on mitosis, proliferation, and apoptosis. The detailed experimental protocols and established pharmacodynamic biomarkers described in this guide provide a solid foundation for further preclinical and clinical investigation of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on the pharmacokinetics and pharmacodynamics of alisertib, a selective Aurora kinase A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacokinetic/pharmacodynamic/efficacy relationships for alisertib, an investigational small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The investigational Aurora kinase A inhibitor MLN8237 induces defects in cell viability and cell cycle progression in malignant bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and pharmacokinetic/pharmacodynamic evaluation of the Aurora kinase A inhibitor MLN8237 against preclinical models of pediatric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MLN-8237: A dual inhibitor of aurora A and B in soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Understanding Alisertib Resistance: A Technical Guide for Researchers
Alisertib (B1683940) (MLN8237), a selective inhibitor of Aurora Kinase A (AURKA), has shown promise in various malignancies. However, the emergence of resistance remains a significant clinical challenge. This technical guide provides an in-depth overview of the core mechanisms underlying Alisertib resistance, offering insights for researchers, scientists, and drug development professionals. We will delve into the key signaling pathways implicated, detail relevant experimental protocols, and present quantitative data to facilitate a comprehensive understanding of this critical issue.
Core Mechanisms of Alisertib Resistance
Resistance to Alisertib is a multifaceted phenomenon involving a complex interplay of cellular and molecular mechanisms. These can be broadly categorized as follows:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of AURKA inhibition. A prominent pathway is the PI3K/Akt/mTOR cascade, which plays a crucial role in cell growth and survival.[1][2][3][4][5][6][7] Upregulation of this pathway can compensate for the loss of AURKA activity, promoting cell proliferation and survival despite Alisertib treatment.
-
Evasion of Apoptosis: Resistance is frequently associated with the upregulation of anti-apoptotic proteins, such as Bcl-2.[1][8][9] High levels of Bcl-2 can counteract the pro-apoptotic signals induced by Alisertib, thereby preventing cell death.[8]
-
Induction of Autophagy: Alisertib treatment can induce autophagy, a cellular process of self-digestion that can either promote cell death or survival.[1][3][4][6][9][10][11] In the context of Alisertib resistance, autophagy can act as a survival mechanism, allowing cancer cells to endure the stress induced by the drug.[11]
-
Epithelial-Mesenchymal Transition (EMT): The acquisition of a mesenchymal phenotype through EMT has been linked to resistance to various cancer therapies, including Alisertib.[1][3][9][12] EMT can confer migratory and invasive properties to cancer cells, contributing to therapeutic failure.
-
Cell Cycle Alterations and Genomic Instability: Alisertib's primary mechanism of action is the disruption of mitosis, leading to G2/M cell cycle arrest and, ultimately, cell death.[1][3][9][13][14] However, some cancer cells can adapt to this mitotic arrest by entering a state of senescence or by undergoing endoreduplication, leading to polyploidy.[14][15][16][17] This genomic instability can fuel the evolution of drug-resistant clones.[15]
-
Drug Efflux and Target Alterations: While less commonly reported for Alisertib compared to other chemotherapeutics, overexpression of drug efflux pumps (e.g., ABC transporters) could potentially contribute to reduced intracellular drug concentrations. Additionally, mutations in the AURKA gene that prevent Alisertib binding are a theoretical but plausible mechanism of resistance.[18][19][20]
Quantitative Data on Alisertib Resistance
The following tables summarize key quantitative data from preclinical and clinical studies, providing a comparative overview of Alisertib's efficacy and the impact of resistance.
Table 1: In Vitro Efficacy of Alisertib in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Alisertib alone) | Fold Resistance | Reference |
| SKOV3 | Ovarian Cancer | Not specified | - | [9] |
| OVCAR4 | Ovarian Cancer | Not specified | - | [9] |
| HT29 | Colorectal Cancer | 47.3 µM (24h), 31.2 µM (48h) | - | [3] |
| Caco-2 | Colorectal Cancer | 88.8 µM (24h), 52.1 µM (48h) | - | [3] |
| CEM | Leukemia | Not specified | - | [19] |
| CEM/AKB4 | Leukemia (ZM447439 Resistant) | Not specified | 13.2-fold | [19] |
Table 2: Clinical Efficacy of Alisertib in Different Cancer Types
| Cancer Type | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Castration-Resistant Prostate Cancer (NEPC phenotype) | Alisertib Monotherapy | Not specified | 6-month rPFS: 13.4% | [21][22] |
| Advanced Solid Tumors | Alisertib + Sapanisertib | Not specified | - | [2] |
| EGFR-mutated Lung Adenocarcinoma (Osimertinib-resistant) | Alisertib + Osimertinib | 9.5% | 5.5 months | [23] |
| Relapsed/Refractory Neuroblastoma | Alisertib + Irinotecan/Temozolomide | 31.8% | 2-year PFS rate: 52.4% | [24] |
| Endocrine-Resistant Breast Cancer | Alisertib Monotherapy | 19.6% | 5.6 months | [25][26] |
| Endocrine-Resistant Breast Cancer | Alisertib + Fulvestrant | 20.0% | 5.4 months | [25][26] |
| Small Cell Lung Cancer (Refractory/Resistant) | Alisertib Monotherapy | 21% | Not specified | [27] |
Key Experimental Protocols
Understanding the methodologies used to study Alisertib resistance is crucial for interpreting existing data and designing future experiments.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of Alisertib for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Cell Cycle Analysis
-
Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining: This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Harvest cells after treatment with Alisertib.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.[9]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Apoptosis Assays
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Harvest and wash cells after Alisertib treatment.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Western Blotting
-
Protein Expression Analysis: This technique is used to detect and quantify the expression levels of specific proteins involved in resistance pathways (e.g., p-Akt, Bcl-2, Cyclin B1).
-
Lyse cells in a suitable lysis buffer to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Visualizing Resistance Mechanisms
The following diagrams, generated using the DOT language, illustrate key signaling pathways and logical relationships in Alisertib resistance.
References
- 1. dovepress.com [dovepress.com]
- 2. A Phase Ib Expansion Cohort Evaluating Aurora A Kinase Inhibitor Alisertib and Dual TORC1/2 Inhibitor Sapanisertib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora-A Induces Chemoresistance Through Activation of the AKT/mTOR Pathway in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Aurora A Kinase by Alisertib Induces Autophagy and Cell Cycle Arrest and Increases Chemosensitivity in Human Hepatocellular Carcinoma HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Targeting BCL2 overcomes resistance and augments response to aurora kinase B inhibition by AZD2811 in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alisertib inhibits migration and invasion of EGFR-TKI resistant cells by partially reversing the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular basis of drug resistance in aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Discovery and Exploitation of Inhibitor-resistant Aurora and Polo Kinase Mutants for the Analysis of Mitotic Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. A phase II trial of the aurora kinase A inhibitor alisertib for patients with castration resistant and neuroendocrine prostate cancer: efficacy and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. onclive.com [onclive.com]
- 26. Evaluation of Alisertib Alone or Combined With Fulvestrant in Patients With Endocrine-Resistant Advanced Breast Cancer: The Phase 2 TBCRC041 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Use of MLN8237 (Alisertib) in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN8237, also known as Alisertib, is a potent and selective small-molecule inhibitor of Aurora A kinase (AAK).[1][2] AAK is a key regulator of mitotic progression, playing a crucial role in centrosome maturation and the formation of the bipolar spindle.[3][4] Overexpression of AAK has been linked to tumorigenesis and is observed in a variety of human cancers.[5] MLN8237 selectively inhibits AAK with over 200-fold greater potency than for the related Aurora B kinase (ABK), leading to mitotic spindle defects, cell cycle arrest, and subsequent apoptosis or senescence in cancer cells.[1][2][6] These application notes provide a comprehensive guide for the utilization of MLN8237 in preclinical xenograft models.
Mechanism of Action
MLN8237 acts as an ATP-competitive inhibitor of Aurora A kinase.[7] Inhibition of AAK by MLN8237 disrupts the assembly of the mitotic spindle apparatus and chromosome segregation, ultimately leading to an inhibition of cell proliferation.[7] This targeted inhibition results in a dose-dependent increase in cells arrested in the G2/M phase of the cell cycle, polyploidy, and apoptosis.[2][6]
Below is a diagram illustrating the signaling pathway of Aurora A kinase and the point of intervention by MLN8237.
Caption: Aurora A Kinase Signaling Pathway and MLN8237 Inhibition.
Preclinical Efficacy in Xenograft Models
MLN8237 has demonstrated significant anti-tumor activity in a wide range of preclinical xenograft models, including both solid tumors and hematological malignancies.[1][8]
Summary of In Vivo Efficacy Data
| Xenograft Model | Cell Line | Dosing Regimen | Key Findings | Reference |
| Colon Cancer | HCT-116 | 3, 10, 30 mg/kg, PO, QD for 21 days | Dose-dependent tumor growth inhibition. | |
| Lymphoma | OCI-LY19 | 20 mg/kg, PO, BID; 30 mg/kg, PO, QD | Tumor regression. | |
| Pediatric Solid Tumors | Various | 20 mg/kg, PO, BID for 5 days/week for 6 weeks | Significant differences in event-free survival in 32/40 models. | [9][10] |
| Acute Lymphoblastic Leukemia (ALL) | Various | 20 mg/kg, PO, BID for 5 days/week for 3 weeks | Complete responses in 6/6 evaluable models. | [9][11] |
| Multiple Myeloma | MM.1S | 30 mg/kg, PO, QD | Significant tumor growth inhibition and apoptosis. | [6] |
| Soft Tissue Sarcoma | LS141 | 30 mg/kg, PO, on days 7, 14, 21 | Efficient tumor growth suppression. | [12] |
| Bladder Cancer | - | 30 mg/kg, PO, QD for 4 weeks | Arrest of tumor growth. | [13] |
Experimental Protocols
The following protocols are generalized from published preclinical studies. Researchers should optimize these protocols for their specific cell lines and animal models.
Xenograft Model Establishment
-
Cell Culture : Culture the human tumor cell line of interest under standard conditions recommended for that specific line.
-
Animal Model : Utilize immunodeficient mice (e.g., athymic nude mice, NOD/SCID mice). All animal procedures must be approved by the institution's Animal Care and Use Committee.
-
Implantation :
-
For solid tumors, subcutaneously inject a suspension of tumor cells (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL of sterile PBS or serum-free media) into the flank of each mouse.
-
For hematological malignancies, intravenous or intraperitoneal injection may be required, depending on the model.
-
-
Tumor Growth Monitoring : Monitor tumor growth by caliper measurements (Volume = (length x width²)/2) at regular intervals.
MLN8237 Formulation and Administration
-
Formulation : A common vehicle for MLN8237 is 10% 2-hydroxypropyl-β-cyclodextrin in 1% sodium bicarbonate in water.[9] The drug should be prepared fresh daily.
-
Administration : Administer MLN8237 orally via gavage.[9]
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using MLN8237.
Caption: Experimental Workflow for MLN8237 Xenograft Study.
Pharmacodynamic Analysis
To confirm the on-target activity of MLN8237 in vivo, pharmacodynamic (PD) markers can be assessed in tumor tissue.
-
Tissue Collection : Euthanize mice at a specified time point after the final dose and excise tumors.
-
Immunohistochemistry (IHC) :
-
Fix tumors in 10% neutral buffered formalin and embed in paraffin.
-
Stain tumor sections for markers such as:
-
Phospho-Histone H3 (Ser10) : An increase indicates mitotic arrest.
-
Ki-67 : A decrease indicates reduced proliferation.
-
Cleaved Caspase-3 : An increase indicates apoptosis.
-
-
-
Western Blotting :
-
Prepare tumor lysates.
-
Analyze protein levels of AAK pathway components and cell cycle regulators.
-
Safety and Toxicology
In preclinical studies, MLN8237 has shown manageable toxicities, with the most common being myelosuppression and gastrointestinal effects, consistent with its antimitotic mechanism.[8] Careful monitoring of animal health, including body weight, is essential throughout the study.
Conclusion
MLN8237 (Alisertib) is a promising therapeutic agent with demonstrated preclinical activity across a range of cancer types. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies to further evaluate the potential of this Aurora A kinase inhibitor. Adherence to detailed experimental design and appropriate pharmacodynamic analysis will be critical for the successful translation of these preclinical findings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 5. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alisertib - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Initial testing of the aurora kinase A inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MLN-8237: A dual inhibitor of aurora A and B in soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Alisertib in Cell Culture: A Detailed Guide to Dosage and Experimental Protocols
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alisertib (B1683940) (MLN8227) is a selective and potent, orally bioavailable, small-molecule inhibitor of Aurora A kinase, a key regulator of mitosis.[1][2] Its targeted action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][3] This document provides detailed application notes and protocols for the use of alisertib in cell culture experiments, with a focus on determining appropriate dosages and evaluating its cellular effects.
Data Presentation: Alisertib Dosage and Efficacy
The effective concentration of alisertib can vary significantly depending on the cell line and the experimental endpoint. The following table summarizes the 50% inhibitory concentration (IC50) values and effective doses for inducing cell cycle arrest and apoptosis in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Effective Concentration (nM) for Cell Cycle Arrest/Apoptosis | Treatment Duration (hours) | Reference |
| HCT-116 | Colorectal Carcinoma | 15 - 469 | 50 - 1000 (G2/M arrest) | 24 - 48 | [4] |
| HT29 | Colorectal Cancer | 49,310 (24h), 17,860 (48h) | 100 - 5000 | 24 - 48 | [5] |
| Caco-2 | Colorectal Cancer | 88,800 (24h), 52,100 (48h) | 100 - 5000 | 24 - 48 | [5] |
| Multiple Myeloma (various) | Multiple Myeloma | 3 - 1710 | 500 (G2/M arrest and apoptosis) | Not Specified | [6] |
| NCI-H929, MM.1S, U266 | Multiple Myeloma | Not Specified | 62.5 - 125 (maximum apoptosis) | 48 - 72 | [7] |
| CRL-2396, TIB-48 | Peripheral T-cell Lymphoma | 80 - 100 | 500 (apoptosis) | 48 | [8] |
| AGS, NCI-N78 | Gastric Adenocarcinoma | Not Specified | 100 - 5000 (G2/M arrest and apoptosis) | 24 | [9] |
| PANC-1, BxPC-3 | Pancreatic Cancer | Not Specified | 100 - 50,000 | 24 | [10][11] |
| DAOY | Glioblastoma | Not Specified | 100 - 5000 (G2/M arrest) | 24 | [2] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of alisertib and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
Alisertib (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 8 x 10³ cells/well and allow them to attach overnight.[2]
-
Prepare serial dilutions of alisertib in complete growth medium. The final DMSO concentration should not exceed 0.2%.[4]
-
Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of alisertib to the wells. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of alisertib on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
Alisertib
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach for 18-24 hours.[4]
-
Treat the cells with various concentrations of alisertib (e.g., 0.05, 0.25, 1.0 µM) for 24 or 48 hours.[4]
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.[4]
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at 4°C for at least 1 hour.[4]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[2]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, and G2/M).[4][12]
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by alisertib.
Materials:
-
Cancer cell lines
-
Alisertib
-
Annexin V-FITC/PE Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of alisertib for the specified duration (e.g., 48 hours).[13]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC/PE and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[13]
Western Blotting
This protocol is used to analyze the expression of proteins involved in the cell cycle and apoptosis pathways following alisertib treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Aurora A, anti-Cyclin B1, anti-cleaved PARP, anti-p53, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.[12]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Signaling Pathway of Alisertib Action
Caption: Alisertib inhibits Aurora A kinase, leading to mitotic arrest and subsequent apoptosis or polyploidy.
Experimental Workflow for Alisertib Evaluation
Caption: A typical workflow for evaluating the in vitro effects of alisertib on cancer cell lines.
Alisertib demonstrates significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines. The provided protocols and dosage guidelines offer a starting point for researchers investigating the therapeutic potential of this Aurora A kinase inhibitor. It is crucial to empirically determine the optimal concentration and treatment duration for each specific cell line and experimental setup. The diagrams provided offer a visual representation of alisertib's mechanism of action and a structured approach to its experimental evaluation.
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alisertib induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Alisertib Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alisertib (MLN8237) is a potent and selective, orally bioavailable inhibitor of Aurora A kinase (AAK) with an IC50 of 1.2 nM in cell-free assays.[1][2][3] It exhibits over 200-fold selectivity for Aurora A over the structurally related Aurora B kinase.[1][2] Aurora A kinase is a crucial serine/threonine kinase that plays a significant role in mitotic progression, including centrosome maturation and separation, and bipolar spindle assembly.[4][5][6] Overexpression of Aurora A is linked to oncogenesis, making it a key therapeutic target in cancer research.[5] Alisertib's mechanism of action involves binding to Aurora A, leading to mitotic spindle abnormalities, cell cycle arrest, and ultimately inducing apoptosis and autophagy in cancer cells.[3][7] These application notes provide detailed protocols for the preparation, storage, and handling of Alisertib stock solutions for in vitro and in vivo research.
Quantitative Data Summary
The following tables summarize the key quantitative data for Alisertib solubility, storage, and stability.
Table 1: Solubility of Alisertib
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL[1] | 192.7 mM[1] | Use fresh, moisture-free DMSO.[1] |
| DMSO | ≥25.95 mg/mL[2] | >10 mM[2] | Warming at 37°C and/or sonication may be required to achieve higher concentrations.[2] |
| DMSO | 86.7 mg/mL[8] | 167.08 mM[8] | Sonication is recommended.[8] |
| DMSO | 25 mg/mL[3] | 48.18 mM[3] | Ultrasonic assistance is needed.[3] |
| Water | Insoluble[1] | Insoluble[1] | |
| Ethanol | Insoluble[1] | Insoluble[1] |
Table 2: Storage and Stability of Alisertib
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][3][8] |
| Powder | 4°C | 2 years[3] |
| In Solvent (e.g., DMSO) | -80°C | 1 year[1][3][8] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[1] to 6 months[3] |
Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Alisertib Stock Solution in DMSO
This protocol describes the preparation of a 10 mM Alisertib stock solution in DMSO.
Materials:
-
Alisertib powder (MW: 518.92 g/mol )[3]
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Pre-warming: Before opening, allow the Alisertib vial to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of Alisertib powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.19 mg of Alisertib.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 518.92 g/mol = 0.00519 g = 5.19 mg
-
-
Dissolution: Add the appropriate volume of fresh DMSO to the Alisertib powder. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If solubility issues arise, gentle warming in a 37°C water bath for 10 minutes or brief sonication can facilitate dissolution.[2]
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -80°C for long-term stability (up to 1 year).[1][3][8]
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the dilution of the high-concentration DMSO stock solution into a cell culture medium for treating cells.
Materials:
-
10 mM Alisertib stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., RPMI 1640 or McCoy's 5A with 10% FBS)[8][9]
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM Alisertib stock solution at room temperature.
-
Serial Dilution (Recommended): To achieve accurate final concentrations (typically in the nM to low µM range for Alisertib), it is best to perform serial dilutions.
-
Final Dilution: Directly add the required volume of the stock or intermediate dilution to the pre-warmed cell culture medium to achieve the desired final concentration.
-
Example: To make 10 mL of media with a final Alisertib concentration of 100 nM:
-
Add 1 µL of the 10 mM stock solution to 10 mL of culture medium.
-
-
-
Mixing: Mix immediately and thoroughly by gentle inversion or pipetting to ensure a homogenous solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, and ideally below 0.1%.[10]
-
Application: Use the freshly prepared working solution to treat cells immediately. For long-term experiments (e.g., >48-72 hours), it is advisable to refresh the medium with a freshly diluted compound to maintain a consistent effective concentration.[10]
Visualizations
Workflow and Signaling Pathway Diagrams
Caption: A flowchart illustrating the key steps for preparing and storing a concentrated Alisertib stock solution and its subsequent dilution for experimental use.
Caption: A diagram showing the activation of Aurora A Kinase during mitosis and its inhibition by Alisertib, leading to mitotic defects and cell death.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 5. rupress.org [rupress.org]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Alisertib | MLN 8237 | Aurora A kinase inhibitor | TargetMol [targetmol.com]
- 9. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Combining Alisertib with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the combination of Alisertib (B1683940) (MLN8237), a selective Aurora Kinase A (AURKA) inhibitor, with various chemotherapy agents. This document outlines the scientific rationale, summarizes key preclinical and clinical data, and provides detailed protocols for essential experiments to evaluate the synergistic potential of these combinations.
Scientific Rationale
Alisertib is a small-molecule inhibitor of AURKA, a key regulator of mitosis.[1] Overexpression of AURKA is common in many cancers and is associated with poor prognosis.[1] Alisertib induces cell cycle arrest, polyploidy, and apoptosis in cancer cells by disrupting mitotic spindle formation.[2][3] Combining Alisertib with traditional chemotherapy agents that also target cell division, such as taxanes (paclitaxel), topoisomerase inhibitors (irinotecan), and platinum-based drugs (oxaliplatin), presents a rational strategy to enhance anti-tumor efficacy and overcome resistance.[4][5][6] Preclinical and clinical studies have demonstrated that these combinations can lead to synergistic or additive anti-tumor effects.[4][5][6]
Data Presentation
Preclinical Efficacy of Alisertib in Combination Therapy
| Chemotherapy Agent | Cancer Type | Model | Key Findings | Reference |
| Paclitaxel | Bladder Cancer | In vitro, In vivo | Synergistic anti-tumor effects, induced cell-cycle arrest, aneuploidy, and mitotic spindle failure. | [7] |
| Paclitaxel | Triple-Negative Breast Cancer | Xenograft | Additive and synergistic antitumor effects. | [4] |
| Docetaxel | Upper Gastrointestinal Adenocarcinomas | In vitro, In vivo | Enhanced inhibition of cell survival (p<0.01) and significant regression of tumor growth (p<0.001). | [8] |
| Irinotecan | Colorectal Cancer | Patient-Derived Xenografts (PDX) | Modest improvement in anti-tumor effects, not strongly synergistic. | [7] |
| Irinotecan & Temozolomide | Neuroblastoma | Preclinical | Cytotoxic to neuroblastoma cells. | [9] |
| Cisplatin | Esophageal Cancer | In vitro, In vivo | Demonstrated antitumor activity as a single agent and in combination. | [7] |
| Gemcitabine | Bladder Cancer | In vitro | Synergistic anti-tumor effects. | [7] |
| TAK-228 (TORC1/2 Inhibitor) | Triple-Negative Breast Cancer | Cell lines, PDX | Decreased proliferation, cell-cycle arrest, and significant tumor growth inhibition. | [10] |
Clinical Trial Data for Alisertib Combination Therapy
| Chemotherapy Agent(s) | Cancer Type | Phase | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | Key Efficacy Results | Reference |
| nab-Paclitaxel | Advanced Solid Malignancies | I | Alisertib 40 mg BID (D1-3, weekly) + nab-paclitaxel 100mg/m² (weekly, 3 wks on/1 wk off) | 1 PR in SCLC, 4 SD in various tumors in Part A. In Part B (high-grade NETs), 1 PR and 4 SD. | [11] |
| Paclitaxel | Advanced Breast Cancer, Recurrent Ovarian Cancer | I/II | Alisertib 40 mg BID (days 1-3, 8-10, 15-17) + Paclitaxel 60 mg/m² (days 1, 8, 15 of 28-day cycle) | Ovarian Cancer: ORR 60% (combo) vs 52% (paclitaxel alone). Median PFS 6.7 months (combo) vs 4.7 months (paclitaxel alone). | [4] |
| Irinotecan & Temozolomide | Relapsed/Refractory Neuroblastoma | I | Alisertib 60mg/m² | Overall response rate of 31.8% (complete response rate of 22.7%). 2-year progression-free survival rate of 52.4%. | [5][9] |
| mFOLFOX (5-FU, Leucovorin, Oxaliplatin) | Advanced Gastrointestinal Cancers | I | Alisertib 10 mg BID (Days 1-3) + mFOLFOX (oxaliplatin 85 mg/m², 5-FU 2400 mg/m²) | 1 PR and 4 SD out of 12 evaluable patients. | [12][13] |
| Irinotecan | Advanced Solid Tumors | I | Alisertib 20 mg BID (days 1-3, 8-10 of a 21-day cycle) + Irinotecan 100 mg/m² (days 1, 8) | - | [14] |
| Rituximab ± Vincristine | Relapsed/Refractory Aggressive B-cell Lymphoma | I | Alisertib 50 mg BID + Rituximab; Alisertib 40 mg BID + Rituximab/Vincristine | 7 CRs, 7 PRs. At the MRV RP2D, 45% of patients responded (4 CRs, 5 PRs). | [15] |
| Osimertinib (B560133) | EGFR-mutant Lung Cancer | Ia | Alisertib 30 mg BID (d1-3, 8-11, 15-17 of a 28-day cycle) + Osimertinib 80 mg daily | Median PFS of 9.4 months in patients resistant to osimertinib monotherapy. | [16] |
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of individual agents and assesses for synergy when used in combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Alisertib and chemotherapy agent(s) of choice
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of Alisertib and the chemotherapy agent. Create a dilution series for each agent.
-
Treatment: Treat cells with a matrix of concentrations of Alisertib and the chemotherapy agent, both alone and in combination. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period appropriate for the cell line and agents (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each agent. Use synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Clonogenic Survival Assay
This assay assesses the long-term effects of drug treatment on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Alisertib and chemotherapy agent(s)
-
6-well plates
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a known number of cells into 6-well plates. The number of cells will need to be optimized for each cell line based on its plating efficiency.
-
Treatment: Treat the cells with Alisertib and the chemotherapy agent, alone or in combination, for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, until visible colonies are formed.
-
Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with the fixing solution. Stain the colonies with crystal violet solution.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis and necrosis following drug treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Alisertib and chemotherapy agent(s)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of Alisertib and the chemotherapy agent(s) for a specified time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of drug treatment on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Alisertib and chemotherapy agent(s)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of Alisertib and the chemotherapy agent(s).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI/RNase Staining Buffer. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the in vivo efficacy of Alisertib in combination with chemotherapy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Alisertib and chemotherapy agent(s) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups.
-
Drug Administration: Administer Alisertib (e.g., by oral gavage) and the chemotherapy agent (e.g., by intraperitoneal or intravenous injection) according to a predetermined dosing schedule. Include vehicle control and single-agent treatment groups.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week) and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumors reach a maximum size, or a specific duration of treatment).
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) and assess for statistical significance between groups.
Visualizations
Caption: Mechanism of action of Alisertib leading to mitotic arrest and apoptosis.
Caption: General workflow for in vitro evaluation of Alisertib combinations.
Caption: Logical relationship for synergistic effects of Alisertib and chemotherapy.
References
- 1. Alisertib demonstrates significant antitumor activity in bevacizumab resistant, patient derived orthotopic models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Combination of Alisertib, an Investigational Aurora kinase A inhibitor, and Docetaxel Promotes Cell Death and Reduces Tumor Growth in Pre-Clinical Cell Models of Upper Gastrointestinal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Study of Alisertib (MLN8237) and Weekly Irinotecan in Adults with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Phase I study combining the aurora kinase a inhibitor alisertib with mFOLFOX in gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Phase I Study Combining the Aurora Kinase A Inhibitor Alisertib with mFOLFOX in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: MLN8237 (Alisertib) in Combination with Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN8237, also known as Alisertib (B1683940), is a selective and orally available small-molecule inhibitor of Aurora A kinase (AURKA).[1][2] Aurora A is a serine/threonine kinase that plays a crucial role in regulating multiple events during mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[2][3] Overexpression of AURKA is common in various human cancers and is often associated with aneuploidy and tumorigenesis. By inhibiting Aurora A, Alisertib disrupts the mitotic process, leading to cell cycle arrest, polyploidy, and ultimately apoptosis in cancer cells.[1][3][4]
The therapeutic potential of Alisertib as a monotherapy can be limited by intrinsic or acquired resistance. A significant mechanism of resistance involves the activation of pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway.[5][6][7] This has prompted the rational design of combination therapies, pairing Alisertib with other targeted agents to enhance anti-tumor efficacy, overcome resistance, and achieve synergistic effects. These combination strategies aim to block compensatory signaling pathways or target cancer cells through complementary mechanisms of action.
Data Presentation: Preclinical and Clinical Findings
The following tables summarize quantitative data from key studies investigating MLN8237 in combination with various targeted therapies.
Table 1: MLN8237 in Combination with mTOR Inhibitors (e.g., TAK-228/Sapanisertib)
| Cancer Type | Combination Agent | Model System | Key Findings | Reference |
| Triple-Negative Breast Cancer (TNBC) | TAK-228 (mTORC1/2 Inhibitor) | TNBC Cell Lines & PDX Models | Combination resulted in decreased proliferation, cell-cycle arrest, and significant tumor growth inhibition with increased apoptosis. | [5] |
| Advanced Solid Tumors | Sapanisertib (mTORC1/2 Inhibitor) | Phase Ib Clinical Trial (NCT02719691) | MTD established at Alisertib 30 mg BID (Days 1-7) + Sapanisertib 2 mg daily (21-day cycle). The combination was tolerable. | [5][6][7] |
| Advanced Solid Tumors | Sapanisertib (mTORC1/2 Inhibitor) | Phase Ib Expansion Cohort | One partial response in ER+ breast cancer; one patient with pancreatic cancer had prolonged stable disease. | [7] |
| Refractory Solid Tumors | Sapanisertib (mTORC1/2 Inhibitor) | Phase Ib Expansion Cohort | Disease control rate of 44%. Common adverse events included mucositis, fatigue, hyperglycemia, and neutropenia. | [6][8] |
Table 2: MLN8237 in Combination with EGFR Inhibitors
| Cancer Type | Combination Agent | Model System | Key Findings | Reference |
| EGFR-mutant NSCLC (Residual Disease) | Rociletinib (B611991) | Patient-Derived Xenograft (PDX) | Combination significantly delayed tumor growth compared to rociletinib alone. | [9] |
| EGFR-mutant NSCLC | Osimertinib (B560133) | Patient-Derived Xenograft (PDX) | Combination significantly inhibited tumor growth compared to osimertinib alone. | [9] |
| EGFR wild-type NSCLC | Erlotinib | Phase I/II Clinical Trial | MTD established. The combination was found to be tolerable. | [10][11] |
| KRAS-mutant NSCLC | Erlotinib | In Vitro Models | Demonstrated synergy between Alisertib and Erlotinib. | [12] |
Table 3: MLN8237 in Combination with Other Targeted Therapies
| Cancer Type | Combination Agent | Class | Model System | Key Findings | Reference | | --- | --- | --- | --- | --- | | Lymphoid Malignancies | Vorinostat (B1683920) | HDAC Inhibitor | Phase I Clinical Trial | RP2D: Alisertib 20 mg BID + Vorinostat 200 mg BID (intermittent schedule). Two durable complete responses in DLBCL. |[13] | | Relapsed/Refractory Lymphomas | Romidepsin | HDAC Inhibitor | Phase I Clinical Trial | The combination was deemed safe. A decrease in tumor burden was observed in 12 patients. |[14] | | Advanced Solid Tumors | Pazopanib | VEGFR Inhibitor | Phase I Clinical Trial | OTD: Alisertib 20 mg BID + Pazopanib 600 mg daily. Two patients had a partial response. |[15] | | Triple-Negative Breast Cancer (TNBC) | ABT263 | Bcl-2/Bcl-xL Inhibitor | Syngeneic Mouse Models | Combination significantly suppressed tumor growth and metastasis by enhancing anti-tumor immunity and inducing apoptosis. |[16] |
Mandatory Visualizations
Caption: MLN8237 inhibits AURKA, while mTOR inhibitors block the PI3K/AKT/mTOR survival pathway.
Caption: A typical workflow for evaluating combination therapies from bench to potential clinical use.
Caption: Defining the three primary types of drug-drug interactions based on combined effect.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of individual agents and to assess for synergy when used in combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MLN8237 (Alisertib) and targeted agent(s)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or MTS reagent)[17]
-
Luminometer or spectrophotometer
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)[18][19]
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[18]
-
Drug Preparation: Prepare stock solutions of MLN8237 and the combination agent in a suitable solvent (e.g., DMSO). Create a dilution series for each agent.[5]
-
Treatment: Treat cells with a matrix of concentrations of MLN8237 and the targeted agent, both alone and in combination. A constant ratio or non-constant ratio design can be used. Include a vehicle-only control.[18]
-
Incubation: Incubate the plate for a period appropriate for the cell line and agents (typically 48-72 hours).[18]
-
Cell Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions. Measure luminescence or absorbance.[17][20]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each agent using dose-response curve fitting.
-
Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method or to determine synergy using models like Bliss independence or Loewe additivity.[18][20][21] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis for Pathway Modulation
This protocol is used to investigate the molecular mechanisms underlying the effects of the combination therapy.
Materials:
-
6-well plates
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Aurora A, anti-total-Aurora A, anti-phospho-AKT, anti-cleaved PARP, anti-β-actin)[22]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates, allow them to adhere, and treat with MLN8237, the targeted agent, and the combination for a predetermined time. Lyse the cells and collect the protein lysates.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
Electrophoresis and Transfer: Normalize protein amounts, separate the proteins by SDS-PAGE, and transfer them to a membrane.[18]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or tubulin) to determine the relative protein expression or phosphorylation levels.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the distribution of cells in different phases of the cell cycle following drug treatment.
Materials:
-
Treated cells
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A[23][24]
-
Flow cytometer
Procedure:
-
Cell Harvest: Following treatment, harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each sample.[23]
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes). Discard the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Fixation: While gently vortexing, add ice-cold 70% ethanol dropwise to the cell pellet for fixation. Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).[24]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in the PI/RNase A staining solution.[23][24]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[23]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 single-cell events per sample.[23]
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to gate the single-cell population and generate a histogram of DNA content (PI fluorescence). Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23][24]
Protocol 4: In Vivo Xenograft/Patient-Derived Xenograft (PDX) Model Study
This protocol is for evaluating the anti-tumor efficacy of a combination therapy in a living organism.[18]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cells or patient-derived tumor fragments
-
Therapeutic agents (MLN8237 and targeted drug) formulated for in vivo administration[5]
-
Calipers for tumor measurement
-
Animal welfare and ethics committee approval
Procedure:
-
Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice or implant PDX fragments.[18][25][26]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, MLN8237 alone, Agent B alone, MLN8237 + Agent B).[18][25]
-
Treatment Administration: Administer the treatments according to the planned schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).[18] MLN8237 is often prepared in a vehicle like a 1:1 mixture of 2% NaHCO2 and 10% hydroxypropyl β–cyclodextran (HPBCD).[5]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the mice for any signs of toxicity. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[25]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.
-
Analysis:
References
- 1. selleckchem.com [selleckchem.com]
- 2. Alisertib - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. A Phase Ib Expansion Cohort Evaluating Aurora A Kinase Inhibitor Alisertib and Dual TORC1/2 Inhibitor Sapanisertib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Synergy of EGFR and AURKA Inhibitors in KRAS-mutated Non–small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 1 study of the aurora kinase A inhibitor alisertib (MLN8237) combined with the histone deacetylase inhibitor vorinostat in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. researchgate.net [researchgate.net]
- 16. Dual Targeting of Aurora‐A and Bcl‐xL Synergistically Reshapes the Immune Microenvironment and Induces Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. wp.uthscsa.edu [wp.uthscsa.edu]
- 25. benchchem.com [benchchem.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. MLN-8237: A dual inhibitor of aurora A and B in soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alisertib Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical synergy studies involving Alisertib (MLN8237), a selective Aurora Kinase A (AURKA) inhibitor. The protocols outlined below are intended to ensure robust and reproducible data generation for the evaluation of Alisertib in combination with other therapeutic agents.
Introduction to Alisertib and Synergy
Alisertib is an orally bioavailable small molecule that selectively inhibits Aurora Kinase A, a key regulator of mitotic progression.[1][2] Inhibition of AURKA disrupts the assembly of the mitotic spindle, leading to improper chromosome segregation and ultimately, cell cycle arrest and apoptosis in cancer cells.[1][3][4] Overexpression of AURKA is common in many human cancers and is often associated with poor prognosis, making it a compelling target for anticancer therapy.[5][6]
Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[7][8] In oncology, synergistic drug combinations are highly sought after as they can increase therapeutic efficacy, overcome drug resistance, and potentially reduce dosages to minimize toxicity.[7][9] Preclinical studies have shown Alisertib to have synergistic or additive effects when combined with various agents, including taxanes, platinum-based chemotherapy, and inhibitors of EGFR and mTOR.[1][10][11][12]
These protocols will guide researchers through the process of designing experiments to test for synergy, from initial cell viability assays to downstream molecular analyses, and provide a framework for data analysis and presentation.
Signaling Pathways and Experimental Logic
2.1. Aurora Kinase A Signaling Pathway
Aurora Kinase A plays a critical role in cell division. During mitosis, it is essential for centrosome maturation and separation, as well as for the proper assembly and stability of the mitotic spindle.[13] Its activity is tightly regulated, peaking during the G2/M phase transition.[13] Alisertib competitively binds to the ATP-binding pocket of AURKA, preventing its activation and downstream signaling.[3] This disruption of AURKA function leads to mitotic defects, such as monopolar or multipolar spindles, which can trigger apoptotic cell death.[1][3] AURKA also interacts with other key oncogenic pathways, including p53, MAPK, PI3K/Akt/mTOR, and NF-κB, providing multiple avenues for synergistic interactions with other targeted therapies.[14][15]
2.2. Experimental Workflow for Synergy Studies
A typical workflow for assessing the synergistic potential of Alisertib with a combination agent involves a multi-step process. It begins with determining the single-agent activity to establish appropriate concentration ranges. This is followed by combination screening and quantitative analysis of synergy. Finally, mechanistic studies are performed to understand the biological basis of the observed interaction.
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alisertib - Wikipedia [en.wikipedia.org]
- 5. rupress.org [rupress.org]
- 6. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Application Notes: Assessing the Efficacy of Alisertib in 3D Cell Culture Models
Introduction
Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to more accurately mimic the complex microenvironment of in vivo tumors compared to traditional two-dimensional (2D) monolayer cultures.[1][2] This enhanced physiological relevance provides more predictive data for assessing the efficacy of therapeutic compounds.[3][4][5] Alisertib (B1683940) (MLN8237) is a selective and potent small-molecule inhibitor of Aurora A kinase (AURKA), a key regulator of mitotic progression.[6][7][8] Overexpression of AURKA is common in various cancers and is linked to chromosomal instability and tumor progression.[8] Alisertib's mechanism of action involves disrupting mitotic spindle formation and chromosome segregation, leading to G2/M phase cell cycle arrest, aneuploidy, and ultimately, apoptosis or mitotic catastrophe in cancer cells.[6][7][9]
These application notes provide detailed protocols for evaluating the anti-cancer effects of Alisertib in 3D spheroid models. The methodologies cover spheroid formation, drug treatment, and key assays to quantify changes in cell viability, proliferation, and apoptosis.
Alisertib's Mechanism of Action
Alisertib selectively binds to the ATP-binding site of Aurora A kinase, preventing its activation through autophosphorylation.[6][9] This inhibition disrupts critical mitotic events, including centrosome separation, spindle assembly, and chromosome alignment.[8] The downstream consequences for cancer cells include mitotic arrest and the induction of apoptosis through various pathways, including the mitochondrial and death receptor pathways.[6][10]
Experimental Workflow
The overall process for assessing Alisertib's efficacy involves generating uniform 3D spheroids, treating them with a range of drug concentrations, and subsequently analyzing the spheroids using various quantitative assays.
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of cancer cell spheroids using ultra-low attachment (ULA) plates, which prevent cells from adhering to the surface, thereby promoting cell-cell aggregation.
Materials:
-
Cancer cell line of interest (e.g., HT29, MCF-7, A549)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment (ULA) microplate
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation: Culture cells in standard T-75 flasks until they reach 70-80% confluency.
-
Harvesting: Wash the cells with PBS, then add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete culture medium.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and determine the cell concentration and viability.[1]
-
Seeding: Dilute the cell suspension to a final concentration of 1x10⁴ to 5x10⁴ cells/mL, depending on the cell line's aggregation properties.
-
Plating: Carefully dispense 100 µL of the cell suspension into each well of the 96-well ULA plate. This typically results in 1,000 to 5,000 cells per well.[1]
-
Incubation: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well. Incubate the plate in a humidified incubator at 37°C with 5% CO₂.
-
Spheroid Formation: Monitor spheroid formation daily using an inverted microscope. Compact spheroids should form within 48-72 hours.[1]
Protocol 2: Alisertib Treatment and Viability Assessment
This protocol details the treatment of pre-formed spheroids with Alisertib and the subsequent measurement of cell viability using a luminescence-based ATP assay.
Materials:
-
3D spheroids in a 96-well ULA plate (from Protocol 1)
-
Alisertib stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of Alisertib in complete culture medium at 2X the final desired concentration. Include a vehicle control (e.g., 0.1% DMSO).
-
Spheroid Treatment: After 72 hours of spheroid formation, carefully add 100 µL of the 2X Alisertib dilutions to the corresponding wells. The final volume in each well will be 200 µL.
-
Incubation: Return the plate to the incubator and treat for the desired period (e.g., 72, 96, or 120 hours).
-
Viability Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add 100 µL of the CellTiter-Glo® 3D reagent to each well. c. Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[1] d. Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the log of Alisertib concentration to determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Alisertib is known to induce G2/M arrest.[10][11][12] This protocol describes how to analyze the cell cycle distribution of cells from dissociated spheroids.
Materials:
-
Treated spheroids from multiple wells per condition
-
PBS, Trypsin-EDTA
-
Spheroid dissociation buffer (e.g., Accumax™)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Spheroid Collection: Carefully collect spheroids from replicate wells into a microcentrifuge tube.
-
Dissociation: Wash the spheroids with PBS. Add a dissociation buffer and incubate at 37°C, pipetting gently every 5-10 minutes until a single-cell suspension is achieved.
-
Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 100 µL of cold PBS. While vortexing gently, add 900 µL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI/RNase A staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Compare the percentage of cells in the G2/M phase between untreated and Alisertib-treated groups.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Effect of Alisertib on Spheroid Viability (IC50)
| Cell Line | Spheroid Formation Time (h) | Treatment Duration (h) | Alisertib IC50 (nM) |
|---|---|---|---|
| HT-29 | 72 | 72 | 150.5 ± 12.3 |
| Caco-2 | 72 | 72 | 210.2 ± 18.9 |
| MCF-7 | 72 | 96 | 95.8 ± 9.5 |
| MDA-MB-231 | 72 | 96 | 125.4 ± 11.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Alisertib-Induced Cell Cycle Arrest in 3D Spheroids
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
|---|---|---|---|
| HT-29 Spheroids | |||
| Vehicle Control | 55.4 ± 4.1 | 20.1 ± 2.5 | 24.5 ± 3.3 |
| Alisertib (100 nM) | 25.8 ± 3.5 | 15.3 ± 2.1 | 58.9 ± 5.1 |
| Alisertib (250 nM) | 15.2 ± 2.8 | 10.5 ± 1.9 | 74.3 ± 4.8 |
| MCF-7 Spheroids | |||
| Vehicle Control | 60.1 ± 5.2 | 18.5 ± 2.2 | 21.4 ± 3.9 |
| Alisertib (100 nM) | 28.9 ± 3.8 | 12.1 ± 1.8 | 59.0 ± 4.6 |
| Alisertib (250 nM) | 18.7 ± 3.1 | 8.6 ± 1.5 | 72.7 ± 5.2 |
Values represent the mean percentage of cells ± SD after 48h of treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cherrybiotech.com [cherrybiotech.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purmorphamine.com [purmorphamine.com]
- 9. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat [mdpi.com]
- 10. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells | Semantic Scholar [semanticscholar.org]
- 12. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing CRISPR/Cas9 to Investigate Alisertib Targets
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Alisertib (MLN8237) is a selective inhibitor of Aurora Kinase A (AURKA), a key regulator of mitotic progression.[1] Overexpression of AURKA is a common feature in various cancers and is often associated with poor prognosis.[1][2] While Alisertib has shown promise in preclinical and clinical studies, identifying synergistic drug combinations and understanding mechanisms of resistance are crucial for optimizing its therapeutic potential.[2][3][4]
Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) technology has emerged as a powerful tool for high-throughput loss-of-function screening.[5] This technology allows for the systematic identification of genes whose inactivation sensitizes cancer cells to a particular drug, a concept known as synthetic lethality.[6] This application note provides detailed protocols for employing CRISPR/Cas9 screens to identify novel targets that enhance the efficacy of Alisertib, along with methods for validating these findings.
A notable application of this approach was a systematic synthetic lethality CRISPR/Cas9 screening of 507 kinases in breast cancer cells treated with Alisertib. This screen identified Haspin (GSG2) as a key synthetic lethal partner.[1] The combination of Alisertib with Haspin inhibition demonstrated a significant synergistic reduction in breast cancer cell viability and tumor growth, both in vitro and in vivo.[1][2]
Furthermore, intriguing research has shown that Alisertib can influence the outcome of CRISPR/Cas9 gene editing itself. Studies have demonstrated that inhibition of AURKA by Alisertib can increase the rate of precise gene correction through homology-directed repair (HDR) over the more error-prone non-homologous end joining (NHEJ) pathway.[7][8][9]
These application notes will provide a comprehensive guide for researchers to:
-
Design and execute CRISPR/Cas9 screens to identify synthetic lethal partners of Alisertib.
-
Validate candidate genes using various cell-based assays.
-
Investigate the underlying signaling pathways.
II. Data Presentation: Quantitative Summary of Key Findings
The following tables summarize quantitative data from representative studies on the effects of Alisertib in combination with genetic or small molecule inhibition of identified targets, and its influence on CRISPR-mediated gene editing.
Table 1: Synergistic Effects of Alisertib and Haspin Inhibition on Breast Cancer Cell Viability
| Cell Line | Treatment | Concentration | % Cell Viability (relative to control) | Synergism (Combination Index) | Reference |
| MDA-MB-231 | Alisertib | 200 nM | ~50% | N/A | [1] |
| CHR-6494 (Haspin Inhibitor) | 200 nM | ~80% | N/A | [1] | |
| Alisertib + CHR-6494 | 200 nM each | ~20% | < 1 (Synergistic) | [1] | |
| SUM159 | Alisertib | 200 nM | ~60% | N/A | [1] |
| CHR-6494 (Haspin Inhibitor) | 200 nM | ~85% | N/A | [1] | |
| Alisertib + CHR-6494 | 200 nM each | ~30% | < 1 (Synergistic) | [1] |
Table 2: Effect of Alisertib on CRISPR/Cas9-mediated Homology-Directed Repair (HDR)
| Cell Line | Alisertib Concentration | Fold Increase in HDR Efficiency | Reference |
| HEK293T | 1 µM | > 4-fold | |
| Hepa 1-6 | 0.3 µM | > 4-fold |
III. Experimental Protocols
A. CRISPR/Cas9 Synthetic Lethality Screen with Alisertib
This protocol outlines a pooled CRISPR/Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to Alisertib.
1. Materials:
-
Cas9-expressing cancer cell line of interest
-
Pooled lentiviral sgRNA library (e.g., targeting the human kinome or genome-wide)
-
HEK293T cells for lentiviral packaging
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Polybrene or other transduction enhancers
-
Puromycin or other selection antibiotic
-
Alisertib (MLN8237)
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing (NGS) platform
2. Lentiviral Library Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool, psPAX2, and pMD2.G using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48-72 hours post-transfection and filter through a 0.45 µm filter.
-
Titer the lentiviral library on the target Cas9-expressing cancer cell line to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.
3. CRISPR/Cas9 Screen:
-
Transduce the Cas9-expressing cells with the sgRNA lentiviral library at the predetermined MOI. Ensure a sufficient number of cells are transduced to maintain a library representation of at least 200-500 cells per sgRNA.
-
After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.
-
After selection, expand the cells for 7-10 days to allow for gene knockout to occur.
-
Harvest a population of the mutant cell library as the initial timepoint (T0) reference.
-
Split the remaining cells into two arms: a treatment group and a vehicle control group.
-
Treat the treatment group with Alisertib at a pre-determined sub-lethal concentration (e.g., IC20-IC30) that causes partial growth inhibition.
-
Treat the control group with an equivalent concentration of DMSO.
-
Culture the cells for 14-21 days (approximately 10-15 population doublings), passaging as needed and maintaining a sufficient number of cells to preserve library complexity.
-
Harvest cells from both the treatment and control arms at the final timepoint.
4. Analysis of sgRNA Representation:
-
Extract genomic DNA from the T0 and final timepoint cell pellets.
-
Amplify the sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries.
-
Analyze the sequencing data to determine the abundance of each sgRNA in each sample. Identify sgRNAs that are depleted in the Alisertib-treated group compared to the DMSO control and T0 samples. These depleted sgRNAs correspond to genes that are synthetic lethal with AURKA inhibition.
B. Validation of Candidate Genes
1. Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well.
-
After 24 hours, transfect cells with sgRNAs targeting the candidate gene or a non-targeting control. Alternatively, use a small molecule inhibitor for the candidate target.
-
After 24-48 hours, treat the cells with a range of concentrations of Alisertib or DMSO.
-
Incubate for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
2. Apoptosis Assay (Annexin V Staining):
-
Seed cells in a 6-well plate.
-
Transfect cells with sgRNAs targeting the candidate gene or a non-targeting control, or treat with a specific inhibitor.
-
After 24-48 hours, treat with Alisertib or DMSO for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
3. Western Blot Analysis:
-
Lyse cells treated as described above in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins in the AURKA pathway (e.g., phospho-AURKA, total AURKA), the target pathway (e.g., phospho-Histone H3 for Haspin activity), and apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
IV. Visualization of Pathways and Workflows
Signaling Pathways
Caption: Aurora Kinase A signaling pathway and the mechanism of Alisertib action.
Caption: Synergistic mechanism of Alisertib and Haspin inhibition in mitosis.
Experimental Workflows
Caption: Workflow for a CRISPR/Cas9 synthetic lethality screen with Alisertib.
V. Conclusion
The integration of CRISPR/Cas9 technology provides a powerful and unbiased approach to elucidate the complex mechanisms of action and resistance to targeted therapies like Alisertib. The identification of Haspin as a synthetic lethal partner of AURKA inhibition exemplifies the potential of this strategy to uncover novel and effective combination therapies. The detailed protocols and conceptual frameworks provided in these application notes are intended to empower researchers to further explore the therapeutic landscape of Alisertib and other targeted agents, ultimately contributing to the development of more effective cancer treatments.
References
- 1. CRISPR/Cas9 screening identifies a kinetochore‐microtubule dependent mechanism for Aurora‐A inhibitor resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR/Cas9 screening identifies a kinetochore-microtubule dependent mechanism for Aurora-A inhibitor resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curetoday.com [curetoday.com]
- 5. Genome-scale CRISPR screening at high sensitivity with an empirically designed sgRNA library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-wide CRISPR screen uncovers a synergistic effect of combining Haspin and Aurora kinase B inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of histone deacetylase inhibitors on the efficiency of the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Methodologies for Improving HDR Efficiency [frontiersin.org]
- 9. Methodologies for Improving HDR Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Alisertib-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisertib (B1683940) (MLN8237) is an investigational, orally available, and selective small-molecule inhibitor of Aurora A kinase (AAK).[1][2] Aurora A kinase is a crucial serine/threonine kinase that plays a vital role in the regulation of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[3] Overexpression of Aurora A kinase is common in various human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[3] Alisertib competitively binds to the ATP-binding site of Aurora A, preventing its activation through autophosphorylation at Thr288.[4][5] This inhibition disrupts the assembly of the mitotic spindle apparatus and chromosome segregation, leading to cell cycle arrest, aneuploidy, and ultimately apoptosis.[1][4][6]
Flow cytometry is a powerful and widely used technique for cell analysis. It allows for the rapid, quantitative measurement of multiple physical and chemical characteristics of individual cells as they pass through a laser beam. In the context of Alisertib treatment, flow cytometry is an indispensable tool for elucidating its mechanism of action and quantifying its effects on cell cycle progression and apoptosis.
Mechanism of Action of Alisertib
Alisertib's primary mechanism of action is the selective inhibition of Aurora A kinase. This disruption of a key mitotic regulator leads to a cascade of events culminating in cell cycle arrest and apoptosis. The signaling pathway is illustrated below.
References
- 1. Alisertib - Wikipedia [en.wikipedia.org]
- 2. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Alisertib | Aurora Kinase (AAK) inhibitor | Aurora A inhibitor | CAS 1028486-01-2 | Buy Alisertib from Supplier InvivoChem [invivochem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MLN8237 (Alisertib) Dosage to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing MLN8237 (Alisertib) dosage and managing toxicity in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MLN8237 (Alisertib)?
MLN8237 is an orally active and selective inhibitor of Aurora A kinase (AURKA).[1][2] AURKA is a serine/threonine kinase that plays a critical role in regulating mitotic events, including centrosome maturation, bipolar spindle assembly, and chromosome segregation.[1][3] By inhibiting AURKA, MLN8237 disrupts these processes, leading to mitotic spindle abnormalities, an accumulation of cells in the G2/M phase of the cell cycle, and ultimately, apoptosis (programmed cell death) or senescence in cancer cells.[2][4] The inhibition is ATP-competitive and has shown to be over 200-fold more selective for Aurora A than Aurora B.[2]
Q2: What are the most common toxicities associated with MLN8237?
The most frequently observed dose-limiting toxicities in clinical trials are consistent with its antiproliferative effects on normally dividing cells. These primarily include:
-
Myelosuppression: Specifically neutropenia, which is a decrease in a type of white blood cell.[5][6][7][8]
-
Mucositis/Stomatitis: Inflammation and ulceration of the mucous membranes in the mouth.[5][7]
-
Gastrointestinal Toxicities: Including nausea, diarrhea, and fatigue.[6][7]
In preclinical models, similar toxicities such as myelosuppression and damage to the gastrointestinal mucosa have been reported.[6]
Q3: What are the recommended starting doses for MLN8237 in preclinical models?
Dosage and administration schedules for MLN8237 in preclinical studies can vary depending on the cancer model and experimental design. For in vivo mouse xenograft models, a common starting point is a dose of 20-30 mg/kg administered orally.[3][9][10] The dosing schedule is often five times a week (e.g., twice daily for 5 days) for several weeks.[3][9] However, it is crucial to perform dose-finding studies for each specific model to determine the maximum tolerated dose (MTD) and optimal biological dose.
Q4: How can I monitor for MLN8237-induced toxicity in my animal models?
Regular monitoring of animal health is critical. Key parameters to observe include:
-
Body Weight: A significant decrease in body weight can be an early indicator of toxicity.
-
Complete Blood Counts (CBCs): To monitor for myelosuppression, particularly neutropenia.
-
Clinical Signs: Observe for signs of distress, such as changes in behavior, appetite, and grooming.
-
Histopathology: At the end of the study, histopathological examination of tissues like the bone marrow and gastrointestinal tract can reveal microscopic evidence of toxicity.
Troubleshooting Guides
Issue 1: Excessive Toxicity in In Vivo Models
Symptom: Significant weight loss (>15-20%), severe neutropenia, or other signs of distress in treated animals.
Possible Causes:
-
The administered dose is above the maximum tolerated dose (MTD) for the specific animal strain or model.
-
The dosing schedule is too frequent or prolonged.
-
The vehicle used for drug formulation is causing adverse effects.
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of MLN8237 in subsequent cohorts. A dose de-escalation study may be necessary to identify the MTD.
-
Modify Dosing Schedule: Consider less frequent dosing (e.g., intermittent dosing schedules) to allow for recovery between treatments.[11]
-
Vehicle Control: Ensure that a control group receiving only the vehicle is included to rule out any vehicle-related toxicity.
-
Supportive Care: Provide supportive care such as nutritional supplements or hydration if necessary.
Issue 2: Lack of Efficacy at a Tolerable Dose
Symptom: No significant anti-tumor activity is observed at a dose that does not cause major toxicity.
Possible Causes:
-
The tumor model is resistant to MLN8237 monotherapy.
-
Suboptimal drug exposure at the tumor site.
-
The dosing schedule is not optimal for inducing mitotic catastrophe.
Troubleshooting Steps:
-
Pharmacodynamic (PD) Assessment: Confirm target engagement in the tumor tissue. This can be done by measuring the inhibition of Aurora A phosphorylation or assessing downstream markers like an increased mitotic index.[6][12]
-
Combination Therapy: Explore combining MLN8237 with other anti-cancer agents. Synergistic or additive effects have been reported with taxanes, gemcitabine (B846), and other cytotoxic agents.[13][14]
-
Pharmacokinetic (PK) Analysis: Evaluate the pharmacokinetic profile of MLN8237 in your model to ensure adequate drug exposure is being achieved.[12]
-
Alternative Models: Consider testing MLN8237 in different, potentially more sensitive, cancer models.
Data Presentation
Table 1: Summary of MLN8237 Dosages and Toxicities in Clinical Trials
| Phase | Cancer Type | MLN8237 Dose and Schedule | Most Common Grade ≥3 Toxicities | Reference |
| I | Advanced Solid Tumors | 50 mg twice daily, 7 days on, 14 days off | Neutropenia, Stomatitis | [7] |
| I | Advanced Solid Tumors | 20 mg twice daily (days 1-3, 8-10) with Irinotecan | Diarrhea, Dehydration, Neutropenia | [7] |
| I | Advanced Non-Hematologic Malignancies | 50 mg twice daily, 7 days on, 14 days off (Enteric-coated tablet) | Neutropenia, Febrile Neutropenia | [15] |
| I | Advanced Solid Tumors | 30 mg twice daily (days 1-7) with TAK-228 | Neutropenia, Fatigue, Nausea, Rash, Mucositis, Alopecia | [16] |
| I/Ib | EGFR-mutated Lung Cancer | 30 mg twice daily (intermittent) with Osimertinib | Neutropenia, Anemia | [17] |
| I | Lymphoid Malignancies | 20 mg twice daily (intermittent) with Vorinostat (B1683920) | Hematologic toxicities | [11] |
| I | Advanced Solid Tumors | 40 mg twice daily (days 1-7) with Pembrolizumab | N/A (Starting dose) | [18] |
| I | Advanced Solid Tumors and Pancreatic Cancer | 20-50 mg twice daily (days 1-3, 8-10, 15-17) with Gemcitabine | N/A | [14] |
| III | Peripheral T-Cell Lymphoma | 50 mg twice daily, 7 days on, 14 days off | Anemia, Neutropenia | [19] |
Table 2: Summary of MLN8237 Dosages and Outcomes in Preclinical In Vivo Models
| Cancer Model | MLN8237 Dose and Schedule | Key Findings | Reference |
| Bladder Cancer Xenograft | 30 mg/kg orally, 5 times weekly for 4 weeks | Inhibition of tumor growth, decreased proliferation, increased apoptosis | [9] |
| Pediatric Cancer Xenografts | 20 mg/kg orally, twice daily for 5 days | Significant differences in event-free survival | [3][20][21] |
| Multiple Myeloma Xenograft | 30 mg/kg for 21 days | Reduced tumor burden and increased overall survival | [4][10] |
| Esophageal Adenocarcinoma Xenograft | 30 mg/kg with Cisplatin (2 mg/kg) for 21 days | Combination significantly inhibits tumor proliferation |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for assessing the cytotoxic effects of MLN8237 on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of MLN8237 concentrations for 48-96 hours.[9] Include a vehicle-only control.
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells following MLN8237 treatment using flow cytometry.
-
Cell Treatment: Treat cells with the desired concentrations of MLN8237 for 24-72 hours.[9][22]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[9][23][24]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after MLN8237 treatment.
-
Cell Treatment: Treat cells with MLN8237 for a specified period (e.g., 24-48 hours).[9]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Mandatory Visualizations
Caption: Mechanism of action of MLN8237 (Alisertib).
Caption: Workflow for apoptosis detection by flow cytometry.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase 1 Study of Alisertib (MLN8237) and Weekly Irinotecan in Adults with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisertib: a review of pharmacokinetics, efficacy and toxicity in patients with hematologic malignancies and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The investigational Aurora kinase A inhibitor MLN8237 induces defects in cell viability and cell cycle progression in malignant bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 study of the aurora kinase A inhibitor alisertib (MLN8237) combined with the histone deacetylase inhibitor vorinostat in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose selection for the investigational anticancer agent alisertib (MLN8237): Pharmacokinetics, pharmacodynamics, and exposure-safety relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Translational exposure-efficacy modeling to optimize the dose and schedule of taxanes combined with the investigational Aurora A kinase inhibitor MLN8237 (alisertib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase I dose escalation, dose expansion and pharmacokinetic trial of gemcitabine and alisertib in advanced solid tumors and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigational Aurora A kinase inhibitor alisertib (MLN8237) as an enteric-coated tablet formulation in non-hematologic malignancies: Phase 1 dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ascopubs.org [ascopubs.org]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. Randomized Phase III Study of Alisertib or Investigator’s Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. Initial testing of the aurora kinase A inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Alisertib
Welcome to the technical support center for Alisertib (MLN8273), a selective Aurora A kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presented in easily comparable tables.
Frequently Asked Questions (FAQs)
Q1: What is Alisertib and what is its primary mechanism of action?
A1: Alisertib (MLN8237) is a second-generation, orally bioavailable small molecule that selectively inhibits the serine/threonine protein kinase Aurora A.[1] Aurora A kinase is crucial for proper mitotic progression, including centrosome maturation and the assembly of the mitotic spindle.[2][3] By binding to and inhibiting Aurora A, Alisertib disrupts the assembly of the mitotic spindle and chromosome segregation, which can lead to cell cycle arrest and apoptosis (cell death).[2][4][5] Its selectivity for Aurora A is over 200 times greater than for the related Aurora B kinase in cellular assays.[6][7]
Q2: I'm observing a wide range of IC50 values for Alisertib across different cancer cell lines. Is this expected?
A2: Yes, it is expected to see a broad range of sensitivity to Alisertib across different cell lines. Published studies have shown that the half-maximal inhibitory concentration (IC50) values for Alisertib can range from the low nanomolar to the micromolar range.[6][8] For instance, in a panel of colorectal cancer cell lines, IC50 values ranged from 0.06 to over 5 µM.[8] This variability is often attributed to the genetic and molecular heterogeneity of the cell lines. Generally, lymphoma cell lines have shown greater sensitivity than solid tumor cell lines.[6]
Troubleshooting Guide
Problem 1: High variability in IC50 values or antiproliferative effects between experiments.
This is a common issue that can arise from several factors. Here’s a systematic approach to troubleshoot this problem.
| Potential Cause | Troubleshooting & Optimization |
| Cell Line Heterogeneity and Passage Number | Different cell lines exhibit varying sensitivity to Alisertib.[8] Genetic drift can also occur in cell lines at high passage numbers. Solution: Use cell lines from a reputable source within a consistent and low passage number range for all experiments. |
| Inconsistent Drug Preparation and Storage | Alisertib is a weak acid with pH-dependent solubility.[9] Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation or precipitation. Solution: Prepare fresh dilutions from a frozen stock for each experiment. Store powder at -20°C for up to 3 years and stock solutions in DMSO at -80°C for up to 1 year.[7][10] Avoid repeated freeze-thaw cycles.[7] For in vivo studies, specific formulations are required as Alisertib is poorly soluble in water.[10][11] |
| Variations in Assay Conditions | Differences in cell seeding density, treatment duration, and the type of viability assay used can significantly impact results.[12] For example, IC50 values are often reported after 72 hours of continuous exposure.[7] Solution: Standardize your protocol. Maintain consistent cell seeding densities, treatment durations, and ensure the final DMSO concentration is non-toxic (typically <0.5%).[12] |
| ATP Concentration in Kinase Assays | For in vitro kinase assays, the concentration of ATP can affect the apparent IC50 value, as Alisertib is an ATP-competitive inhibitor.[2][13] Solution: Use a consistent ATP concentration across experiments, ideally close to the physiological Km value for ATP of Aurora A kinase, if known. Be aware that different assay formats may have different optimal ATP concentrations.[13][14] |
Problem 2: Unexpected cellular phenotypes after Alisertib treatment.
Researchers may observe phenotypes that are not immediately consistent with Aurora A inhibition.
| Potential Cause | Troubleshooting & Optimization |
| Concentration-Dependent Effects | At lower concentrations (e.g., ~50 nM), Alisertib induces phenotypes consistent with Aurora A inhibition, such as G2/M phase arrest and mitotic spindle abnormalities.[6] However, at higher concentrations (e.g., ≥ 250 nM), phenotypes associated with Aurora B inhibition may also be observed.[6] Solution: Perform dose-response experiments and correlate the observed phenotypes with the known concentration-dependent effects of Alisertib. Use concentrations that are selective for Aurora A to study its specific functions. |
| Off-Target Effects | Although highly selective, at high concentrations Alisertib could potentially inhibit other kinases.[7] Unexpected phenotypes could be due to these off-target effects.[15] Solution: Confirm key findings using a structurally different Aurora A inhibitor. Also, consult kinase inhibitor databases for known off-target activities.[15] |
| Induction of Autophagy or Senescence | Besides apoptosis, Alisertib has been shown to induce autophagy and senescence in some cancer cell lines.[7][16] Solution: In addition to apoptosis markers (e.g., cleaved PARP, Annexin V), assess markers for autophagy (e.g., LC3-II conversion) and senescence (e.g., β-galactosidase staining) to get a complete picture of the cellular response. |
Data Presentation
Table 1: Proliferative IC50 Values of Alisertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | 15 - 40 | [6][17] |
| CRL-2396 | Peripheral T-cell Lymphoma | 80 - 100 | [18] |
| TIB-48 | Peripheral T-cell Lymphoma | 80 - 100 | [18] |
| MM1.S | Multiple Myeloma | 3 - 1710 (range across MM lines) | [7] |
| OPM1 | Multiple Myeloma | 3 - 1710 (range across MM lines) | [7] |
| Various | Colorectal Cancer | 60 - >5000 | [8] |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Experimental Protocols
Protocol 1: Cell Viability (MTT/Resazurin) Assay
This protocol is designed to determine the IC50 value of Alisertib in a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of Alisertib in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Alisertib. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
Reagent Addition: Add the viability reagent (e.g., MTT or Resazurin) to each well according to the manufacturer's instructions.
-
Incubation: Incubate for the time specified by the manufacturer (typically 2-4 hours).
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control wells and plot a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
Protocol 2: Western Blotting for Phospho-Aurora A
This protocol is used to assess the inhibition of Aurora A kinase activity in cells.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of Alisertib for a specified duration (e.g., 24 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody specific for phosphorylated Aurora A (e.g., p-Aurora A at Thr288) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) and total Aurora A protein levels.
Visualizations
Caption: Alisertib inhibits Aurora A autophosphorylation, leading to mitotic arrest.
References
- 1. Facebook [cancer.gov]
- 2. Alisertib - Wikipedia [en.wikipedia.org]
- 3. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics and Exposure‐Safety Relationships of Alisertib in Children and Adolescents With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alisertib (MLN 8237) | Aurora A kinase inhibitor | TargetMol [targetmol.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
- 18. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
Alisertib Technical Support Center: Troubleshooting and Experimental Guides
Welcome to the Alisertib (B1683940) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for the successful use of Alisertib in experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help prevent and resolve common issues related to Alisertib degradation and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Alisertib stock solutions?
A1: Anhydrous, sterile dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Alisertib.[1][2] It is crucial to use fresh, high-quality DMSO, as it is hygroscopic (absorbs moisture), and the presence of water can reduce Alisertib's solubility.[3]
Q2: How should I store Alisertib powder and stock solutions to prevent degradation?
A2: Proper storage is critical to maintain the stability and activity of Alisertib. Storage conditions are summarized in the table below. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot stock solutions into single-use volumes.[3]
Q3: I'm observing precipitation when I dilute my Alisertib DMSO stock solution into aqueous media. What can I do?
A3: Precipitation upon dilution into aqueous solutions like cell culture media or phosphate-buffered saline (PBS) is a common issue for hydrophobic compounds like Alisertib. This "solvent shock" occurs due to the rapid change in solvent polarity.[4][5] Please refer to the detailed troubleshooting guide on preventing and resolving precipitation in the following section.
Q4: How stable is Alisertib in cell culture medium at 37°C, and how often should I change the medium in my long-term experiments?
A4: While specific degradation kinetics in cell culture medium are not extensively published, it is best practice to replenish the medium with freshly diluted Alisertib every 48-72 hours in long-term experiments.[6][7] This ensures that the cells are exposed to a consistent and effective concentration of the compound. For critical long-term studies, it is advisable to experimentally determine the stability of Alisertib under your specific conditions.
Q5: What are the primary degradation pathways of Alisertib?
A5: In vivo, Alisertib is primarily metabolized through glucuronidation and oxidation. The oxidative metabolism is mainly mediated by the cytochrome P450 enzyme CYP3A4.[8] While in vitro degradation pathways in cell culture media are less characterized, oxidative degradation and hydrolysis could potentially occur over time.
Data Presentation: Storage and Stability of Alisertib
| Formulation | Storage Temperature | Duration | Citation |
| Powder | -20°C | ≥ 4 years | [3] |
| Stock Solution in DMSO | -80°C | Up to 1 year | [3] |
| -20°C | Up to 6 months | [3] |
Troubleshooting Guides
Issue 1: Precipitation of Alisertib in Aqueous Solutions
This guide provides a systematic approach to resolving common solubility issues with Alisertib.
| Potential Cause | Description | Recommended Solution(s) |
| Poor Aqueous Solubility | Alisertib is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media. | - Prepare a high-concentration stock solution in DMSO.- Keep the final DMSO concentration in the cell culture media low (ideally ≤ 0.1% v/v).- Perform the final dilution in pre-warmed (37°C) media with vigorous mixing.[1][5] |
| "Solvent Shock" | Rapidly diluting a concentrated DMSO stock into aqueous media causes a sudden change in solvent polarity, leading to precipitation. | - Use a stepwise or serial dilution method. First, create an intermediate dilution in DMSO before the final dilution into the aqueous medium.[4] - Add the Alisertib stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.[4] |
| High Final Concentration | The desired experimental concentration may exceed the solubility limit of Alisertib in the media. | - If possible, lower the final working concentration of Alisertib.- For critical experiments, determine the kinetic solubility of Alisertib in your specific cell culture medium. |
| Suboptimal Stock Solution | The stock solution may have precipitated due to improper storage or moisture absorption by the DMSO. | - Before use, visually inspect the stock solution for any precipitate. If present, gently warm the vial in a 37°C water bath and vortex to redissolve. If the precipitate persists, prepare a fresh stock solution with anhydrous DMSO.[4] |
| Media Components and pH | Interactions with salts, proteins (especially in serum), or a suboptimal pH of the media can affect solubility. | - Ensure the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4).- If working in low-serum or serum-free conditions, be aware that solubility issues may be more prevalent.[5] |
Issue 2: Inconsistent or Loss of Alisertib Activity in Experiments
| Potential Cause | Description | Recommended Solution(s) |
| Degradation of Stock Solution | Repeated freeze-thaw cycles or improper storage can lead to the degradation of Alisertib in the stock solution. | - Aliquot stock solutions into single-use volumes and store them at the recommended temperature (-80°C for long-term).- Avoid repeated freeze-thaw cycles.[3] |
| Degradation in Cell Culture | Alisertib may degrade in the cell culture medium at 37°C over time, leading to a decrease in the effective concentration. | - For long-term experiments (>48 hours), replenish the medium with freshly prepared Alisertib every 48-72 hours.[6][7] |
| Inaccurate Pipetting | Inaccurate pipetting of the highly concentrated stock solution can lead to significant variations in the final concentration. | - Use calibrated micropipettes and proper pipetting techniques, especially when handling small volumes. |
| Cell Line-Specific Effects | The sensitivity to Alisertib can vary between different cell lines.[9] | - Perform dose-response experiments to determine the optimal concentration for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of Alisertib Stock Solution
This protocol describes the preparation of a 10 mM Alisertib stock solution in DMSO.
Materials:
-
Alisertib powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the required amount of Alisertib powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need 5.19 mg of Alisertib per 1 mL of DMSO.
-
Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube.
-
Dissolution: Vortex the solution vigorously. If the Alisertib does not fully dissolve, you can use an ultrasonic water bath for 5-10 minutes or gently warm the tube in a 37°C water bath.[4]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year or at -20°C for up to six months.[3]
Protocol 2: Preparation of Alisertib Working Solution for In Vitro Experiments
This protocol describes the preparation of a working solution of Alisertib in cell culture medium, minimizing the risk of precipitation.
Materials:
-
10 mM Alisertib stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in 100% DMSO. For example, if your final desired concentration is 100 nM, you could first dilute your 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Final Dilution:
-
Add the required volume of pre-warmed (37°C) cell culture medium to a sterile tube.
-
While gently vortexing or swirling the tube, add the calculated volume of the Alisertib stock (or intermediate stock) dropwise to the medium. This ensures rapid and even dispersion.[4]
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[1]
-
-
Use Immediately: It is best practice to prepare fresh working solutions immediately before use.
Protocol 3: Formulation of Alisertib for In Vivo Oral Gavage
This protocol provides a general method for preparing an Alisertib formulation for oral administration in mice, based on published studies.[10][11][12]
Materials:
-
Alisertib powder
-
10% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water
-
1% (w/v) sodium bicarbonate in sterile water
Procedure:
-
Vehicle Preparation: Prepare the vehicle by dissolving 2-hydroxypropyl-β-cyclodextrin and sodium bicarbonate in sterile water to final concentrations of 10% and 1%, respectively.
-
Formulation:
-
Weigh the required amount of Alisertib powder.
-
Add the Alisertib powder to the prepared vehicle.
-
Vortex or sonicate the mixture until a uniform suspension is achieved.
-
-
Administration: Administer the formulation to the animals via oral gavage at the desired dosage. Ensure that the formulation is well-suspended before each administration.
Mandatory Visualizations
Caption: Alisertib's primary mechanism of action and its effects on cell fate.
Caption: Troubleshooting workflow for Alisertib precipitation in aqueous solutions.
Caption: Recommended workflow for in vitro experiments using Alisertib.
References
- 1. benchchem.com [benchchem.com]
- 2. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. The Combination of Alisertib, an Investigational Aurora kinase A inhibitor, and Docetaxel Promotes Cell Death and Reduces Tumor Growth in Pre-Clinical Cell Models of Upper Gastrointestinal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics and Exposure‐Safety Relationships of Alisertib in Children and Adolescents With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
Navigating Cell Line-Specific Responses to MLN8237 (Alisertib) Treatment: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the cell line-specific responses observed during treatment with MLN8237 (Alisertib), a selective Aurora A kinase inhibitor. This guide is designed to assist researchers in interpreting their experimental outcomes, optimizing protocols, and understanding the nuanced effects of MLN8237 across different cancer cell models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do different cell lines exhibit varying sensitivity to MLN8237?
Cellular sensitivity to MLN8237 is multifactorial and can be influenced by:
-
Aurora A Kinase (AURKA) Expression Levels: While not the sole determinant, higher levels of AURKA, a common feature in many cancers, can create a dependency that renders cells more susceptible to its inhibition.[1]
-
p53 Status: The tumor suppressor p53 plays a role in the cellular response to mitotic errors induced by MLN8237. In p53 wild-type cells, MLN8237 can lead to the upregulation of p21, a downstream mediator of p53, contributing to cell cycle arrest.[2] In contrast, p53-mutant cells may rely on alternative pathways, such as the upregulation of p73, to undergo apoptosis.[2] Some studies suggest that MLN8237's activity can be independent of p53 function.[3][4]
-
Genetic Background: The overall genetic and epigenetic landscape of a cell line, including the status of other oncogenes and tumor suppressor genes, can influence its response to Aurora A inhibition. For instance, inactivation of YAP/TAZ has been shown to sensitize cancer cells to MLN8237.[5][6]
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins can lead to reduced intracellular concentrations of MLN8237, thereby conferring resistance.
Q2: My cells are arresting in the G2/M phase, but not undergoing significant apoptosis. What could be the reason?
This is a common observation and is consistent with the primary mechanism of action of MLN8237. Inhibition of Aurora A kinase leads to defects in mitotic spindle formation and the spindle assembly checkpoint, resulting in a G2/M arrest.[7][8][9] The subsequent cell fate depends on several factors:
-
Concentration of MLN8237: At lower concentrations, MLN8237 is highly selective for Aurora A, leading primarily to mitotic arrest. At higher concentrations (typically >100 nM), it can also inhibit Aurora B, which can lead to endoreduplication (repeated rounds of DNA replication without cell division) and polyploidy, a state that can eventually trigger apoptosis.[10][11]
-
Duration of Treatment: Prolonged mitotic arrest can lead to different outcomes. Some cells may eventually undergo apoptosis (mitotic catastrophe), while others might exit mitosis without dividing (mitotic slippage), resulting in aneuploid daughter cells that may senesce or continue to proliferate.[12]
-
Cell Line-Specific Apoptotic Thresholds: Different cell lines have varying capacities to initiate apoptosis in response to mitotic stress.
Troubleshooting Tip: If apoptosis is the desired outcome, consider increasing the concentration of MLN8237 (if appropriate for your experimental goals) or extending the treatment duration. Additionally, combining MLN8237 with other agents that lower the apoptotic threshold, such as Bcl-2 family inhibitors (e.g., ABT263), can synergistically enhance cell death.[13]
Q3: I am observing a significant increase in polyploid (8N) cells after MLN8237 treatment. Is this expected?
Yes, the appearance of a polyploid cell population is an expected consequence of MLN8237 treatment, particularly at higher concentrations. This phenomenon, known as endoreduplication, is often attributed to the off-target inhibition of Aurora B kinase.[7][11][14] Inhibition of Aurora B disrupts cytokinesis, leading to the formation of multinucleated or polyploid cells.[10] This can be a prelude to apoptosis.[15]
Q4: How can I determine if MLN8237 is effectively inhibiting Aurora A kinase in my cell line?
To confirm target engagement, you can assess the phosphorylation status of Aurora A and its downstream substrates via Western blotting:
-
Aurora A Autophosphorylation: Probe for phospho-Aurora A (Thr288). A decrease in this signal indicates direct inhibition of Aurora A activity.[10]
-
Histone H3 Phosphorylation: While primarily a substrate of Aurora B (at Ser10), some studies have used phospho-Histone H3 (Ser10) as a marker for Aurora B inhibition at higher MLN8237 concentrations.[11][14]
Q5: What are the potential mechanisms of acquired resistance to MLN8237?
While research is ongoing, potential mechanisms include:
-
Genomic Alterations: Changes in genes involved in cell cycle regulation, DNA repair, and DNA damage response have been observed in tumors that develop resistance to Alisertib.[16]
-
Upregulation of Pro-Survival Pathways: Cells may adapt by upregulating pathways that promote survival and bypass the mitotic arrest induced by MLN8237.
-
Mutations in the AURKA Gene: While not commonly reported, mutations in the drug-binding site of Aurora A could theoretically confer resistance.[17]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) and median effective dose (Dm) values for MLN8237 vary significantly across different cancer cell lines, highlighting the cell line-specific nature of its activity.
Table 1: Antiproliferative Activity (IC50) of MLN8237 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| HCT-116 | Colon Cancer | 26 ± 4 | [7] |
| HT29 | Colon Cancer | 40 ± 8 | [7] |
| A549 | Lung Cancer | 39 ± 11 | [7] |
| NCI-H460 | Lung Cancer | 42 ± 10 | [7] |
| PC-3 | Prostate Cancer | 47 ± 15 | [7] |
| DU 145 | Prostate Cancer | 43 ± 10 | [7] |
| K562 | Chronic Myeloid Leukemia | 15 ± 4 | [7] |
| U-937 | Lymphoma | 28 ± 7 | [7] |
| T24 | Bladder Cancer | 50-100 (approx.) | [2] |
| RT4 | Bladder Cancer | >100 (approx.) | [2] |
| CRL-2396 | Peripheral T-cell Lymphoma | 80-100 | [14] |
| TIB-48 | Peripheral T-cell Lymphoma | 80-100 | [14] |
Table 2: Median Effect Values (Dm) of MLN8237 in Multiple Myeloma (MM) Cell Lines
| Cell Line | Dm (μM) - Cell Viability | Dm (μM) - Cell Proliferation | Reference |
| MM1.S | 0.13 | 0.006 | [8] |
| OPM1 | 0.03 | 0.003 | [8] |
| RPMI 8226 | 10.32 | 0.004 | [8] |
| INA6 | 0.002 | 0.0002 | [8] |
| OPM2 | 4.37 | 1.71 | [8] |
| MM1.R | 1.68 | 0.04 | [8] |
| DOX40 | 5.48 | 0.10 | [8] |
Experimental Protocols
1. Cell Viability/Proliferation Assay (MTT or CCK-8)
This protocol provides a general framework for assessing the effect of MLN8237 on cell viability and proliferation.
Materials:
-
96-well plates
-
Appropriate cell culture medium
-
MLN8237 (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.[18]
-
Drug Treatment: Prepare serial dilutions of MLN8237 in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[19]
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[18]
-
-
Absorbance Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).[18][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after MLN8237 treatment.
Materials:
-
6-well plates
-
MLN8237
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of MLN8237 for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in a small volume of PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases.
3. Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well plates
-
MLN8237
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with MLN8237 as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. The different cell populations (viable, early apoptotic, late apoptotic) can be distinguished based on their fluorescence.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of MLN8237 leading to various cellular fates.
Caption: A typical experimental workflow for evaluating MLN8237's effects.
Caption: Differential response to MLN8237 based on p53 status.
References
- 1. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The novel Aurora A kinase inhibitor MLN8237 is active in resistant chronic myeloid leukaemia and significantly increases the efficacy of nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Sensitisation of Cancer Cells to MLN8237, an Aurora-A Inhibitor, by YAP/TAZ Inactivation | Anticancer Research [ar.iiarjournals.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. The Aurora-A inhibitor MLN8237 affects multiple mitotic processes and induces dose-dependent mitotic abnormalities and aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MLN-8237: A dual inhibitor of aurora A and B in soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dual Targeting of Aurora‐A and Bcl‐xL Synergistically Reshapes the Immune Microenvironment and Induces Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Drug-resistant aurora A mutants for cellular target validation of the small molecule kinase inhibitors MLN8054 and MLN8237 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving Alisertib Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with Alisertib (B1683940). The focus is on optimizing drug delivery, ensuring formulation stability, and interpreting experimental outcomes in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Alisertib?
Alisertib is a selective and potent small-molecule inhibitor of Aurora A kinase (AURKA).[1][2][3] AURKA is a crucial serine/threonine kinase that plays a vital role in cell cycle regulation, specifically during mitosis.[4][5][6][7] Alisertib binds to the ATP-binding site of AURKA, preventing its activation through autophosphorylation.[2] This inhibition leads to a cascade of mitotic defects, including abnormal spindle formation, chromosome misalignment, and a delay in mitotic entry and progression.[1][2] Consequently, cancer cells treated with Alisertib can undergo apoptosis, mitotic catastrophe, or senescence.[1][2]
Q2: What are the common challenges encountered when delivering Alisertib in animal models?
The primary challenges with Alisertib delivery in animal models are related to its poor aqueous solubility and potential for off-target effects. Researchers may encounter issues with drug formulation, such as precipitation, which can lead to inconsistent dosing and variable experimental results. Additionally, Alisertib's distribution can be limited in certain tissues, like the central nervous system (CNS), due to efflux transporters such as P-glycoprotein (P-gp).[8][9] Understanding and mitigating these challenges is crucial for obtaining reliable and reproducible data.
Q3: What are the reported toxicities of Alisertib in animal models?
The most common toxicities observed in animal models at the maximum tolerated dose are myelosuppression and mucositis, which are consistent with the inhibition of Aurora A kinase in rapidly dividing cells.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and administration of Alisertib in animal models.
Issue 1: Drug Precipitation in Formulation or Upon Administration
-
Question: My Alisertib formulation appears cloudy or forms a precipitate. What is the cause and how can I resolve this?
-
Answer: Alisertib has low aqueous solubility, which can lead to precipitation.
| Potential Cause | Troubleshooting & Optimization |
| Low Aqueous Solubility | Utilize a co-solvent system. A common and effective formulation for in vivo studies involves dissolving Alisertib in a solution containing 2-hydroxypropyl-β-cyclodextrin and sodium bicarbonate.[11][12] |
| Incorrect pH | Ensure the final pH of the dosing solution is close to physiological pH.[8] |
| Temperature Changes | Prepare the formulation at room temperature and avoid refrigeration, which can decrease solubility. |
Issue 2: High Variability in Tumor Response
-
Question: I am observing significant variability in tumor growth inhibition between animals in the same treatment group. What are the potential reasons?
-
Answer: Variability in efficacy can stem from several factors related to both the formulation and the animal model.
| Potential Cause | Troubleshooting & Optimization |
| Inconsistent Dosing | Ensure accurate and consistent administration of the drug solution. For oral gavage, ensure the entire dose is delivered to the stomach. |
| Formulation Instability | Prepare fresh formulations regularly and visually inspect for any precipitation before each use. |
| Animal-to-Animal Variation | Ensure homogeneity in tumor size at the start of treatment. Randomize animals into treatment and control groups. |
| Drug Resistance | Be aware of potential resistance mechanisms. In some models, Alisertib can enrich polyploid giant cancer cells (PGCCs), which may contribute to reduced sensitivity over time.[13] |
Issue 3: Poor Central Nervous System (CNS) Penetration
-
Question: I am not observing the expected efficacy of Alisertib in an orthotopic brain tumor model. Why might this be?
-
Answer: Alisertib has limited ability to cross the blood-brain barrier (BBB).
| Potential Cause | Troubleshooting & Optimization |
| P-glycoprotein (P-gp) Efflux | Alisertib is a substrate for the P-gp efflux transporter, which actively removes the drug from the CNS.[8][9] |
| Low Brain-to-Plasma Ratio | Studies have shown that Alisertib exposure in the brain is less than 1% of that in the plasma.[8][9] |
| Alternative Delivery Strategies | For CNS tumors, consider localized delivery methods such as convection-enhanced delivery to bypass the BBB and achieve therapeutic concentrations in the brain.[8][9] |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for assessing the antitumor activity of Alisertib in a subcutaneous xenograft model.
-
Animal Model: Use 5- to 8-week-old female athymic nude or SCID mice.[11][12]
-
Cell Line and Implantation: Subcutaneously inject a human cancer cell line (e.g., HCT-116 colorectal cancer cells) into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 150-200 mm³) before starting treatment.[14]
-
Alisertib Formulation:
-
Dosing:
-
Data Collection:
-
Measure tumor volume twice a week using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pHisH3).[12]
-
Quantitative Data Summary
Table 1: Alisertib Pharmacokinetics in Animal Models
| Species | Dose (mg/kg) | Route | Bioavailability (%) | T½ (h) | Reference |
| Rat | - | - | >82 | - | [15] |
| Dog | - | - | >82 | - | [15] |
| Monkey | - | - | >82 | - | [15] |
| Human (predicted) | - | Oral | - | ~10 | [15] |
| Human (clinical) | 10-60 mg BID | Oral (ECT) | - | ~21 | [18] |
Table 2: In Vivo Efficacy of Alisertib in HCT-116 Xenograft Model
| Dose (mg/kg, oral, QD) | Treatment Duration (days) | Tumor Growth Inhibition (%) | Maximum Body Weight Loss (%) | Reference |
| 3 | 21 | 43.3 | - | [12] |
| 10 | 21 | 84.2 | - | [12] |
| 30 | 21 | 94.7 | 7.4 | [12] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Alisertib inhibits Aurora A Kinase, leading to mitotic defects and cell death.
Caption: A typical experimental workflow for evaluating Alisertib efficacy in vivo.
Caption: A logical flow for troubleshooting common Alisertib delivery issues.
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An update on the pharmacokinetics and pharmacodynamics of alisertib, a selective Aurora kinase A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 6. rupress.org [rupress.org]
- 7. apexbt.com [apexbt.com]
- 8. Murine Central Nervous System and Bone Marrow Distribution of the Aurora A Kinase Inhibitor Alisertib: Pharmacokinetics and Exposure at the Sites of Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Central Nervous System and Bone Marrow Distribution of the Aurora A Kinase Inhibitor Alisertib: Pharmacokinetics and Exposure at the Sites of Efficacy and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cisplatin‐resistant cancer cells are sensitive to Aurora kinase A inhibition by alisertib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical drug metabolism and pharmacokinetics, and prediction of human pharmacokinetics and efficacious dose of the investigational Aurora A kinase inhibitor alisertib (MLN8237) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Investigational Aurora A kinase inhibitor alisertib (MLN8237) as an enteric-coated tablet formulation in non-hematologic malignancies: Phase 1 dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
Alisertib Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the Alisertib (B1683940) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects of Alisertib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Alisertib?
Alisertib is a selective, ATP-competitive small molecule inhibitor of Aurora A kinase (AURKA).[1][2][3] Its primary mechanism involves binding to AURKA, which disrupts the assembly of the mitotic spindle, leading to improper chromosome segregation and ultimately cell cycle arrest at the G2/M phase, aneuploidy, and apoptosis.[1][4][5]
Q2: What are the known major off-target effects of Alisertib?
While Alisertib is highly selective for Aurora A, several off-target effects have been reported, particularly at higher concentrations. These include:
-
Inhibition of Aurora B Kinase (AURKB): At elevated concentrations, Alisertib can inhibit the structurally related Aurora B kinase, leading to phenotypes consistent with AURKB inhibition, such as a decrease in phosphorylated histone H3.[6][7]
-
Modulation of Downstream Signaling Pathways: Alisertib has been shown to influence several signaling pathways, which may be independent of its direct AURKA inhibition. These include the AKT/mTOR, p38 MAPK, NF-κB, and STAT3 pathways.[8][9][10]
-
Upregulation of PD-L1: Treatment with Alisertib can lead to an increase in the expression of Programmed Death-Ligand 1 (PD-L1) in tumor cells, which may have implications for immuno-oncology studies.[11]
-
Inhibition of other kinases: In broader kinase panels, Alisertib has shown some activity against other kinases like BCR-ABL.[12]
Q3: What are the common toxicities observed with Alisertib, and are they on- or off-target?
The most common toxicities are generally considered on-target effects due to the inhibition of mitosis in highly proliferative normal tissues. These include myelosuppression (neutropenia, anemia, thrombocytopenia), mucositis (stomatitis), alopecia, and fatigue.[5][13][14][15]
Troubleshooting Experimental Results
This section provides guidance on how to interpret and troubleshoot unexpected experimental outcomes that may be due to Alisertib's off-target effects.
Issue 1: Discrepancy between cell cycle arrest and apoptosis.
-
Symptom: You observe a strong G2/M arrest and polyploidy, consistent with Aurora A inhibition, but lower than expected levels of apoptosis.
-
Possible Cause: Enrichment of Polyploid Giant Cancer Cells (PGCCs). Alisertib treatment can induce the formation of PGCCs, which are resistant to apoptosis and can remain viable, eventually producing daughter cells.[16]
-
Troubleshooting Steps:
-
Morphological Assessment: Visually inspect your cell cultures for the presence of unusually large, often multinucleated cells post-treatment.
-
Flow Cytometry for DNA Content: Perform flow cytometry with propidium (B1200493) iodide staining. A significant population of cells with >4N DNA content is indicative of PGCCs.
-
Viability Assays: Use long-term viability assays (e.g., clonogenic assays) in addition to short-term apoptosis assays (e.g., Annexin V) to assess the ultimate fate of the cell population.
-
Issue 2: Variable sensitivity to Alisertib across different cell lines.
-
Symptom: IC50 values for Alisertib vary significantly between cell lines that have similar Aurora A expression levels.
-
Possible Cause:
-
p53 Status: The tumor suppressor p53 can be phosphorylated and inactivated by Aurora A.[7][17] Cell lines with wild-type p53 may exhibit different downstream responses to Alisertib compared to p53-mutant or null cell lines.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to drug resistance. While Alisertib is not a strong substrate for ABCG2, the expression levels of various efflux pumps could influence intracellular drug concentrations.[18]
-
-
Troubleshooting Steps:
-
Characterize Cell Lines: Confirm the p53 status of your cell lines. Stratify your results based on this characteristic.
-
Western Blot Analysis: Assess the expression of key downstream effectors of Aurora A and p53, such as p21, in response to Alisertib treatment.[7]
-
Use of Efflux Pump Inhibitors: As a control experiment, co-treat cells with known inhibitors of common ABC transporters to see if sensitivity to Alisertib is restored.
-
Issue 3: Unexpected changes in inflammatory or immune signaling pathways.
-
Symptom: You observe modulation of cytokines or immune checkpoint markers that are not directly related to mitosis.
-
Possible Cause: Off-target modulation of signaling pathways like NF-κB, STAT3, or direct effects on PD-L1 expression.[9][11]
-
Troubleshooting Steps:
-
Pathway-Specific Western Blotting: Probe for key phosphorylated proteins in the suspected off-target pathway (e.g., p-STAT3, p-p65 for NF-κB).
-
Immune Marker Flow Cytometry: If working in an immune-competent model, use flow cytometry to quantify changes in surface markers like PD-L1 on tumor cells and surrounding immune cells.[11]
-
siRNA Knockdown Control: To confirm if the effect is Aurora A-dependent, compare the phenotype from Alisertib treatment to that of Aurora A knockdown using siRNA. If the phenotype is not replicated by siRNA, it is more likely an off-target effect.
-
Data Summary Tables
Table 1: Alisertib Kinase Selectivity Profile
| Target Kinase | IC50 (nmol/L) - Enzymatic Assay | Selectivity vs. Aurora A | Reference |
| Aurora A | 1.2 | - | [6] |
| Aurora B | 396.5 | >300-fold | [6][7] |
| BCR-ABL | Effective Inhibition (Qualitative) | Not Quantified | [12] |
Table 2: Cellular IC50 Values for Alisertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| HCT-116 | Colorectal Cancer | 6.7 (Aurora A inhibition) | [6] |
| HCT-116 | Colorectal Cancer | 1,534 (Aurora B inhibition) | [6] |
| MV4-11 | Acute Myeloid Leukemia | ~50 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | ~75 | [3] |
| MCF7 | Breast Cancer | ~100-200 | [10] |
| MDA-MB-231 | Breast Cancer | ~100-200 | [10] |
Key Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Kinase Inhibition
Objective: To assess the inhibition of Aurora A (on-target) and Aurora B (off-target) in response to Alisertib treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HCT-116) and allow them to adhere overnight. Treat with a dose range of Alisertib (e.g., 10 nM, 100 nM, 500 nM, 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies:
-
On-Target: Phospho-Aurora A (Thr288)
-
Off-Target: Phospho-Histone H3 (Ser10) (as a marker for Aurora B activity)
-
Loading Control: GAPDH or β-Actin
-
-
-
Detection: Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to the loading control. A decrease in p-Aurora A indicates on-target activity, while a decrease in p-Histone H3 at higher concentrations indicates off-target Aurora B inhibition.[7]
Protocol 2: Flow Cytometry for Cell Cycle Analysis and Polyploidy
Objective: To determine the effect of Alisertib on cell cycle progression and identify the emergence of a polyploid population.
Methodology:
-
Cell Culture and Treatment: Treat cells with Alisertib (e.g., 100 nM, 500 nM, 1 µM) or vehicle control for 48 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Wash with PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate on ice for at least 1 hour or store at -20°C.
-
Staining: Centrifuge to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Gate the cell populations based on PI fluorescence intensity. Quantify the percentage of cells in G1, S, and G2/M phases. Identify and quantify any population with a DNA content greater than 4N (i.e., >G2/M peak), which represents the polyploid population.[16]
Diagrams
Caption: On-target pathway of Alisertib leading to mitotic catastrophe.
Caption: Troubleshooting logic for Alisertib's off-target effects.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisertib - Wikipedia [en.wikipedia.org]
- 3. Targeting Aurora A kinase activity with the investigational agent alisertib increases the efficacy of cytarabine through a FOXO-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alisertib: a review of pharmacokinetics, efficacy and toxicity in patients with hematologic malignancies and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Randomized Phase III Study of Alisertib or Investigator’s Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Alisertib Experimental Technical Support Center
Welcome to the technical support center for researchers utilizing Alisertib (B1683940) (MLN8237). This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you navigate experiments and interpret results related to Alisertib-induced cellular stress.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Alisertib and how does it induce cellular stress?
A1: Alisertib is a selective, ATP-competitive inhibitor of Aurora Kinase A (AURKA), a key regulator of mitotic events.[1][2][3] By inhibiting AURKA, Alisertib disrupts critical mitotic processes, including centrosome separation, spindle assembly, and chromosome segregation.[1][3][4] This disruption leads to mitotic arrest, spindle defects, and chromosome misalignment, ultimately resulting in cellular stress.[1][4][5] The cell may then undergo several fates, including mitotic catastrophe, apoptosis (cell death), or senescence (irreversible growth arrest).[1][6]
Q2: At what concentrations should I expect to see an effect?
A2: The effective concentration of Alisertib is highly cell-line dependent. In vitro studies have shown IC50 values (the concentration that inhibits cell proliferation by 50%) ranging from as low as 3 nM to over 1.7 µM in various cancer cell lines.[5][7] Generally, lymphoma and myeloma cell lines appear more sensitive than solid tumor cell lines.[5][7] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiments.
Q3: What are the typical morphological and cell cycle changes observed after Alisertib treatment?
A3: A hallmark of Alisertib treatment is a potent G2/M phase cell cycle arrest.[1][5][8] At lower concentrations that selectively inhibit Aurora A, cells accumulate in mitosis with abnormal mitotic spindles.[4][5] At higher concentrations, off-target inhibition of Aurora B can lead to endoreduplication (DNA replication without cell division), resulting in polyploid cells with 8N or higher DNA content.[5] Morphologically, you may observe an increase in rounded-up mitotic cells, cells with misaligned chromosomes, and the appearance of large, often multinucleated, polyploid cells.[1][4][5]
Q4: Is the cellular stress induced by Alisertib reversible?
A4: The reversibility of Alisertib-induced stress depends on the dose, duration of exposure, and the cell's genetic background (e.g., p53 status). While the initial mitotic arrest may be reversible upon drug washout, prolonged arrest often leads to irreversible outcomes like apoptosis or senescence.[1][6][9] Cells that escape mitosis without proper division (mitotic slippage) can become polyploid and may eventually enter a senescent state.[1][9]
Troubleshooting Guide
Problem 1: I am observing high levels of cell death at concentrations lower than the published IC50 for my cell line.
-
Possible Cause 1: Cell Line Sensitivity. Your specific cell line or sub-clone may be exceptionally sensitive to AURKA inhibition.
-
Troubleshooting Step: Perform a detailed dose-response curve starting from a very low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 10 µM) with multiple time points (24, 48, 72 hours). This will establish the precise IC50 for your cells.
-
Possible Cause 2: Off-Target Effects. While Alisertib is selective for AURKA, at higher concentrations it can inhibit other kinases, including Aurora B, which can induce different stress pathways.[5][7]
-
Troubleshooting Step: To confirm the phenotype is AURKA-specific, perform a Western blot to check for inhibition of AURKA autophosphorylation at Thr288.[1] Compare this with markers of Aurora B inhibition, such as phosphorylation of histone H3 at Ser10, which should only be affected at higher concentrations.[7]
Problem 2: My cells arrest in G2/M phase but do not undergo apoptosis.
-
Possible Cause 1: Induction of Senescence. Instead of dying, cells may be entering a state of therapy-induced senescence.[1][6][9] This is a common outcome of mitotic disruption.
-
Troubleshooting Step: Perform a Senescence-Associated β-galactosidase (SA-β-gal) assay. Senescent cells will stain blue. Also, check for other senescence markers via Western blot, such as loss of Lamin B1 or increased expression of p21.[10]
-
Possible Cause 2: Mitotic Slippage and Polyploidy. Cells may be exiting mitosis without dividing, leading to the formation of polyploid giant cancer cells (PGCCs).[11] These cells have arrested their growth but are not apoptotic.
-
Troubleshooting Step: Analyze the DNA content of your cells using flow cytometry beyond the 4N peak. The presence of 8N and 16N peaks indicates endoreduplication and polyploidy.[5] These cells often appear very large and may have multiple nuclei under a microscope.[11]
Problem 3: How can I measure the different types of cellular stress induced by Alisertib?
-
To Measure Mitotic Stress: Use immunofluorescence to visualize mitotic spindles (α-tubulin) and chromosomes (DAPI). Look for monopolar or multipolar spindles and misaligned chromosomes, which are hallmarks of AURKA inhibition.[5]
-
To Measure DNA Damage: Alisertib-induced mitotic errors can lead to DNA damage.[12] Perform immunofluorescence or Western blotting for γH2AX and 53BP1, which are markers of DNA double-strand breaks.[12]
-
To Measure Oxidative Stress: Mitotic arrest can increase reactive oxygen species (ROS).[13] Use fluorescent probes like Dihydroethidium (DHE) to measure superoxide (B77818) or DCFDA to measure general ROS levels via flow cytometry or fluorescence microscopy.[14][15][16]
Problem 4: My cells are developing resistance to Alisertib over time.
-
Possible Cause: Enrichment of Polyploid Giant Cancer Cells (PGCCs). PGCCs can be resistant to therapy and may generate progeny that repopulate the culture.[11]
-
Troubleshooting Step: Monitor your cell cultures for the emergence of very large, multinucleated cells after prolonged treatment. Isolate these cells if possible to test their viability and proliferative capacity.
-
Possible Cause: Upregulation of Survival Pathways. Resistant cells may have activated pro-survival signaling pathways to counteract the Alisertib-induced stress.
-
Troubleshooting Step: Perform a phospho-kinase array or RNA sequencing on resistant vs. sensitive cells to identify upregulated pathways. Studies have shown that pathways like PI3K/Akt/mTOR can be involved in the response to Alisertib.[17][18]
Data Summaries
Table 1: Alisertib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Method |
| HCT-116 | Colon | 15 ± 4.0[5] | BrdU |
| MM.1S | Multiple Myeloma | 3 - 1710 (range)[7] | MTT |
| NCI-H929 | Multiple Myeloma | 62.5 - 125 (range)[19] | MTT |
| U266 | Multiple Myeloma | 62.5 - 125 (range)[19] | MTT |
| PANC-1 | Pancreatic | ~100 - 50,000 (range)[20] | MTT |
| BxPC-3 | Pancreatic | ~100 - 50,000 (range)[20] | MTT |
| MCF7 | Breast | 17,130[18] | MTT |
| MDA-MB-231 | Breast | 12,430[18] | MTT |
| CRL-2396 | T-cell Lymphoma | 80 - 100[21] | Not specified |
| TIB-48 | T-cell Lymphoma | 80 - 100[21] | Not specified |
Note: IC50 values can vary significantly based on the assay conditions and duration of drug exposure.
Visual Guides
Signaling & Outcome Pathway
Caption: Alisertib inhibits AURKA, causing mitotic stress and leading to apoptosis, senescence, or polyploidy.
Experimental Workflow
Caption: A troubleshooting workflow to differentiate between polyploidy, senescence, and apoptosis.
Logical Relationships
Caption: Key experimental markers associated with different cellular outcomes of Alisertib treatment.
Detailed Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to assess the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to detect polyploid cells.
-
Materials:
-
Cells treated with Alisertib or vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
70% ethanol (B145695) (ice-cold).
-
Propidium Iodide (PI)/RNase A staining solution.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of Alisertib for 24-48 hours.[5][20]
-
Harvest cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cell pellet once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate cells at -20°C for at least 2 hours (can be stored for weeks).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry. Use a linear scale for the FL2-A channel to visualize DNA content.
-
Protocol 2: Western Blot for Key Stress and Apoptosis Markers
This protocol allows for the detection of key proteins involved in the cellular response to Alisertib.
-
Materials:
-
Cell lysates from Alisertib-treated and control cells.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AURKA (Thr288), anti-p53, anti-p21, anti-cleaved PARP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes.[17]
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control like β-actin.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure general intracellular ROS levels.
-
Materials:
-
Cells treated with Alisertib or vehicle control.
-
DCFDA reagent (e.g., from a commercial kit).
-
Serum-free medium.
-
Positive control (e.g., H₂O₂ or Rotenone).
-
-
Procedure:
-
Treat cells with Alisertib for the desired time in a 96-well plate (for plate reader) or other appropriate culture vessel (for flow cytometry/microscopy).
-
Remove the treatment media and wash cells once with warm, serum-free medium.
-
Load the cells with DCFDA solution (typically 10-20 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFDA solution and wash the cells again with serum-free medium or PBS.
-
Immediately measure the fluorescence. For flow cytometry, use an excitation of 488 nm and emission of ~530 nm. For a plate reader or microscope, use similar filter sets.
-
The fluorescence intensity is proportional to the amount of ROS in the cells.[16] Always include a positive control to ensure the assay is working.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Therapy-Induced Senescence: An “Old” Friend Becomes the Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. mdpi.com [mdpi.com]
- 11. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The significant others of aurora kinase a in cancer: combination is the key - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How is cellular stress measured? | AAT Bioquest [aatbio.com]
- 15. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alisertib induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Acquired Resistance to MLN8237 (Alisertib)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing acquired resistance to the Aurora Kinase A inhibitor, MLN8237 (Alisertib), in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased sensitivity to MLN8237 in our cancer cell line after prolonged treatment. What are the potential molecular mechanisms driving this acquired resistance?
A1: Acquired resistance to MLN8237 is a multifaceted issue that can arise from various molecular changes within the cancer cells. Key reported mechanisms include:
-
Activation of Bypass Signaling Pathways: Cells can circumvent the effects of Aurora A kinase inhibition by upregulating alternative pro-survival pathways. A common mechanism is the activation of the PI3K/AKT/mTOR pathway, which can promote cell survival and proliferation despite mitotic disruption.[1]
-
Alterations in Cell Cycle and DNA Damage Response: Genomic alterations in genes that regulate cell cycle checkpoints and DNA repair, such as p53, can contribute to resistance.[2] MLN8237 can induce polyploidy, and subsequent activation of the DNA damage response may promote the development of chemoresistance.[2] In cells with impaired p53 function, the response to MLN8237 may be altered.[3][4]
-
Enrichment of Polyploid Giant Cancer Cells (PGCCs): Treatment with Alisertib (B1683940) can lead to the enrichment of PGCCs, a subpopulation of cells that can exhibit drug resistance. These cells can remain dormant during treatment and later generate progeny, leading to tumor relapse.[5]
-
Drug Efflux and Target Alteration: While less specifically documented for MLN8237, general mechanisms of drug resistance, such as increased expression of drug efflux pumps (e.g., MDR1/ABCB1) or mutations in the drug target (Aurora Kinase A) that prevent inhibitor binding, are theoretically possible.[6]
Q2: How can we develop a stable MLN8237-resistant cell line in the lab for further study?
A2: Establishing a stable drug-resistant cell line is a crucial step for investigating resistance mechanisms. The most common method is the continuous exposure of a parental, sensitive cell line to gradually increasing concentrations of the drug.[7] This process mimics the selective pressure that leads to resistance in a clinical setting.[6] A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What is a typical fold-increase in IC50 that indicates a successfully established resistant cell line?
A3: A 3- to 10-fold increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line is generally considered to represent significant drug resistance.[7] However, the exact fold-change can vary depending on the cell line, the drug, and the duration of exposure. It is critical to perform a dose-response assay to accurately determine and compare the IC50 values of the parental and newly developed resistant cell lines.
Q4: Our cells are dying too rapidly during the resistance induction protocol. What can we do?
A4: High rates of cell death suggest the initial drug concentration is too high or the incremental increases are too steep.
-
Start Lower: Begin the induction process with a very low concentration of MLN8237, typically at the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[7][8]
-
Increase Gradually: Increase the drug concentration in smaller increments (e.g., 1.5-fold instead of 2-fold) and allow the cells more time to recover and repopulate between dose escalations.[7]
-
Use Pulsed Exposure: An alternative method is to treat the cells with a higher concentration (e.g., the IC50) for a short period (4-6 hours), then wash the drug out and allow the cells to recover in drug-free media before the next pulse.[9]
Q5: The resistance of our cell line is not stable and is lost after culturing in drug-free medium. How can we prevent this?
A5: The stability of the resistant phenotype can vary.
-
Continuous Culture: Maintain the resistant cell line in a medium containing a constant, maintenance concentration of MLN8237 to ensure continuous selective pressure. This concentration is typically the highest dose the cells have been adapted to.
-
Clonal Selection: The resistant population may be heterogeneous. Performing single-cell cloning using a technique like limited dilution can help isolate a homogeneously resistant clonal line.[8]
-
Cryopreservation: Freeze down vials of the resistant cells at regular, early passages to ensure you have a stable backup stock.[6][10]
Q6: What are some strategies to overcome or reverse MLN8237 resistance in our lab models?
A6: Research suggests that combination therapies can be effective in overcoming MLN8237 resistance.
-
Combination with Other Kinase Inhibitors: Combining MLN8237 with other targeted agents has shown promise. For example, co-treatment with the BCR-ABL inhibitor nilotinib (B1678881) has been shown to significantly increase efficacy in chronic myeloid leukaemia models.[11]
-
Combination with Chemotherapy: In cisplatin-resistant models, the addition of MLN8237 has been shown to suppress cell viability and overcome resistance.[12]
-
Targeting Bypass Pathways: If you identify that a specific bypass pathway, such as PI3K/AKT, is activated in your resistant cells, combining MLN8237 with an inhibitor of that pathway (e.g., a PI3K or AKT inhibitor) could restore sensitivity.
Data Presentation
Table 1: In Vitro Activity of MLN8237 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Comments |
| K562 | Chronic Myeloid Leukaemia | ~100-300 nM | IC50 determined after 96 hours of treatment.[3] |
| LAMA 84 | Chronic Myeloid Leukaemia | ~30-100 nM | IC50 determined after 96 hours of treatment.[3] |
| CRL-2396 | Peripheral T-cell Lymphoma | 80-100 nM | IC50 determined by proliferation assay.[13] |
| TIB-48 | Peripheral T-cell Lymphoma | 80-100 nM | IC50 determined by proliferation assay.[13] |
| H460 | Lung Cancer (p53-competent) | ~50-100 nM | IC50 determined after 72 hours of treatment.[14] |
| H1299 | Lung Cancer (p53-deficient) | >100 nM | Shows higher resistance compared to p53-competent lines.[14] |
| MT-4 | HTLV-1-infected T-cell | <50 nM | More sensitive than uninfected T-cell lines.[15] |
| HUT-102 | HTLV-1-infected T-cell | <50 nM | More sensitive than uninfected T-cell lines.[15] |
Table 2: Summary of Reported Mechanisms of Acquired Resistance to Aurora Kinase Inhibitors
| Resistance Mechanism | Description | Associated Cancer Models |
| Bypass Pathway Activation | Upregulation of alternative survival pathways to circumvent AURKA inhibition. | General mechanism for kinase inhibitors.[1] |
| PI3K/AKT/mTOR Activation | Increased signaling through the PI3K/AKT pathway promotes survival. | Gastric Cancer, general models.[1][12] |
| Cell Cycle Dysregulation | Alterations in key cell cycle regulators allow cells to bypass mitotic arrest. | Melanoma.[2] |
| p53 Pathway Alterations | Mutations or loss of p53 function can reduce apoptosis following drug-induced mitotic errors. | Melanoma, Lung Cancer.[2][3] |
| Enrichment of PGCCs | Selection for polyploid giant cancer cells that are inherently drug-tolerant. | Triple-Negative Breast Cancer.[5] |
| Cross-Resistance | Chronic treatment with one Aurora kinase inhibitor can lead to resistance to others. | Glioma (Tozasertib resistance led to Alisertib cross-resistance).[16] |
Experimental Protocols
Protocol 1: Generation of an MLN8237-Resistant Cell Line
This protocol describes the gradual dose-escalation method to develop a resistant cell line.[6][7]
Materials:
-
Parental cancer cell line of interest (sensitive to MLN8237)
-
Complete cell culture medium and supplements
-
MLN8237 (Alisertib) stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks, plates, and consumables
-
Cell counting kit (e.g., CCK-8) or hemocytometer
-
Microplate reader
Procedure:
-
Determine Parental IC50: a. Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells/well.[9] b. After 24 hours, treat the cells with a serial dilution of MLN8237 for 72 hours. c. Assess cell viability using a CCK-8 or similar assay. d. Calculate the IC50 value, which is the concentration of MLN8237 that inhibits cell growth by 50%.
-
Initiate Resistance Induction: a. Culture the parental cells in a flask with complete medium containing MLN8237 at a starting concentration equal to the IC10 or IC20 of the parental line.[8] b. Maintain the culture, changing the medium with fresh drug every 2-3 days, until the cell growth rate recovers and confluency reaches ~80%. This may take several weeks. c. Passage the cells and create a frozen stock of this initial population.[10]
-
Dose Escalation: a. Once the cells are stably proliferating at the current drug concentration, increase the MLN8237 concentration by approximately 1.5 to 2-fold.[7] b. Repeat the process: culture the cells until their growth rate recovers, then passage them. c. Continue this stepwise increase in drug concentration. The entire process can take 3-6 months or longer.[8] d. At each major step of acquired resistance, it is advisable to freeze down cell stocks.[10]
-
Establish Maintenance Culture: a. Once the desired level of resistance is achieved (e.g., cells are tolerant to a concentration >10-fold the parental IC50), the resistant cell line can be considered established. b. Maintain this line in a continuous culture with the highest tolerated concentration of MLN8237 to preserve the resistant phenotype.
Protocol 2: Validation of Resistance via Cell Viability Assay
Procedure:
-
Seed both the parental and the newly generated resistant cells in separate 96-well plates.
-
Treat both cell lines with the same serial dilution of MLN8237 for 72 hours.
-
Measure cell viability using a CCK-8 or MTT assay.
-
Plot the dose-response curves for both cell lines and calculate their respective IC50 values.
-
Calculate the fold-resistance by dividing the IC50 of the resistant line by the IC50 of the parental line. A fold-change greater than 3 is a strong indicator of resistance.[8]
Protocol 3: Western Blot Analysis of Key Signaling Pathways
Procedure:
-
Culture both parental and resistant cells to ~80% confluency. The resistant cells should be cultured in their maintenance concentration of MLN8237.
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins. Suggested targets include:
-
Phospho-Aurora A (Thr288) (to confirm target inhibition)
-
Total Aurora A
-
Phospho-AKT (Ser473) (to check for bypass pathway activation)
-
Total AKT
-
p53
-
Cleaved PARP (as a marker for apoptosis)
-
β-Actin or GAPDH (as a loading control)
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system. Compare the protein expression levels between the parental and resistant lines.
Visualizations
Caption: A flowchart illustrating the key phases for developing and validating MLN8237-resistant cell lines.
Caption: Signaling pathway of MLN8237 and key bypass tracks leading to acquired resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The novel Aurora A kinase inhibitor MLN8237 is active in resistant chronic myeloid leukaemia and significantly increases the efficacy of nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. The novel Aurora A kinase inhibitor MLN8237 is active in resistant chronic myeloid leukaemia and significantly increases the efficacy of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cisplatin‐resistant cancer cells are sensitive to Aurora kinase A inhibition by alisertib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Aurora A selective inhibitor MLN8237 suppresses the growth and survival of HTLV‐1‐infected T‐cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reversing tozasertib resistance in glioma through inhibition of pyruvate dehydrogenase kinases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Alisertib and Other Aurora Kinase Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alisertib (MLN8237), a selective Aurora A kinase inhibitor, with other notable Aurora kinase inhibitors. The information presented is supported by preclinical and clinical experimental data to aid in research and development decisions.
Introduction to Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating mitosis. The three mammalian isoforms—Aurora A, B, and C—are key regulators of processes such as centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis. Due to their frequent overexpression in various cancers and their essential role in cell proliferation, Aurora kinases have emerged as significant targets for anti-cancer drug development. Inhibitors can be selective for a specific isoform (e.g., Alisertib for Aurora A) or act as pan-inhibitors, targeting multiple family members.
Mechanism of Action: Alisertib
Alisertib is a potent and selective, ATP-competitive inhibitor of Aurora A kinase.[1][2] Inhibition of Aurora A disrupts the assembly of the mitotic spindle, leading to improper chromosome segregation and ultimately inducing G2/M cell cycle arrest, polyploidy, and apoptosis in cancer cells.[1][3] Its selectivity for Aurora A over Aurora B is a key characteristic, as the inhibition of each isoform leads to distinct cellular phenotypes.[4]
Comparative Preclinical Data
The following tables summarize the biochemical potency and cellular activity of Alisertib in comparison to other well-characterized Aurora kinase inhibitors, including the Aurora A-selective inhibitor MK-5108 and the Aurora B-selective inhibitor Barasertib (B1683942).
Table 1: Biochemical Potency (IC50/Ki) of Aurora Kinase Inhibitors
| Inhibitor | Target(s) | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Selectivity (Aurora B / Aurora A) |
| Alisertib (MLN8237) | Aurora A | 1.2[1] | 396.5[1] | ~330-fold |
| MK-5108 | Aurora A | 0.064 (Ki) | 140 (Ki) | ~2188-fold |
| Barasertib (AZD1152-HQPA) | Aurora B | 1400 (Ki)[2] | <1 (Ki)[2] | ~0.0007-fold |
| Danusertib (B1684427) (PHA-739358) | Pan-Aurora | 13 | 79 | ~6-fold |
| AMG 900 | Pan-Aurora | 5[2] | 4[2] | ~0.8-fold |
| VX-680 (Tozasertib) | Pan-Aurora | 0.6[4] | 18[4] | ~30-fold |
Note: IC50 and Ki values can vary depending on assay conditions. Data is compiled from multiple sources for comparison.
Table 2: In Vitro Cellular Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | Alisertib IC50 (nM) | Barasertib IC50 (nM) |
| Skno-1 | Acute Myeloid Leukemia | 8.5[5] | - |
| Kasumi-1 | Acute Myeloid Leukemia | 20.8[5] | - |
| HCT-116 | Colorectal Cancer | ~200 | - |
| OPM-2 | Multiple Myeloma | 62.5 (at 48h)[1] | - |
| RPMI 8226 | Multiple Myeloma | 250 (at 48h)[1] | - |
Note: Cellular IC50 values are dependent on the cell line and the duration of drug exposure.
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Alisertib | CU_TNBC_004 (Triple-Negative Breast Cancer PDX) | 30 mg/kg, p.o. daily | 35.1% | [6] |
| Alisertib | CU_TNBC_007 (Triple-Negative Breast Cancer PDX) | 30 mg/kg, p.o. daily | 51.7% | [6] |
| Alisertib | HCT-116 (Colorectal Cancer) | 30 mg/kg, p.o. once daily | >76% | [7] |
| Alisertib | OCI-LY19 (Lymphoma, disseminated) | 20 mg/kg, p.o. twice daily | Significant reduction in tumor burden | [8] |
Clinical Trial Landscape
A brief overview of the clinical development status and outcomes for these inhibitors is provided below.
Alisertib (Aurora A Selective)
Alisertib has been extensively investigated in numerous clinical trials across a wide range of hematological and solid tumors.[2] It has shown promising single-agent activity in some malignancies, such as peripheral T-cell lymphoma and small cell lung cancer.[9] Common dose-limiting toxicities include neutropenia, stomatitis, and fatigue.[2]
Barasertib (Aurora B Selective)
Clinical studies of Barasertib have been conducted in patients with advanced solid tumors and hematologic malignancies.[10] In a phase I study in solid tumors, neutropenia was the dose-limiting toxicity. While no objective tumor responses were observed, 23% of patients had stable disease.[10] A phase II study in acute myeloid leukemia showed a higher complete response rate compared to low-dose cytarabine, but with a more toxic safety profile, including stomatitis and febrile neutropenia.[2]
Danusertib (Pan-Aurora)
Danusertib has been evaluated in phase I and II clinical trials. In a phase I study in solid tumors, neutropenia was the dose-limiting toxicity, and stable disease was observed in 23.7% of evaluable patients.[11] A phase II study in multiple common solid tumors showed only marginal single-agent activity.[12]
Signaling Pathways and Experimental Workflows
Caption: Simplified Aurora A and B signaling pathways during mitosis and points of inhibition.
Caption: General experimental workflow for the evaluation of Aurora kinase inhibitors.
Detailed Experimental Protocols
In Vitro Kinase Assay (IC50 Determination using ADP-Glo™)
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a purified Aurora kinase.
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase-specific substrate (e.g., Kemptide)
-
Test inhibitor compound
-
White, opaque 384-well plates
-
Luminometer
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor compound in DMSO. Further dilute in the appropriate kinase assay buffer. Prepare a master mix containing the kinase assay buffer, ATP, and substrate peptide.[13]
-
Assay Plate Setup: Add the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.[14]
-
Kinase Reaction Initiation: Add the purified Aurora kinase enzyme to the wells containing the inhibitor. To initiate the reaction, add the master mix containing ATP and substrate.[13]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[15]
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[15]
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[15]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot for Phospho-Histone H3 (Ser10)
Objective: To assess the cellular target engagement of Aurora B inhibitors by measuring the phosphorylation of its substrate, Histone H3 at Serine 10.
Materials:
-
Cancer cell line
-
Test inhibitor compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse/Rabbit anti-Total Histone H3, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Protein electrophoresis and transfer equipment
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of the Aurora kinase inhibitor for a defined period (e.g., 1-24 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Strip and re-probe the membrane for total Histone H3 and a loading control to ensure equal protein loading. A dose-dependent decrease in the phospho-Histone H3 signal indicates successful target engagement by an Aurora B inhibitor.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the inhibitor on cell cycle progression, identifying phenotypes such as G2/M arrest or polyploidy.
Materials:
-
Cancer cell line
-
Test inhibitor compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells and treat with various concentrations of the inhibitor for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.[16]
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.[16]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in the PI staining solution and incubate in the dark for 30 minutes at room temperature.[17]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris. Collect data for at least 10,000 events per sample.[17]
-
Data Analysis: Generate DNA content histograms. An accumulation of cells with 4N DNA content is indicative of a G2/M arrest, a characteristic phenotype of Aurora A inhibition. The appearance of cells with >4N DNA content suggests polyploidy, which can be induced by both Aurora A and B inhibitors.
Conclusion
Alisertib is a highly selective and potent Aurora A kinase inhibitor with demonstrated preclinical and clinical activity. Its comparison with other inhibitors highlights the importance of selectivity for achieving specific biological outcomes and managing toxicity profiles. Aurora A-selective inhibitors like Alisertib primarily induce G2/M arrest, while Aurora B-selective inhibitors such as Barasertib are more strongly associated with defects in cytokinesis and the induction of polyploidy. Pan-Aurora inhibitors offer broad activity but may have a narrower therapeutic window due to combined on-target toxicities. The choice of an appropriate Aurora kinase inhibitor for research or clinical development will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic strategy. This guide provides a foundational framework and detailed methodologies for the continued investigation and comparison of this important class of anti-cancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I pharmacokinetic and pharmacodynamic study of the aurora kinase inhibitor danusertib in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib hydrochloride in independent cohorts of patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour, multi-institutional phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Alisertib's Impact on Downstream Targets: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alisertib (B1683940) (MLN8237), a selective Aurora Kinase A (AURKA) inhibitor, with other kinase inhibitors. We present supporting experimental data to validate its effects on downstream targets and offer detailed methodologies for key experiments.
Mechanism of Action: Alisertib and the Aurora Kinase A Pathway
Alisertib is a potent and selective inhibitor of Aurora Kinase A, a key regulator of mitotic progression.[1][2] By binding to the ATP-binding site of AURKA, Alisertib prevents its activation through autophosphorylation at Threonine 288.[3] This inhibition disrupts crucial mitotic events, leading to defects in centrosome separation, spindle assembly, and chromosome alignment.[4] Consequently, cancer cells treated with Alisertib undergo G2/M phase cell cycle arrest, which can ultimately trigger apoptosis or cellular senescence.[1][5] A key downstream effect of Alisertib is the destabilization of the N-myc oncoprotein, as AURKA is known to protect N-myc from degradation.[6]
Comparative Analysis of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Alisertib and other relevant kinase inhibitors across various cancer cell lines. This data provides a quantitative comparison of their anti-proliferative activities.
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Alisertib (MLN8237) | Aurora A | HCT-116 | Colorectal Cancer | 32 - 40 | [7] |
| TIB-48 | Peripheral T-cell Lymphoma | 80 - 100 | [8] | ||
| CRL-2396 | Peripheral T-cell Lymphoma | 80 - 100 | [8] | ||
| SKOV3 | Ovarian Cancer | ~2,500 | [2] | ||
| OVCAR4 | Ovarian Cancer | ~10,000 | [2] | ||
| MM1.S | Multiple Myeloma | 3 - 1710 | [1] | ||
| Barasertib (AZD1152) | Aurora B | Various | - | 0.37 (cell-free) | [9] |
| Volasertib (BI 6727) | PLK1 | ARID1A KO cells | - | Varies | [10] |
Validation of Downstream Target Modulation
The efficacy of a targeted inhibitor is determined by its ability to modulate its intended downstream signaling pathways. Western blot analysis is a key technique to quantify these changes at the protein level.
Alisertib's Effect on Cell Cycle and Apoptotic Markers
Treatment of cancer cells with Alisertib leads to a dose-dependent increase in markers of G2/M arrest and apoptosis. For instance, in peripheral T-cell lymphoma cell lines, Alisertib treatment resulted in increased levels of cleaved PARP, a marker of apoptosis, at concentrations as low as 50 nM.[8] Furthermore, in colorectal cancer cell lines with wild-type p53, Alisertib treatment has been shown to induce p53 and its downstream target p21, a key cell cycle inhibitor.[5]
| Cell Line | Treatment | Target Protein | Observed Effect | Reference |
| TIB-48 | Alisertib (0.05 - 2.0 µM, 48h) | Cleaved PARP | Dose-dependent increase | [8] |
| CRL-2396 | Alisertib (0.05 - 2.0 µM, 48h) | Cleaved PARP | Dose-dependent increase | [8] |
| HCT-116 (p53 wt) | Alisertib (8, 12, 24, 48h) | p53 | Induction | [5] |
| HCT-116 (p53 wt) | Alisertib (24, 48h) | p21 | Induction | [5] |
| SKOV3 | Alisertib (0.1, 1, 5 µM, 24h) | Cyclin B1 | 61.7% - 83.7% decrease | [2] |
| OVCAR4 | Alisertib (0.1, 1, 5 µM, 24h) | Cyclin B1 | 15.6% - 61.7% decrease | [2] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the effect of inhibitors on cell proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Alisertib or other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
Procedure:
-
Seed cells at a predetermined density in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor in complete culture medium.
-
Remove the existing medium and add the medium containing the various inhibitor concentrations.
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[10]
-
Add a solubilizing agent to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagents (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AURKA, anti-cleaved PARP, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Treat cells with the desired concentrations of the inhibitor for the specified time.
-
Lyse the cells in ice-cold lysis buffer.[3]
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imager.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. selleckchem.com [selleckchem.com]
- 2. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase II trial of the aurora kinase A inhibitor alisertib for patients with castration resistant and neuroendocrine prostate cancer: efficacy and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Alisertib vs. Paclitaxel: A Comparative Analysis in Preclinical Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical efficacy of alisertib (B1683940) and paclitaxel (B517696) in breast cancer models. The information presented is collated from various experimental studies to support further research and drug development efforts.
Mechanism of Action
Alisertib and paclitaxel are both antimitotic agents that disrupt the cell cycle, leading to apoptosis in cancer cells. However, they achieve this through distinct mechanisms.
Alisertib is a selective inhibitor of Aurora A kinase (AURKA), a serine/threonine kinase crucial for proper mitotic progression.[1][2] Inhibition of AURKA by alisertib leads to a cascade of events including defects in mitotic spindle assembly, chromosome misalignment, and ultimately, cell cycle arrest in the G2/M phase, which can trigger apoptosis or senescence.[2][3]
Paclitaxel , a member of the taxane (B156437) family of chemotherapeutic agents, works by stabilizing microtubules.[1] Microtubules are dynamic structures essential for forming the mitotic spindle during cell division. By preventing their depolymerization, paclitaxel disrupts the normal dynamics of the mitotic spindle, leading to mitotic arrest and subsequent induction of apoptosis.[1] Interestingly, some research suggests that paclitaxel's mechanism may also involve the suppression of Aurora kinase A activity.[1]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by alisertib and paclitaxel.
Preclinical Efficacy: In Vitro Studies
The following table summarizes the half-maximal inhibitory concentration (IC50) values of alisertib and paclitaxel in various breast cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Cell Line | Subtype | Alisertib IC50 (µM) | Paclitaxel IC50 (µM) | Source |
| MCF7 | Luminal A | 17.13 (24h)[3], 15.78 (48h)[3] | 0.0035[4] | [3][4] |
| MDA-MB-231 | Triple-Negative | 12.43 (24h)[3], 10.83 (48h)[3] | 0.0024-0.005[4] | [3][4] |
| SK-BR-3 | HER2-Positive | Not Reported | 0.004[4] | [4] |
| T47D | Luminal A | Not Reported | 1.577[5] | [5] |
| BT-474 | Luminal B | Not Reported | 0.019[4] | [4] |
Preclinical Efficacy: In Vivo Studies
The antitumor activity of alisertib and paclitaxel has been evaluated in various breast cancer xenograft models. The following table presents data on tumor growth inhibition (TGI) from separate studies.
| Drug | Model | Dosing Schedule | Tumor Growth Inhibition (%) | Source |
| Alisertib | BT474 orthotopic xenograft | 15 mg/kg | Significant reduction in tumor growth rate | [6] |
| Paclitaxel | MCF-7 xenograft | 20 mg/kg, daily for 5 days | Significant antitumor activity | [7] |
| Paclitaxel | MX-1 xenograft | 20 mg/kg, daily for 5 days | Significant antitumor activity | [7] |
| Paclitaxel | MDA-MB-468 xenograft | Daily for 5 days | Tumor growth inhibition | [8] |
| Paclitaxel | MDA-MB-231 xenograft | Daily for 5 days | Tumor growth inhibition | [8] |
| Paclitaxel | T47D xenograft | Daily for 5 days | Tumor growth inhibition | [8] |
| Paclitaxel | MCF-7 xenograft | Daily for 5 days | Tumor growth inhibition | [8] |
Experimental Protocols
This section provides a representative overview of the methodologies used in the preclinical evaluation of alisertib and paclitaxel.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Culture: Human breast cancer cell lines (e.g., MCF7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3]
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of alisertib or paclitaxel for specified durations (e.g., 24, 48, or 72 hours).[3][9]
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[5]
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.[5][9]
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.[6][7]
-
Tumor Implantation: Human breast cancer cells are injected subcutaneously or orthotopically into the mammary fat pad of the mice.[6][7]
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Alisertib is typically administered orally, while paclitaxel is given via intraperitoneal or intravenous injection.[6][7]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[7]
-
Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition is calculated at the end of the study.[7]
Experimental Workflow
Conclusion
Both alisertib and paclitaxel demonstrate significant antitumor activity in preclinical breast cancer models by disrupting mitosis, albeit through different mechanisms. The available data suggests that both agents are potent inhibitors of breast cancer cell growth in vitro and in vivo. However, a lack of head-to-head comparative studies makes it challenging to definitively conclude the superiority of one agent over the other in a preclinical setting. Further research with direct comparative studies across a broader range of breast cancer subtypes is warranted to better delineate their relative efficacy and to inform clinical trial design. The distinct mechanisms of action of alisertib and paclitaxel also provide a strong rationale for investigating their potential synergistic effects in combination therapies.
References
- 1. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scitepress.org [scitepress.org]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
Alisertib's On-Target Activity: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of Alisertib (B1683940) (MLN8237), a selective Aurora Kinase A (AURKA) inhibitor, with other alternative Aurora kinase inhibitors. It is designed for researchers, scientists, and drug development professionals to objectively evaluate the on-target activity of Alisertib, supported by experimental data and detailed methodologies.
Introduction to Alisertib and On-Target Activity
Alisertib is an orally available, selective, and ATP-competitive inhibitor of Aurora Kinase A, a key regulator of mitotic progression.[1][2] Its on-target activity is primarily characterized by the disruption of mitotic spindle assembly and chromosome segregation, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] Confirmation of on-target activity is crucial in drug development to ensure efficacy and minimize off-target effects. This is typically achieved through a combination of in vitro biochemical assays, cell-based functional assays, and in vivo models.
Comparison of Alisertib with Alternative Aurora Kinase Inhibitors
The following tables summarize the in vitro potency and selectivity of Alisertib compared to other well-characterized Aurora kinase inhibitors.
Table 1: In Vitro Potency (IC50/Ki in nM) of Aurora Kinase Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference(s) |
| Alisertib (MLN8237) | Aurora A | 1.2 | 0.3 | [4][5] |
| Aurora B | 396.5 | - | [4] | |
| Tozasertib (VX-680/MK-0457) | Aurora A | - | 0.6 | [2][6] |
| Aurora B | - | 18 | [2][6] | |
| Aurora C | - | 4.6 | [2] | |
| Danusertib (PHA-739358) | Aurora A | 13 | - | [7][8] |
| Aurora B | 79 | - | [7][8] | |
| Aurora C | 61 | - | [7][8] | |
| Barasertib (AZD1152-HQPA) | Aurora A | - | 1369 | [9][10] |
| Aurora B | 0.37 | 0.36 | [9][10][11] | |
| ENMD-2076 | Aurora A | 14 | - | [12][13] |
| Aurora B | 350 | - | [12][13] |
Table 2: Cellular Activity (IC50 in nM) of Aurora Kinase Inhibitors
| Inhibitor | Cell Line | Target Inhibition | IC50 (nM) | Reference(s) |
| Alisertib (MLN8237) | HeLa | Aurora A | 6.7 | [3] |
| HeLa | Aurora B | 1534 | [3] | |
| Tozasertib (VX-680/MK-0457) | BaF3 | Pan-Aurora | ~300 | [14] |
| Danusertib (PHA-739358) | Various Leukemia | Pan-Aurora | 50 - 3060 | [7] |
| Barasertib (AZD1152) | Various Leukemia | Aurora B | 3 - 40 | [15] |
| ENMD-2076 | Various Cancer | Aurora A | 25 - 700 | [12] |
Experimental Protocols for Confirming On-Target Activity
Several key experiments are employed to validate the on-target activity of Alisertib.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Protocol Outline:
-
Reagents: Recombinant Aurora Kinase A, kinase buffer, ATP, and a suitable substrate (e.g., Kemptide).
-
Procedure:
-
Incubate purified Aurora Kinase A with varying concentrations of Alisertib.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
After a set incubation period, stop the reaction.
-
Quantify the amount of phosphorylated substrate or ADP produced using methods like radiometric assays or luminescence-based assays (e.g., ADP-Glo™).[16]
-
-
Data Analysis: Determine the IC50 value, which is the concentration of Alisertib required to inhibit 50% of the kinase activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol Outline:
-
Cell Treatment: Treat intact cells with Alisertib or a vehicle control.
-
Heating: Heat the cell suspensions at various temperatures to induce protein denaturation and precipitation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble Aurora Kinase A in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of Alisertib indicates direct binding and stabilization of Aurora Kinase A.
Western Blot Analysis of Aurora A Autophosphorylation
Inhibition of Aurora A autophosphorylation at Threonine 288 (Thr288) is a key indicator of on-target activity in cells.[1]
Protocol Outline:
-
Cell Treatment: Treat cancer cell lines with increasing concentrations of Alisertib for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for phospho-Aurora A (Thr288) and total Aurora A.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection and Analysis: Visualize the protein bands using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. A dose-dependent decrease in the phospho-Aurora A signal relative to total Aurora A confirms target inhibition.[14]
Immunofluorescence Microscopy for Mitotic Phenotypes
Inhibition of Aurora A leads to characteristic mitotic defects, such as monopolar or multipolar spindles and chromosome misalignment, which can be visualized by immunofluorescence microscopy.[3]
Protocol Outline:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with Alisertib or vehicle control.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Incubate the cells with primary antibodies against α-tubulin (to visualize microtubules) and a nuclear stain (e.g., DAPI to visualize DNA).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the percentage of cells exhibiting abnormal mitotic spindles and misaligned chromosomes in the Alisertib-treated group compared to the control group.
Visualizing Alisertib's Mechanism of Action
The following diagrams illustrate the signaling pathway of Aurora Kinase A and the experimental workflow to confirm Alisertib's on-target activity.
Caption: Alisertib inhibits Aurora A autophosphorylation, leading to mitotic defects.
References
- 1. Targeting Aurora A kinase activity with the investigational agent alisertib increases the efficacy of cytarabine through a FOXO-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisertib - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A SILAC-based proteomics elicits the molecular interactome of alisertib (MLN8237) in human erythroleukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisertib induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A proteomics-based investigation on the anticancer activity of alisertib, an Aurora kinase A inhibitor, in hepatocellular carcinoma Hep3B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A proteomics-based investigation on the anticancer activity of alisertib, an Aurora kinase A inhibitor, in hepatocellular carcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Alisertib Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
Alisertib (B1683940) (MLN8237), a selective inhibitor of Aurora Kinase A (AURKA), has demonstrated significant anti-tumor activity across a broad spectrum of cancer cell lines. This guide provides a comparative overview of Alisertib's efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Alisertib's primary mechanism of action involves the inhibition of AURKA, a key regulator of mitotic progression. This inhibition leads to defects in mitotic spindle formation and chromosome segregation, ultimately resulting in G2/M phase cell cycle arrest and apoptosis.[1][2] The sensitivity to Alisertib varies among different cancer cell types, with lymphoma cell lines generally exhibiting higher sensitivity compared to solid tumor cell lines.[3]
Comparative Efficacy of Alisertib (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Alisertib in various cancer cell lines, as determined by BrdU or MTT cell proliferation assays.
| Cell Line | Cancer Type | IC50 (nmol/L) |
| HCT-116 | Colorectal Carcinoma | 40[4] |
| LS174T | Colorectal Adenocarcinoma | 50[4] |
| T84 | Colorectal Carcinoma | 90[4] |
| HT29 | Colorectal Adenocarcinoma | Varies (0.06 to > 5 µmol/L for CRC lines)[5] |
| Caco-2 | Colorectal Adenocarcinoma | Varies (0.06 to > 5 µmol/L for CRC lines)[5] |
| MCF7 | Breast Adenocarcinoma | Data not specified |
| MDA-MB-231 | Breast Adenocarcinoma | Data not specified |
| SKOV3 | Ovarian Cancer | Data not specified[6] |
| OVCAR4 | Ovarian Cancer | Data not specified[6] |
| DAOY | Glioblastoma | Data not specified[7] |
| HuH-6 | Hepatoblastoma | Data not specified[8] |
| MM1.S | Multiple Myeloma | 3 - 1710 (for various MM lines)[4] |
| OPM1 | Multiple Myeloma | 3 - 1710 (for various MM lines)[4] |
| U266 | Multiple Myeloma | Data not specified[9] |
| NCI-H929 | Multiple Myeloma | Data not specified[9] |
| AGS | Gastric Adenocarcinoma | Data not specified[10] |
| FLO-1 | Gastroesophageal Junction Adenocarcinoma | Data not specified[10] |
| OE33 | Esophageal Adenocarcinoma | Data not specified[10] |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.
Impact on Cell Cycle and Apoptosis
Treatment with Alisertib consistently leads to a significant arrest of cancer cells in the G2/M phase of the cell cycle.[11][6][12] This is a direct consequence of AURKA inhibition and the disruption of mitotic processes. Following cell cycle arrest, Alisertib induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12]
Key molecular changes observed include the downregulation of cyclin-dependent kinase 1 (CDK1)/cell division cycle 2 (CDC2) and cyclin B1, and the upregulation of p21 Waf1/Cip1, p27 Kip1, and p53.[6] Furthermore, Alisertib treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, resulting in the cleavage of caspases 3 and 9.[11]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of Alisertib.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of Alisertib for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a specified time to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.[12]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with Alisertib for the desired duration, then harvested and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Cells are treated with Alisertib, and both adherent and floating cells are collected.
-
Staining: Cells are washed with PBS and then resuspended in a binding buffer containing Annexin V-FITC and propidium iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Alisertib and a general experimental workflow for its evaluation.
Caption: Alisertib inhibits AURKA, leading to G2/M arrest and affecting key signaling pathways.
Caption: A typical workflow for evaluating the in vitro efficacy of Alisertib.
References
- 1. researchgate.net [researchgate.net]
- 2. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Aurora Kinase A by Alisertib Reduces Cell Proliferation and Induces Apoptosis and Autophagy in HuH-6 Human Hepatoblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Combination of Alisertib, an Investigational Aurora kinase A inhibitor, and Docetaxel Promotes Cell Death and Reduces Tumor Growth in Pre-Clinical Cell Models of Upper Gastrointestinal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells | Semantic Scholar [semanticscholar.org]
- 12. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validating Biomarkers for Alisertib Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated and investigational biomarkers for predicting sensitivity to Alisertib (B1683940) (MLN8237), a selective Aurora Kinase A (AURKA) inhibitor. We present supporting experimental data, detailed methodologies for key validation assays, and a comparative look at alternative therapeutic strategies. Our aim is to equip researchers and drug development professionals with the objective information needed to advance precision oncology in the context of Aurora kinase inhibition.
Alisertib: Mechanism of Action
Alisertib is a small molecule inhibitor that selectively targets Aurora Kinase A, a key regulator of mitotic progression.[1] Inhibition of AURKA disrupts the formation of the mitotic spindle, leading to improper chromosome segregation and, ultimately, cell cycle arrest and apoptosis in cancer cells.[1]
Biomarkers of Alisertib Sensitivity
Several biomarkers have been investigated to predict which tumors are most likely to respond to Alisertib. The following tables summarize the quantitative data from key clinical and preclinical studies.
Table 1: AURKA Gene Amplification as a Predictor of Alisertib Response
| Cancer Type | Patient Cohort | Biomarker Status | Outcome Measure | Result | Reference |
| Neuroendocrine Prostate Cancer (NEPC) | 60 men with castration-resistant prostate cancer or NEPC | AURKA amplification (FISH) | Overall Survival (OS) | Associated with improved OS (p=0.05) | [2] |
| Progression-Free Survival (PFS) | No significant difference in PFS (p=0.4) | [2] |
Table 2: MYCN and c-Myc as Predictors of Alisertib Response
| Cancer Type | Patient Cohort/Model | Biomarker Status | Outcome Measure | Result | Reference |
| Small-Cell Lung Cancer (SCLC) | 178 patients (randomized phase II) | c-Myc expression (IHC) | Progression-Free Survival (PFS) | Subset with c-Myc expression showed significantly improved PFS with alisertib/paclitaxel (B517696) vs. placebo/paclitaxel. | [3] |
| Small-Cell Lung Cancer (SCLC) | Preclinical models | MYC, MYCN, MYCL1 activation/amplification | Cell Viability | Cell lines with MYC family activation/amplification were most sensitive to Aurora kinase inhibitors. | [1] |
| Neuroendocrine Prostate Cancer (NEPC) | 60 men with castration-resistant prostate cancer or NEPC | MYCN amplification (FISH) | Clinical Response | Responders were identified with molecular features suggestive of MYCN overactivity. | [2] |
| Metastatic Breast Cancer | Phase II trial | High c-MYC gene expression | Clinical Benefit | Elevated expression of genes in MYC activation was enriched in alisertib + paclitaxel responders. | [4] |
Table 3: Cell Cycle Regulator Mutations as Predictors of Alisertib Response
| Cancer Type | Patient Cohort | Biomarker Status | Outcome Measure | Result | Reference |
| Small-Cell Lung Cancer (SCLC) | 140 patients with genetic alterations | Mutations in CDK6, RBL1, RBL2, RB1 | Progression-Free Survival (PFS) | Significantly improved PFS with alisertib/paclitaxel vs. placebo/paclitaxel (3.68 vs. 1.80 months; HR=0.395, p=0.0003). | [3] |
| Overall Survival (OS) | Significantly improved OS (7.20 vs. 4.47 months; HR=0.427, p=0.00085). | [3] |
Signaling Pathways and Experimental Workflows
To visualize the biological context of Alisertib and the validation process for its biomarkers, the following diagrams are provided.
Experimental Protocols
Fluorescence In Situ Hybridization (FISH) for AURKA and MYCN Gene Amplification
This protocol is adapted for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Dehydration:
- Place 5-µm FFPE sections in a 56°C oven overnight.
- Immerse slides in xylene for two 10-minute washes to remove paraffin.
- Rehydrate the tissue by sequential 5-minute washes in 100%, 85%, and 70% ethanol, followed by a 5-minute wash in deionized water.
2. Pre-treatment:
- Immerse slides in a 10 mmol/L citric acid buffer (pH 6.0) at 80°C for 45 minutes for heat-induced epitope retrieval.
- Wash slides in 2x Saline-Sodium Citrate (SSC) buffer for 5 minutes at 37°C.
- Digest the tissue with a 0.2% pepsin solution for 48 minutes at 37°C.
- Dehydrate the sections again through a series of 2-minute washes in 70%, 85%, and 100% ethanol.
3. Denaturation and Hybridization:
- Apply 10 µL of the specific FISH probe (for AURKA or MYCN) to the target tissue area.
- Co-denature the probe and target DNA on a hybridization instrument at 80°C for 3 minutes.
- Hybridize the probe to the target DNA by incubating at 37°C for 16-18 hours in a humidified chamber.
4. Post-Hybridization Washes:
- Wash the slides in 2×SSC/0.1% NP-40 at 76°C for 2 minutes to remove unbound probe.
- Perform a second wash in 2×SSC/0.1% NP-40 for 1 minute at room temperature.
5. Counterstaining and Visualization:
- Apply 10 µL of DAPI II counterstain to the slides and cover with a coverslip.
- Visualize the slides using a fluorescence microscope. Gene amplification is determined by counting the number of probe signals relative to a control probe. A positive result is typically defined as the presence of ≥4 copies of the gene per nucleus in >10% of tumor cells.[2]
Proximity Ligation Assay (PLA) for Protein-Protein Interactions
This protocol outlines the general steps for performing a PLA experiment.
1. Sample Preparation and Primary Antibody Incubation:
- Prepare cells or tissue sections on slides as you would for immunofluorescence.
- Block the samples to prevent non-specific antibody binding.
- Incubate with two primary antibodies raised in different species that recognize the two proteins of interest. This incubation is typically carried out overnight at 4°C in a humid chamber.
2. PLA Probe Incubation:
- Wash the samples to remove unbound primary antibodies.
- Incubate the samples with the PLA probes (secondary antibodies conjugated to oligonucleotides, often referred to as PLUS and MINUS probes) for 1 hour at 37°C in a humidity chamber.[5]
3. Ligation:
- Wash the samples to remove unbound PLA probes.
- Add the ligation mix, which contains a ligase enzyme and connector oligonucleotides.
- Incubate for 30 minutes at 37°C in a humidity chamber. This step forms a circular DNA molecule if the two target proteins are in close proximity (typically within 40 nm).[5]
4. Amplification:
- Wash the samples to remove the ligation mix.
- Add the amplification mix containing a DNA polymerase.
- Incubate for 100 minutes at 37°C. This initiates rolling circle amplification, generating a long DNA product.
5. Detection:
- Wash the samples to remove the amplification mix.
- Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
- Visualize the resulting fluorescent spots using a fluorescence microscope. Each spot represents a single protein-protein interaction.
Alternative Therapeutic Strategies
While Alisertib shows promise in biomarker-defined populations, other therapeutic avenues exist for tumors with similar molecular characteristics.
Table 4: Comparison of Alisertib with Alternative Therapies
| Therapeutic Agent/Class | Mechanism of Action | Potential Biomarkers | Overlap with Alisertib Sensitivity |
| CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib) | Inhibit cyclin-dependent kinases 4 and 6, leading to G1 cell cycle arrest. | ER+, HER2- breast cancer; RB1 status (loss confers resistance). | Upregulation of AURKA is a mechanism of acquired resistance to CDK4/6 inhibitors. Alisertib may re-sensitize tumors to these agents.[6] |
| PARP Inhibitors (e.g., Olaparib, Rucaparib) | Inhibit poly(ADP-ribose) polymerase, a key enzyme in DNA single-strand break repair. | BRCA1/2 mutations, other homologous recombination deficiency (HRD) markers. | Some overlap in patient populations with cell cycle dysregulation, but distinct primary biomarkers. |
| Platinum-based Chemotherapy (e.g., Cisplatin (B142131), Carboplatin) | Form DNA adducts, leading to DNA damage and apoptosis. | No universally validated predictive biomarkers, though HRD status can influence sensitivity. | Elevated AURKA expression is associated with cisplatin resistance. Alisertib can enhance sensitivity to cisplatin.[1][7] |
| Other Aurora Kinase Inhibitors (e.g., Danusertib, Barasertib) | Inhibit Aurora kinases (may have different selectivity profiles for A, B, and C isoforms). | Similar to Alisertib (AURKA amplification, MYC family alterations). | Direct alternatives targeting the same pathway. |
Conclusion
The validation of predictive biomarkers is crucial for the successful clinical implementation of targeted therapies like Alisertib. AURKA and MYCN amplification, as well as mutations in key cell cycle regulators, have emerged as promising candidates for patient selection. The experimental protocols provided herein offer a foundation for the rigorous validation of these and other potential biomarkers. As our understanding of the molecular drivers of cancer deepens, a biomarker-driven approach will be essential to maximizing the therapeutic benefit of Alisertib and other targeted agents. Further prospective clinical trials are needed to definitively validate these biomarkers and guide the future development of Alisertib in oncology.[3][4][8][9]
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Randomized Phase II Study of Paclitaxel plus Alisertib versus Paclitaxel plus Placebo as Second-Line Therapy for SCLC: Primary and Correlative Biomarker Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
- 5. clyte.tech [clyte.tech]
- 6. onclive.com [onclive.com]
- 7. Aurora Kinase A Inhibition Potentiates Platinum and Radiation Cytotoxicity in Non-Small-Cell Lung Cancer Cells and Induces Expression of Alternative Immune Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. ascopubs.org [ascopubs.org]
Navigating the Safety Landscape of Aurora Kinase Inhibitors: A Comparative Guide
A detailed examination of the safety profiles of prominent Aurora kinase inhibitors, including Alisertib (Aurora A selective), Barasertib (Aurora B selective), and Danusertib (pan-inhibitor), reveals distinct toxicity patterns directly linked to their selectivity. While myelosuppression remains a class-wide challenge, the incidence and severity of specific adverse events such as stomatitis, febrile neutropenia, and diarrhea vary significantly among these agents, providing crucial insights for researchers and clinicians in the field of oncology drug development.
Aurora kinases, a family of serine/threonine kinases, are pivotal regulators of mitosis, ensuring the faithful segregation of chromosomes during cell division. Their overexpression in various cancers has made them an attractive target for therapeutic intervention. However, as with many anti-cancer agents that target fundamental cellular processes, on-target toxicities in healthy, rapidly dividing tissues are a primary concern. This guide provides a comparative analysis of the safety profiles of three key Aurora kinase inhibitors—Alisertib (MLN8237), Barasertib (AZD1152), and Danusertib (PHA-739358)—supported by clinical trial data and a review of standard preclinical safety assessment methodologies.
The Aurora Kinase Signaling Pathway
Aurora kinases A, B, and C play distinct yet coordinated roles throughout mitosis. Aurora A is crucial for centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex, governs chromosome-microtubule attachments and cytokinesis. Aurora C's function largely overlaps with Aurora B, primarily in meiosis. The inhibition of these kinases disrupts mitosis in cancer cells, leading to apoptosis. However, this inhibition also affects healthy proliferating cells, such as those in the bone marrow and gastrointestinal tract, leading to the observed toxicities.
A Head-to-Head Showdown: Alisertib vs. Pan-Aurora Kinase Inhibitors in Preclinical Models
A Comparative Guide for Researchers
In the landscape of cancer therapeutics, Aurora kinases have emerged as critical targets due to their pivotal roles in mitotic progression. Their overexpression in various malignancies has spurred the development of small molecule inhibitors. This guide provides a comprehensive, data-driven comparison of the selective Aurora A kinase inhibitor, Alisertib (MLN8237), and a representative pan-Aurora kinase inhibitor, Danusertib (PHA-739358), with additional data on AMG 900 for broader context. This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical study design and inhibitor selection.
Executive Summary
Alisertib is a potent and selective inhibitor of Aurora A kinase, while pan-Aurora inhibitors like Danusertib and AMG 900 target all three Aurora kinase isoforms (A, B, and C).[1][2] This fundamental difference in target engagement leads to distinct cellular phenotypes and therapeutic implications. Alisertib's selectivity for Aurora A is over 200-fold greater than for Aurora B.[3] Inhibition of Aurora A primarily leads to defects in mitotic spindle assembly and a transient mitotic arrest.[4] In contrast, pan-Aurora inhibitors, by also targeting Aurora B, cause failures in chromosome alignment and cytokinesis, often resulting in polyploidy.[4] This guide synthesizes preclinical data to illuminate these differences, providing a framework for understanding their respective mechanisms of action and potential therapeutic applications.
Data Presentation: Quantitative Comparison of Inhibitor Activity
The following tables summarize the in vitro potency and cellular activity of Alisertib and the pan-Aurora inhibitors Danusertib and AMG 900 across various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Biochemical and Cellular Potency
| Inhibitor | Target(s) | IC50 (nM) - Enzyme Assay | IC50 (nM) - Cell Proliferation | Cell Line(s) | Reference(s) |
| Alisertib | Aurora A | 1.2 | 15 - 469 | HCT-116, various solid tumor and lymphoma lines | [1][3] |
| Danusertib | Aurora A, B, C | 13 (Aurora A), 79 (Aurora B), 61 (Aurora C) | 28 - 400 | A2780, HCT116, CFPAC-1, various leukemia lines | [2][5][6] |
| AMG 900 | Aurora A, B, C | 5 (Aurora A), 4 (Aurora B), 1 (Aurora C) | 0.3 - 156 | HeLa, PC3, various MDR lines | [4][7] |
Table 2: Cellular Effects on Cell Cycle and Apoptosis
| Inhibitor | Primary Cell Cycle Effect | Apoptosis Induction | Key Phenotypes | Reference(s) |
| Alisertib | G2/M Arrest | Yes | Mitotic spindle abnormalities, chromosome misalignment | [3][8][9] |
| Danusertib | G2/M and S Phase Arrest | Yes | Polyploidy, cytokinesis failure | [5][6] |
| AMG 900 | G2/M Arrest | Yes | Polyploidy, mitotic catastrophe | [7][10] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the presented data.
Cell Viability Assay (MTT/Crystal Violet)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Inhibitor Treatment: Treat cells with a serial dilution of Alisertib or a pan-Aurora inhibitor (e.g., 0.01 to 10 µM) for 72 hours.[9][12]
-
MTT Assay:
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
-
Crystal Violet Assay:
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[11]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the inhibitor for 24 to 48 hours.[9]
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[9][13]
-
Staining: Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[13] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight.[3][9]
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.[3][11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[14]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat | MDPI [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of danusertib, an Aurora kinase inhibitor, onto the cytotoxicity, cell cycle and apoptosis in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan Aurora Kinase Inhibitor: A Promising Targeted-Therapy in Dedifferentiated Liposarcomas With Differential Efficiency Depending on Sarcoma Molecular Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
Safety Operating Guide
Navigating the Disposal of Unidentified Research Chemicals: A Procedural Guide
Immediate Safety and Handling Protocols
The foundational principle of laboratory waste management is to plan for disposal before an experiment begins.[1] When dealing with an unidentified substance, the immediate priority is to prevent exposure and environmental contamination.
Initial Steps for an Unidentified Chemical:
-
Do Not Dispose: Under no circumstances should an unidentified chemical be disposed of down the drain or in regular trash.[2]
-
Isolate the Container: Secure the container in a designated and well-ventilated waste accumulation area. It is crucial to segregate it from other chemicals to prevent accidental reactions.[2][3]
-
Label Clearly: Mark the container with a "Hazardous Waste - Caution Unknown" label. This label should include the date of discovery and the laboratory of origin.[2]
-
Consult Internal Experts: Immediately contact your institution's Environmental Health and Safety (EHS) department.[2] They are equipped to provide guidance and have established protocols for the identification and disposal of unknown substances.[2][4]
Personal Protective Equipment (PPE)
Given the unknown nature of the substance, a high level of personal protective equipment is mandatory to minimize exposure risks. The Occupational Safety and Health Administration (OSHA) has established guidelines for PPE levels based on the hazard severity.[5] For an unknown chemical, at a minimum, Level C protection should be considered, with the potential for Level B depending on the assessment by EHS personnel.
| PPE Level | Description | Examples of Equipment |
| Level A | Highest level of respiratory, skin, and eye protection. Required for high potential for exposure to hazards.[6][7] | - Positive pressure, full face-piece self-contained breathing apparatus (SCBA). - Totally encapsulated chemical- and vapor-protective suit. - Inner and outer chemical-resistant gloves.[6][7] |
| Level B | Highest level of respiratory protection with a lesser level of skin protection.[6][7] | - Positive pressure, full face-piece SCBA. - Hooded chemical-resistant clothing. - Inner and outer chemical-resistant gloves. - Face shield. - Chemical-resistant outer boots.[6][7] |
| Level C | Used when the concentration and type of airborne substance are known and criteria for air-purifying respirators are met.[6][7] | - Full-face air-purifying respirator. - Inner and outer chemical-resistant gloves. - Hard hat. - Disposable chemical-resistant outer boots.[6][7] |
| Level D | Minimum protection for nuisance-level exposures. Not suitable for unknown chemical handling.[6][7] | - Safety glasses. - Gloves. - Coveralls. - Steel-toe, chemical-resistant boots.[7] |
Waste Segregation and Storage
Proper segregation of chemical waste is critical to prevent dangerous reactions.[3][8] Until the identity of "AZ683" is determined, it must be stored separately.
General Segregation Guidelines:
-
Acids and Bases: Store separately.[8]
-
Oxidizing Agents and Organic Compounds: Keep apart.[8]
-
Water-Reactive Chemicals: Store away from aqueous solutions and acids.[8]
-
Halogenated and Non-Halogenated Solvents: Collect in separate, designated containers.[9]
All waste containers must be chemically compatible with their contents, in good condition, and have secure, leak-proof closures.[10] They should be stored in a designated satellite accumulation area with secondary containment.[3][8]
Disposal Workflow for Unidentified Chemicals
The following diagram outlines the procedural flow for the disposal of an unidentified chemical like "this compound".
Caption: Disposal Workflow for Unidentified Chemicals
The Critical Role of the Safety Data Sheet (SDS)
The SDS is the primary source of information for the safe handling and disposal of any chemical. It contains detailed information on:
-
Hazards Identification
-
First-Aid Measures
-
Fire-Fighting Measures
-
Accidental Release Measures
-
Handling and Storage
-
Exposure Controls/Personal Protection
-
Physical and Chemical Properties
-
Stability and Reactivity
-
Toxicological Information
-
Ecological Information
-
Disposal Considerations
-
Transport Information
-
Regulatory Information
For any research chemical, the supplier is obligated to provide an SDS. If you have a substance like "this compound," the first and most crucial step is to contact the source or manufacturer to obtain the specific SDS. This document will provide the definitive and legally required procedures for its proper disposal.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
